molecular formula C10H10O3 B188931 4-(Allyloxy)benzoic acid CAS No. 27914-60-9

4-(Allyloxy)benzoic acid

Cat. No.: B188931
CAS No.: 27914-60-9
M. Wt: 178.18 g/mol
InChI Key: DYDWKSVZHZNBLO-UHFFFAOYSA-N
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Description

4-(Allyloxy)benzoic acid is a versatile benzoic acid derivative that serves as a fundamental building block in advanced materials science. Its molecular structure, featuring a carboxylic acid and an allyloxy group, makes it a valuable precursor for the synthesis of supramolecular complexes and liquid crystalline materials through hydrogen bonding interactions . Research applications primarily focus on its role in developing new liquid crystalline systems for use in displays, solar cells, sensors, and optical modulators . The compound's reactivity allows it to form symmetrical dimers that exhibit smectic mesophases, with the thermal stability of these phases being tunable by modifying the molecular architecture . Experimental and computational studies indicate that benzoic acid-based liquid crystals are promising for optoelectronic applications, with their optical bandgap and photoluminescence properties being influenced by structural modifications . Furthermore, the allyloxy group provides a reactive handle for further chemical functionalization, enabling its use in the synthesis of more complex molecules and polymers for specialized research applications. This compound is intended for use in a laboratory setting by qualified professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-prop-2-enoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h2-6H,1,7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDWKSVZHZNBLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332726
Record name 4-(allyloxy)benzoic acid
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Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27914-60-9
Record name 4-(allyloxy)benzoic acid
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Record name 4-(prop-2-en-1-yloxy)benzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 4-(Allyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Allyloxy)benzoic acid, a versatile organic compound with applications in materials science and potential as a building block in medicinal chemistry. This document details its chemical and physical properties, provides a detailed synthesis protocol, and outlines its known applications and safety information.

Core Properties and Identification

This compound, also known as 4-(2-propen-1-yloxy)benzoic acid, is an aromatic carboxylic acid characterized by an allyl ether substituent.

PropertyValueReference
CAS Number 27914-60-9[1][2]
Molecular Formula C₁₀H₁₀O₃[1]
Molecular Weight 178.18 g/mol [1]
Melting Point 163-166 °C
Boiling Point Data not available
Appearance White to off-white crystalline powder
Solubility Data not available for specific solvents. Generally, benzoic acid and its derivatives are slightly soluble in water and more soluble in organic solvents like ethanol, methanol, and dichloromethane.[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of a phenol followed by the nucleophilic substitution of an alkyl halide. In this case, 4-hydroxybenzoic acid is reacted with allyl bromide in the presence of a base.[4][5]

Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid Reaction_Vessel Reaction in DMF at 60°C 4-Hydroxybenzoic_Acid->Reaction_Vessel Allyl_Bromide Allyl Bromide Allyl_Bromide->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Acidification Acidification Filtration->Acidification Extraction Extraction Acidification->Extraction Crystallization Crystallization Extraction->Crystallization 4-Allyloxybenzoic_Acid This compound Crystallization->4-Allyloxybenzoic_Acid G Start 4-Hydroxybenzoic Acid (Ar-OH) Deprotonation Deprotonation (with K₂CO₃) Start->Deprotonation Step 1 Phenoxide Phenoxide Intermediate (Ar-O⁻) Deprotonation->Phenoxide SN2_Attack Sɴ2 Attack Phenoxide->SN2_Attack Step 2 Product This compound (Ar-O-CH₂CH=CH₂) SN2_Attack->Product Byproduct KBr SN2_Attack->Byproduct Allyl_Bromide Allyl Bromide (CH₂=CHCH₂Br) Allyl_Bromide->SN2_Attack

References

An In-depth Technical Guide to 4-(Allyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-(Allyloxy)benzoic acid, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound is a derivative of benzoic acid characterized by an allyloxy group substituted at the para (4-) position of the benzene ring. This structure imparts specific chemical properties relevant to its use in organic synthesis and materials science.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C10H10O3[1][2]
Molecular Weight 178.18 g/mol [1]
CAS Number 27914-60-9[1][2][3]
IUPAC Name This compound
Synonyms Benzoic acid, 4-(2-propen-1-yloxy)-, 4-prop-2-enoxybenzoic acid[1]
Physical Form White to Almost white powder to crystal
Purity 95%[2]
Storage Temperature 2-8°C, Sealed in dry conditions

Molecular Structure Visualization

The following diagram illustrates the molecular structure of this compound.

molecular_structure cluster_benzoic_acid Benzoic Acid Core cluster_allyloxy Allyloxy Group C1 C C2 C C1->C2 C_carboxyl C C1->C_carboxyl C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 O_ether O C4->O_ether C6 C C5->C6 C6->C1 O_carboxyl1 O C_carboxyl->O_carboxyl1 O_carboxyl2 OH C_carboxyl->O_carboxyl2 C_allyl1 CH2 O_ether->C_allyl1 C_allyl2 CH C_allyl1->C_allyl2 C_allyl3 CH2 C_allyl2->C_allyl3

Caption: Molecular structure of this compound.

Experimental Protocol: Synthesis

A representative method for the synthesis of this compound is detailed below, based on a procedure for a similar compound.[4] This synthesis involves the Williamson ether synthesis.

Objective: To synthesize this compound from 4-hydroxybenzoic acid and allyl bromide.

Materials:

  • 4-hydroxybenzoic acid

  • Anhydrous potassium carbonate (K2CO3)

  • Allyl bromide

  • Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH) solution

  • Dioxane

  • Water

Procedure:

  • In a reaction vessel, dissolve 4-hydroxybenzoic acid (10 mmol) in dimethylformamide (25 mL).

  • Add anhydrous potassium carbonate (40 mmol) to the solution.

  • Add allyl bromide (40 mmol) to the reaction mixture.

  • Allow the reaction to proceed, monitoring for the consumption of the starting material.

  • Upon completion, add a solution of sodium hydroxide (20 mmol) in a dioxane:water (80:20 v/v) mixture (50 mL) to hydrolyze any ester byproducts.

  • Acidify the reaction mixture to precipitate the this compound product.

  • Collect the solid product by filtration, wash with water, and dry.

  • The product can be further purified by recrystallization.

Diagram of Synthesis Workflow:

synthesis_workflow start Start: Reactants reactants 4-hydroxybenzoic acid Allyl bromide K2CO3 in DMF start->reactants reaction Williamson Ether Synthesis reactants->reaction hydrolysis Hydrolysis with NaOH in Dioxane/Water reaction->hydrolysis acidification Acidification hydrolysis->acidification filtration Filtration and Washing acidification->filtration purification Drying and Recrystallization filtration->purification product Final Product: This compound purification->product

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Allyloxy)benzoic Acid

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable intermediate in organic synthesis and drug discovery. This document details the experimental protocols for its preparation via Williamson ether synthesis and outlines the analytical methods for its structural confirmation and purity assessment.

Synthesis of this compound

The synthesis of this compound is achieved through a Williamson ether synthesis, a reliable and widely used method for forming ethers.[1][2] This reaction involves the O-alkylation of 4-hydroxybenzoic acid with allyl bromide in the presence of a base.[3]

Reaction Scheme

The overall reaction is as follows:

  • Reactants: 4-Hydroxybenzoic acid, Allyl bromide

  • Base: Anhydrous Potassium Carbonate (K₂CO₃)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Product: this compound

Experimental Protocol

A detailed procedure for the synthesis of this compound is provided below, based on established laboratory methods.[3]

Materials:

  • 4-Hydroxybenzoic acid (1.38 g, 10 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (5.53 g, 40 mmol)

  • Allyl bromide (3.5 mL, 40 mmol)

  • N,N-Dimethylformamide (DMF) (25 mL)

  • 4N Sodium Hydroxide (NaOH) solution (5 mL, 20 mmol)

  • Dioxane:Water (80:20 v/v) (50 mL)

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl Acetate (EtOAc)

  • Acetic Acid (AcOH)

Procedure:

  • To a suspension of 4-hydroxybenzoic acid (1.38 g, 10 mmol) and anhydrous potassium carbonate (5.53 g, 40 mmol) in DMF (25 mL), add allyl bromide (3.5 mL, 40 mmol).

  • Heat the reaction mixture to 60°C and stir for 3 hours.

  • After cooling to room temperature, add a 4N solution of NaOH (5 mL, 20 mmol) in a dioxane:water (80:20 v/v) mixture (50 mL).

  • Stir the mixture at 60°C for 15 minutes to hydrolyze any ester byproducts.

  • Remove the organic solvents under reduced pressure.

  • Acidify the aqueous residue with concentrated HCl to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Further purification can be achieved by column chromatography on silica gel using a mixture of hexane:EtOAc (50:50 v/v) with 1% acetic acid as the eluent.[3]

The reaction yielded an off-white solid with a reported yield of 91% (1.62 g).[3]

Characterization of this compound

The structure and purity of the synthesized this compound were confirmed using various spectroscopic techniques.

Physical Properties
PropertyValueReference
Molecular FormulaC₁₀H₁₀O₃[4]
Molecular Weight178.18 g/mol [4]
AppearanceOff-white solid[3]
Purity95%[4]
CAS Number27914-60-9[4][5]
Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) HzSolventReference
7.88d2HAromatic H9.0DMSO-d₆[3]
7.03d2HAromatic H9.0DMSO-d₆[3]
6.00-6.09m1HVinylic H-DMSO-d₆[3]
5.40dq1HE Vinylic H17.3, 1.7DMSO-d₆[3]
5.28dq1HZ Vinylic H10.6, 1.5DMSO-d₆[3]
4.64dt2HAllylic H (O-CH₂)5.2, 1.5DMSO-d₆[3]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignmentSolventReference
166.9C=O (Carboxylic)DMSO-d₆[3]
161.7Aromatic C-ODMSO-d₆[3]
133.2Vinylic CHDMSO-d₆[3]
131.3Aromatic CHDMSO-d₆[3]
123.1Aromatic CDMSO-d₆[3]
117.8Vinylic CH₂DMSO-d₆[3]
114.4Aromatic CHDMSO-d₆[3]
68.4Allylic O-CH₂DMSO-d₆[3]

Table 3: FT-IR Spectroscopic Data

Wavenumber (ν) cm⁻¹AssignmentReference
1692, 1677, 1666C=O stretch (Carboxylic acid)[3]
1427, 1413C=C stretch (Aromatic)[3]
1320, 1303, 1291C-O stretch[3]
1249, 1173C-O-C stretch (Ether)[3]
999, 928=C-H bend (Vinylic)[3]
849, 769C-H bend (Aromatic)[3]

Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum was obtained using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Visualizations

Synthesis Pathway

The following diagram illustrates the Williamson ether synthesis of this compound from 4-hydroxybenzoic acid and allyl bromide.

Synthesis_Pathway Reactant1 4-Hydroxybenzoic Acid Reagents K₂CO₃, DMF 60°C, 3h Reactant2 Allyl Bromide Product This compound Reagents->Product

Caption: Synthesis of this compound.

Experimental Workflow

This diagram outlines the key steps involved in the synthesis and purification of this compound.

Experimental_Workflow A Reaction Setup (4-Hydroxybenzoic Acid, Allyl Bromide, K₂CO₃, DMF) B Heating and Stirring (60°C, 3 hours) A->B C Hydrolysis (NaOH, Dioxane/Water) B->C D Solvent Removal C->D E Acidification and Precipitation (HCl) D->E F Filtration and Washing E->F G Drying F->G H Purification (Column Chromatography) G->H I Characterization (NMR, FT-IR) H->I

Caption: Workflow for synthesis and purification.

References

Spectroscopic Profile of 4-(Allyloxy)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Allyloxy)benzoic acid, a versatile organic compound with applications in materials science and as a building block in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Core Spectroscopic Data

The structural integrity and purity of this compound can be reliably ascertained through a combination of spectroscopic techniques. The key data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data (Solvent: DMSO-d₆) [1]

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
12.8 (br s)Broad Singlet1H-COOH
7.88 (d, J=8.8 Hz)Doublet2HAromatic (ortho to -COOH)
7.00 (d, J=8.8 Hz)Doublet2HAromatic (ortho to -OAllyl)
6.05 (m)Multiplet1H-OCH₂-CH =CH₂
5.41 (dd, J=17.3, 1.6 Hz)Doublet of Doublets1H-OCH₂-CH=CH ₂ (trans)
5.27 (dd, J=10.5, 1.4 Hz)Doublet of Doublets1H-OCH₂-CH=CH ₂ (cis)
4.64 (d, J=5.2 Hz)Doublet2H-OCH ₂-CH=CH₂

¹³C NMR Data (Solvent: DMSO-d₆) [1]

Chemical Shift (δ) ppmAssignment
166.9C =O
161.7Aromatic C -O
133.2-OCH₂-C H=CH₂
131.3Aromatic C -H (ortho to -COOH)
123.1Aromatic C -COOH
117.8-OCH₂-CH=C H₂
114.4Aromatic C -H (ortho to -OAllyl)
68.4-OC H₂-CH=CH₂
Infrared (IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

FT-IR Data (ATR) [1]

Wavenumber (cm⁻¹)IntensityAssignment
2920-3080BroadO-H stretch (Carboxylic Acid)
1680-1700StrongC=O stretch (Carboxylic Acid)
1605StrongC=C stretch (Aromatic)
1250StrongC-O stretch (Aryl Ether)
995, 920Medium=C-H bend (Allyl group)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The following data is predicted for a closely related compound, 3,5-diethyl-4-(allyloxy)benzoic acid, and serves as a reference.[2]

Predicted Mass Spectrometry Data for 3,5-diethyl-4-(allyloxy)benzoic acid [2]

AdductPredicted m/z
[M+H]⁺235.1329
[M+Na]⁺257.1148
[M-H]⁻233.1183

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-14 ppm), and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR. The spectral width should encompass the expected range for organic molecules (e.g., 0-200 ppm).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

FT-IR Spectroscopy
  • Sample Preparation: Place a small amount of solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition:

    • ESI-MS: Introduce the sample solution into the ion source via direct infusion or after separation by liquid chromatography. Acquire the mass spectrum in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

    • EI-MS: Introduce a volatile sample into the ion source, where it is bombarded with electrons. This technique often leads to fragmentation, providing structural information.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Provides structural framework IR FT-IR Spectroscopy Purification->IR Identifies functional groups MS Mass Spectrometry Purification->MS Determines molecular weight & formula Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Physical Properties of 4-(Allyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of 4-(Allyloxy)benzoic acid, with a specific focus on its melting point and solubility characteristics. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

This compound, with the chemical formula C10H10O3, is a derivative of benzoic acid.[1] Its molecular structure, which includes a polar carboxylic acid group and a less polar allyloxy group, governs its physical properties and behavior in various solvents.

Data Summary

The quantitative data for the physical properties of this compound are summarized in the tables below.

Table 1: Melting Point of this compound

PropertyValue
Melting Point163-166°C

[1]

Table 2: Qualitative Solubility Profile of this compound

Solvent TypeExpected SolubilityRationale
Polar Solvents (e.g., Water)LowThe presence of the non-polar aromatic ring and allyloxy group reduces affinity for highly polar solvents.
Non-Polar Organic Solvents (e.g., Toluene, Dichloromethane)HighThe aromatic ring and ether linkage contribute to favorable interactions with non-polar solvents.[2]
Polar Aprotic Solvents (e.g., DMF, DMSO)Moderate to HighThese solvents can interact with both the polar carboxylic acid group and the non-polar parts of the molecule.[3]

Experimental Protocols

Detailed methodologies for determining the melting point and solubility of this compound are outlined below.

The melting point of a crystalline solid is a critical indicator of its purity.[4][5] A sharp melting point range typically signifies a high-purity compound, whereas a broad and depressed range suggests the presence of impurities.[4][5] The capillary method is a standard technique for this determination.[6]

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of dry this compound is finely crushed into a powder.[4]

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[4][6]

  • Apparatus Setup: The loaded capillary tube is placed into a melting point apparatus, adjacent to a calibrated thermometer.[6]

  • Heating: The apparatus is heated at a steady, slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.[5]

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid mass turns into a clear liquid is recorded as the end of the range.[5]

  • Verification: The procedure should be repeated with a fresh sample to ensure accuracy and reproducibility.[6]

Understanding the solubility of a compound is essential for its purification, formulation, and application. The gravimetric method is a reliable approach for quantifying the solubility of a compound in a specific solvent.[2]

Protocol: Gravimetric Solubility Determination

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a sealed vial. This ensures that a saturated solution is formed, with undissolved solid remaining.[2][7]

  • Equilibration: The vial is agitated in a temperature-controlled environment (e.g., a thermostatic shaker) for a sufficient period, typically 24-48 hours, to allow the system to reach equilibrium.[2][7]

  • Sample Collection: Once equilibrium is reached and excess solid has settled, a sample of the supernatant (the clear liquid above the solid) is carefully withdrawn using a syringe fitted with a filter to remove any undissolved particles.[2]

  • Gravimetric Analysis: The collected filtrate is transferred to a pre-weighed vial. The solvent is then completely evaporated under controlled conditions (e.g., in a vacuum oven).[2]

  • Calculation: The vial containing the dried solute is weighed again. The difference between the final and initial mass of the vial gives the mass of the dissolved this compound. The solubility can then be expressed in terms of mass per volume of solvent (e.g., g/L).

Visualized Workflows

The following diagrams illustrate the experimental workflows for determining the physical properties of this compound.

MeltingPointWorkflow start Start prep Prepare Fine Powder of Sample start->prep load Load Sample into Capillary Tube (2-3mm) prep->load setup Place Capillary in Melting Point Apparatus load->setup heat Heat Slowly (1-2°C / min) setup->heat observe Observe & Record Start and End of Melting heat->observe end End observe->end

Caption: Workflow for Melting Point Determination.

SolubilityWorkflow cluster_prep Preparation of Saturated Solution cluster_analysis Gravimetric Analysis prep1 Add Excess Solute to Solvent prep2 Seal Vial and Equilibrate (24-48h at constant T°) prep1->prep2 analysis1 Withdraw Supernatant with Syringe Filter prep2->analysis1 analysis2 Transfer to Pre-weighed Vial analysis1->analysis2 analysis3 Evaporate Solvent analysis2->analysis3 analysis4 Weigh Dried Solute analysis3->analysis4 calc Calculate Solubility (e.g., in g/L) analysis4->calc

Caption: Workflow for Gravimetric Solubility Determination.

References

Thermal Properties and Stability of 4-(Allyloxy)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal properties and stability of 4-(Allyloxy)benzoic acid. The information is compiled from available scientific literature and is intended to support research, development, and quality control activities involving this compound. This document summarizes key thermal data, details relevant experimental protocols, and visualizes related chemical processes.

Core Thermal Properties

PropertyValueSource
Melting Point 163-166 °C[1]
Boiling Point Data not available
Decomposition Temperature Data not available
Enthalpy of Fusion (ΔHfus) Data not available

Thermal Stability and Decomposition

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not extensively published, the thermal behavior of closely related alkyloxybenzoic acids and the parent compound, benzoic acid, provides valuable insights.

Generally, benzoic acid and its derivatives can undergo decarboxylation at elevated temperatures to produce benzene and carbon dioxide.[2][3] The thermal stability of analogous 4-alkyloxybenzoic acid derivatives has been studied, showing that decomposition often begins at temperatures above 300 °C.[4] It is plausible that this compound exhibits similar stability, though the presence of the allyl group may introduce additional decomposition pathways.

A hypothesized thermal decomposition pathway for this compound is decarboxylation, as illustrated in the diagram below.

G Hypothesized Thermal Decomposition of this compound 4-(Allyloxy)benzoic_Acid This compound Heat Heat 4-(Allyloxy)benzoic_Acid->Heat Decarboxylation_Products Allyloxybenzene + Carbon Dioxide Heat->Decarboxylation_Products

Hypothesized thermal decomposition pathway.

Experimental Protocols

This section details the experimental methodologies for the synthesis and thermal analysis of this compound, based on established procedures for this and structurally related compounds.

Synthesis of this compound

A common method for the synthesis of this compound is through the Williamson ether synthesis, starting from 4-hydroxybenzoic acid.[5]

Materials:

  • 4-hydroxybenzoic acid

  • Anhydrous potassium carbonate (K2CO3)

  • Allyl bromide

  • Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water (H2O)

  • Toluene

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 4-hydroxybenzoic acid in DMF.

  • Add anhydrous K2CO3 to the solution to form a suspension.

  • Add allyl bromide to the mixture.

  • Heat the reaction flask to 60 °C for 3 hours.

  • Allow the flask to cool to room temperature.

  • Filter the reaction mixture through celite and wash the celite with toluene.

  • Remove all organic solvents under vacuum.

  • Treat the resulting crude product with NaOH in a dioxane:H2O mixture.[5]

  • Purify the final product using a silica column with an appropriate eluent system (e.g., DCM).[5]

The synthesis workflow is visualized in the following diagram.

G Synthesis Workflow for this compound cluster_reactants Reactants & Solvent cluster_reaction Reaction cluster_workup Workup & Purification 4-hydroxybenzoic_acid 4-hydroxybenzoic acid Mix_and_Heat Mix and Heat at 60 °C 4-hydroxybenzoic_acid->Mix_and_Heat K2CO3 K2CO3 K2CO3->Mix_and_Heat Allyl_bromide Allyl bromide Allyl_bromide->Mix_and_Heat DMF DMF DMF->Mix_and_Heat Filter Filter through Celite Mix_and_Heat->Filter Evaporate Evaporate Solvents Filter->Evaporate Hydrolyze Hydrolyze with NaOH Evaporate->Hydrolyze Purify Column Chromatography Hydrolyze->Purify Product This compound Purify->Product

Synthesis workflow for this compound.
Thermal Analysis Protocols

The following are general protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) applicable to this compound, adapted from methodologies used for similar aromatic carboxylic acids.[4]

3.2.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition profile.

  • Instrumentation: A Mettler-Toledo TGA/SDTA851e or equivalent.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (N2)

    • Flow Rate: 20 mL/min

    • Heating Rate: 10 K/min

    • Temperature Range: 25 °C to 900 °C

  • Data Analysis: Determine the onset temperature of decomposition (Tonset), the temperature of maximum degradation rate (Tpeak), the final temperature of each degradation step (Tendset), and the percentage of mass loss (W%).

3.2.2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine melting point, enthalpy of fusion, and other phase transitions.

  • Instrumentation: A DSC instrument such as a Mettler-Toledo DSC.

  • Sample Preparation: Seal 2-5 mg of the sample in a closed-lid aluminum pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (N2)

    • Heating/Cooling Rate: 10 °C/min

    • Temperature Program: Typically includes a heating and cooling cycle to observe all transitions. For example, heat from room temperature to a temperature above the melting point, then cool back to room temperature.

  • Data Analysis: From the endothermic and exothermic peaks, determine the temperatures and enthalpy changes associated with melting, crystallization, and any other phase transitions.

The logical workflow for thermal analysis is presented below.

G Thermal Analysis Workflow Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Decomposition Profile (T_onset, T_peak, Mass Loss) TGA->TGA_Data DSC_Data Phase Transitions (Melting Point, ΔH_fus) DSC->DSC_Data Stability_Assessment Thermal Stability Assessment TGA_Data->Stability_Assessment DSC_Data->Stability_Assessment

General workflow for thermal analysis.

References

The Allyl Group of 4-(Allyloxy)benzoic Acid: A Gateway to Chemical Diversity and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seemingly simple allyl group appended to the 4-position of benzoic acid bestows a remarkable degree of chemical reactivity upon the molecule, transforming it into a versatile scaffold for organic synthesis and a precursor for materials with tunable properties. This guide provides a comprehensive overview of the chemical transformations involving the allyl group of 4-(allyloxy)benzoic acid, offering detailed experimental protocols, quantitative data, and insights into the potential applications of its derivatives, particularly within the realm of drug development.

Synthesis of this compound

The foundational molecule, this compound, is readily synthesized from 4-hydroxybenzoic acid and allyl bromide. A common and efficient method involves a Williamson ether synthesis under basic conditions.

Experimental Protocol: Synthesis of this compound[1]
  • Materials: 4-hydroxybenzoic acid, anhydrous potassium carbonate (K₂CO₃), allyl bromide, dimethylformamide (DMF), sodium hydroxide (NaOH), dioxane, water, ethyl acetate (EtOAc), hydrochloric acid (HCl), brine, sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve 4-hydroxybenzoic acid (1.38 g, 10 mmol) in DMF (25 mL).

    • Add anhydrous K₂CO₃ (5.53 g, 40 mmol) to the solution to form a suspension.

    • Add allyl bromide (3.5 mL, 40 mmol) and heat the mixture to 60°C for 3 hours.

    • After cooling to room temperature, filter the reaction mixture through celite and wash the celite with toluene.

    • Remove the organic solvents under reduced pressure.

    • Redissolve the oily residue in a mixture of dioxane and water (80:20 v/v, 50 mL).

    • Add 4N NaOH (5 mL, 20 mmol) and heat the mixture to 60°C for 15 minutes to hydrolyze any ester byproducts.

    • Neutralize the solution with 1N HCl and remove the organic solvents in vacuo.

    • Transfer the residue to a separatory funnel using EtOAc (150 mL).

    • Wash the organic phase sequentially with 1N HCl (2 x 100 mL) and brine (2 x 100 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to dryness.

    • Further purification can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate (50:50 v/v) with 1% acetic acid as the eluent.

Synthesis Workflow

4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid K2CO3, DMF, 60°C K2CO3, DMF, 60°C 4-Hydroxybenzoic Acid->K2CO3, DMF, 60°C Allyl Bromide Allyl Bromide Allyl Bromide->K2CO3, DMF, 60°C Intermediate Ester Intermediate Ester K2CO3, DMF, 60°C->Intermediate Ester NaOH, Dioxane/H2O, 60°C NaOH, Dioxane/H2O, 60°C Intermediate Ester->NaOH, Dioxane/H2O, 60°C Workup & Purification Workup & Purification NaOH, Dioxane/H2O, 60°C->Workup & Purification This compound This compound Workup & Purification->this compound

Synthesis of this compound.

Key Reactions of the Allyl Group

The terminal double bond and the allylic protons of the allyl group in this compound are the primary sites of its chemical reactivity, enabling a variety of transformations.

Claisen Rearrangement

The Claisen rearrangement is a powerful[1][1]-sigmatropic rearrangement that converts allyl phenyl ethers into o-allylphenols upon heating. In the case of this compound, this reaction yields 3-allyl-4-hydroxybenzoic acid, a valuable intermediate for the synthesis of various biologically active compounds.

The reaction proceeds through a concerted, pericyclic transition state, followed by tautomerization to restore the aromaticity of the benzene ring.

A This compound B [3,3]-Sigmatropic Rearrangement A->B C Dienone Intermediate B->C D Tautomerization C->D E 3-Allyl-4-hydroxybenzoic Acid D->E

Claisen Rearrangement Mechanism.
  • Materials: this compound, high-boiling solvent (e.g., N,N-diethylaniline or decalin).

  • Procedure:

    • Dissolve this compound in the high-boiling solvent in a reaction vessel equipped with a reflux condenser.

    • Heat the solution to a high temperature (typically 180-220°C) and monitor the reaction progress using thin-layer chromatography (TLC).

    • After the starting material is consumed, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., diethyl ether) and wash with an acidic aqueous solution (e.g., 1M HCl) to remove the high-boiling solvent.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

ReactantProductSolventTemperature (°C)Reaction Time (h)Yield (%)
4-(Allyloxy)benzaldehyde3-Allyl-4-hydroxybenzaldehydeNeat2206High

Note: Data for the Claisen rearrangement of the closely related 4-(allyloxy)benzaldehyde is provided for reference. The yield for this compound is expected to be comparable.

Oxidation

The double bond of the allyl group is susceptible to oxidation by various reagents. Strong oxidizing agents like potassium permanganate (KMnO₄) can cleave the double bond, leading to the formation of a carboxylic acid. This reaction transforms the allyl ether into a more polar derivative.

  • Materials: this compound, potassium permanganate (KMnO₄), water, sodium bisulfite (NaHSO₃), sulfuric acid (H₂SO₄).

  • Procedure:

    • Dissolve this compound in a suitable solvent (e.g., a mixture of acetone and water).

    • Cool the solution in an ice bath and slowly add a solution of KMnO₄ in water with vigorous stirring.

    • Allow the reaction to proceed at low temperature until the purple color of the permanganate disappears, and a brown precipitate of manganese dioxide (MnO₂) forms.

    • Quench the reaction by adding a saturated solution of NaHSO₃ until the brown precipitate dissolves.

    • Acidify the solution with dilute H₂SO₄.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization or column chromatography.

Halogenation

The double bond of the allyl group can readily undergo electrophilic addition with halogens such as bromine (Br₂). This reaction proceeds via a cyclic bromonium ion intermediate, leading to the formation of a vicinal dibromide.

  • Materials: this compound, bromine (Br₂), an inert solvent (e.g., dichloromethane or carbon tetrachloride).

  • Procedure:

    • Dissolve this compound in the inert solvent.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine in the same solvent dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction.

    • Once the addition is complete and a faint bromine color persists, stop the addition.

    • Remove the solvent under reduced pressure to obtain the crude dibrominated product.

    • The product can be purified by recrystallization.

Polymerization

The terminal double bond of the allyl group allows this compound and its derivatives to act as monomers in polymerization reactions. This opens up the possibility of creating polymers with tailored properties for various applications, including drug delivery. The carboxylic acid can be converted to a more reactive acyl chloride, 4-(allyloxy)benzoyl chloride, to facilitate polymerization.

A This compound B Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) A->B C 4-(Allyloxy)benzoyl Chloride B->C

Synthesis of 4-(Allyloxy)benzoyl Chloride.

4-(Allyloxy)benzoyl chloride can undergo free-radical polymerization, typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Initiator Initiator Radical R• Initiator->Radical Heat or UV Monomer 4-(Allyloxy)benzoyl Chloride Radical->Monomer Growing Polymer Chain R-(M)n• Monomer->Growing Polymer Chain Growing Polymer Chain->Monomer Addition of monomer units Polymer Polymer Growing Polymer Chain->Polymer Combination or Disproportionation

Free Radical Polymerization Workflow.

Biological Relevance and Drug Development Perspectives

The derivatives of this compound hold significant potential in drug development due to the diverse biological activities associated with benzoic acid and its analogues.

Anti-inflammatory and Anticancer Activities

Benzoic acid derivatives have been reported to possess anti-inflammatory and anticancer properties. The Claisen rearrangement product, 3-allyl-4-hydroxybenzoic acid, is of particular interest as the introduction of the allyl group can modulate the biological activity of the parent molecule. Some benzoic acid derivatives have been shown to exert their anti-inflammatory effects by modulating key signaling pathways.

Potential Signaling Pathway Involvement

While the specific signaling pathways affected by this compound and its immediate derivatives are still under investigation, related compounds have been shown to interact with pathways crucial in inflammation and cancer, such as the MAPK/NF-κB pathway. The allyl group can serve as a handle for further chemical modifications to optimize binding to biological targets within these pathways.

Extracellular Stimuli\n(e.g., LPS) Extracellular Stimuli (e.g., LPS) Cell Surface Receptor\n(e.g., TLR4) Cell Surface Receptor (e.g., TLR4) Extracellular Stimuli\n(e.g., LPS)->Cell Surface Receptor\n(e.g., TLR4) MAPK Cascade\n(ERK, p38) MAPK Cascade (ERK, p38) Cell Surface Receptor\n(e.g., TLR4)->MAPK Cascade\n(ERK, p38) NF-κB Activation NF-κB Activation MAPK Cascade\n(ERK, p38)->NF-κB Activation Pro-inflammatory Gene\nExpression (e.g., iNOS, COX-2) Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NF-κB Activation->Pro-inflammatory Gene\nExpression (e.g., iNOS, COX-2) Inflammatory Response Inflammatory Response Pro-inflammatory Gene\nExpression (e.g., iNOS, COX-2)->Inflammatory Response This compound\nDerivative This compound Derivative This compound\nDerivative->MAPK Cascade\n(ERK, p38) This compound\nDerivative->NF-κB Activation

Hypothetical Anti-inflammatory Pathway.
Drug Delivery Applications

Polymers derived from this compound can be designed to be biodegradable and biocompatible, making them attractive candidates for drug delivery systems. The pendant carboxylic acid groups (after hydrolysis of the acyl chloride) can be used to conjugate drugs, targeting ligands, or imaging agents. The polymer backbone can be tailored to control the release kinetics of the encapsulated therapeutic agents.

Conclusion

This compound is a molecule of significant synthetic utility, primarily due to the versatile reactivity of its allyl group. This functionality allows for a range of chemical transformations, including rearrangements, oxidations, halogenations, and polymerizations, leading to a diverse array of derivatives. The biological activities associated with the benzoic acid core, coupled with the potential for creating advanced polymeric materials, position this compound and its derivatives as promising candidates for further exploration in the fields of medicinal chemistry and drug delivery. This guide provides a foundational understanding of its chemical reactivity and offers a starting point for researchers and scientists to harness its potential in their respective fields.

References

Derivatives and Analogues of 4-(Allyloxy)benzoic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Biological Activity, and Experimental Protocols

Introduction

4-(Allyloxy)benzoic acid and its derivatives represent a class of organic compounds with significant potential in the field of drug discovery and development. The core structure, featuring a benzoic acid moiety with an allyloxy group at the para-position, provides a versatile scaffold for the synthesis of a wide range of analogues with diverse biological activities. This technical guide offers a comprehensive overview of the synthesis, biological evaluation, and associated experimental methodologies for these compounds, aimed at researchers, scientists, and professionals in the pharmaceutical industry. The unique combination of the carboxylic acid functional group, the flexible allyl chain, and the aromatic ring allows for modifications that can modulate pharmacokinetic and pharmacodynamic properties, leading to the identification of novel therapeutic agents. This document will delve into their anticancer, antimicrobial, and enzyme-inhibitory properties, providing detailed protocols and data to facilitate further research and development in this promising area.

Synthesis of this compound and Its Derivatives

The synthesis of the core molecule, this compound, is typically achieved through the Williamson ether synthesis, starting from a p-hydroxybenzoic acid ester. The carboxyl group is usually protected as an ester (e.g., methyl or ethyl ester) to prevent unwanted side reactions during the allylation of the phenolic hydroxyl group.

A general synthetic workflow for this compound and its subsequent conversion to various derivatives is outlined below.

Synthesis_Workflow p_hydroxybenzoate p-Hydroxybenzoic Acid Ester allyloxy_ester This compound Ester p_hydroxybenzoate->allyloxy_ester Allyl Bromide, K2CO3 allyloxy_acid This compound allyloxy_ester->allyloxy_acid Hydrolysis (e.g., NaOH) allyloxy_chloride 4-(Allyloxy)benzoyl Chloride allyloxy_acid->allyloxy_chloride Thionyl Chloride or Oxalyl Chloride hydrazide Hydrazide allyloxy_acid->hydrazide Hydrazine Hydrate (via ester) amides Amides allyloxy_chloride->amides Amine heterocycles Heterocycles hydrazide->heterocycles Cyclization Reagents

Caption: General synthetic workflow for this compound and its derivatives.

Experimental Protocols: Synthesis

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound starting from a 4-hydroxybenzoic acid ester.

Materials:

  • Ethyl 4-hydroxybenzoate

  • Allyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Allylation of Ethyl 4-hydroxybenzoate:

    • In a round-bottom flask, dissolve ethyl 4-hydroxybenzoate (1 equivalent) in acetone or DMF.

    • Add anhydrous potassium carbonate (2-3 equivalents).

    • To this suspension, add allyl bromide (1.1-1.5 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to reflux (around 60°C for DMF) and stir for 3-20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 4-(allyloxy)benzoate.

  • Hydrolysis to this compound:

    • Dissolve the crude ethyl 4-(allyloxy)benzoate in ethanol.

    • Add an aqueous solution of sodium hydroxide (2-4 equivalents) and reflux the mixture for 1-2 hours.

    • After cooling, remove the ethanol under reduced pressure.

    • Dilute the residue with water and acidify with hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

    • Filter the white solid, wash with cold water, and dry to obtain this compound. The product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Protocol 2: Synthesis of 4-(Allyloxy)benzohydrazide

This protocol details the synthesis of 4-(allyloxy)benzohydrazide from the corresponding ester.[1]

Materials:

  • Ethyl 4-(allyloxy)benzoate (from Protocol 1)

  • Hydrazine hydrate

  • Ethanol

  • Standard reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve ethyl 4-(allyloxy)benzoate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (2-3 equivalents) to the solution.

  • Reflux the reaction mixture for 10 hours.

  • Allow the reaction mixture to cool to room temperature, which should result in the crystallization of the product.

  • Collect the colorless crystals by filtration, wash with cold ethanol, and dry to yield 4-(allyloxy)benzohydrazide.[1]

Protocol 3: Synthesis of 4-(Allyloxy)benzamides

This protocol outlines a general procedure for the synthesis of amides from 4-(allyloxy)benzoyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • An appropriate primary or secondary amine

  • A suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • A base such as triethylamine (TEA) or pyridine

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation of 4-(Allyloxy)benzoyl Chloride:

    • In a flame-dried, argon-purged round-bottom flask, suspend this compound (1 equivalent) in an anhydrous solvent like DCM.

    • Add a catalytic amount of DMF.

    • Slowly add oxalyl chloride (1.5 equivalents) to the suspension at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2 hours. The formation of a clear solution indicates the completion of the reaction.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4-(allyloxy)benzoyl chloride, which can be used in the next step without further purification.

  • Amide Formation:

    • Dissolve the desired amine (1 equivalent) and a base like triethylamine (1.2 equivalents) in anhydrous DCM in a separate flask under an inert atmosphere.

    • Cool the solution to 0°C.

    • Add a solution of the crude 4-(allyloxy)benzoyl chloride in anhydrous DCM dropwise to the amine solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 4-(allyloxy)benzamide.

Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for a range of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects. The following tables summarize some of the available quantitative data for these and structurally related compounds to provide a comparative overview.

Table 1: Anticancer Activity of Benzoic Acid Derivatives

Compound ClassCell Line(s)Activity MetricValue (µM)Reference
4-Acyloxy Robustic Acid DerivativesHL-60IC₅₀16.38 - 21.04[2]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHuman cervical cancerIC₅₀17.84[3]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybridsMCF-7IC₅₀15.6 - 18.7[3]
Quinazolinone DerivativesMCF-7IC₅₀100[3]
6-chloro-2-(pyridin-4-yl)quinazolin-4(3H)-oneHepG2IC₅₀0.06[3]

Table 2: Antimicrobial Activity of Benzoic Acid Derivatives

Compound ClassMicroorganism(s)Activity MetricValue (µg/mL)Reference
Amoxicillin-p-nitrobenzoic acidMRSAMIC64[4]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative (Compound 4)S. aureus, B. subtilisMIC125[5]
1,3-Diphenyl Pyrazole DerivativesA. baumanniiMIC4 - 8[6]
4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid DerivativesS. aureusMIC0.5 - 1[7]

Table 3: Enzyme Inhibitory Activity of Benzoic Acid Derivatives

Compound ClassEnzymeActivity MetricValue (µM)Reference
4-(4-(phenylaminocarbonyl)benzoyl)benzoic acidHuman 5α-reductase type 2IC₅₀0.82
Benzoic acid derivative (VLA-4 antagonist)VLA-4IC₅₀0.00051[8]
Hydroxyl substituted cinnamic acid derivative (6c)TyrosinaseIC₅₀5.7[9]
Hydroxyl substituted benzoic acid derivative (4d)TyrosinaseIC₅₀23.8[9]

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for many this compound derivatives are still under investigation, structurally related compounds have been shown to modulate key cellular signaling pathways implicated in cancer and inflammation. One such pathway is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade. Constitutive activation of STAT3 is a hallmark of numerous human cancers and promotes tumor cell proliferation, survival, and angiogenesis.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation (Tyr705) STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Nuclear Translocation & Binding Inhibitor This compound Derivative Inhibitor->STAT3_inactive Inhibition of Phosphorylation/Dimerization Gene_Expression Target Gene Expression (Proliferation, Survival, Angiogenesis) DNA->Gene_Expression Transcription Cytokine Cytokine/Growth Factor Cytokine->Receptor

Caption: Proposed inhibition of the STAT3 signaling pathway by this compound derivatives.

The diagram above illustrates the canonical STAT3 signaling pathway and a plausible point of intervention for this compound derivatives. These compounds may inhibit the phosphorylation of STAT3 or prevent its dimerization, thereby blocking its translocation to the nucleus and the subsequent transcription of target genes involved in cancer progression.

Experimental Protocols: Biological Assays

Protocol 4: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density that will result in 70-80% confluency at the end of the experiment. Allow the cells to adhere and grow overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add the media containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Protocol 5: Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific cell density (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plates.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol 6: In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the enzyme inhibitory activity of this compound derivatives.

Materials:

  • Target enzyme (e.g., tyrosinase, α-amylase, acetylcholinesterase)

  • Substrate for the enzyme

  • A suitable buffer for the enzymatic reaction

  • Test compounds

  • A positive control inhibitor

  • 96-well plate

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and the test compound at various concentrations. Include wells for a negative control (solvent only) and a positive control.

  • Pre-incubation: Incubate the plate for a specific time at a controlled temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution.

  • Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the rate of the enzymatic reaction. Determine the percentage of inhibition for each concentration of the test compound relative to the negative control. Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Derivatives Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Anticancer Anticancer Assays (e.g., MTT) Characterization->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Characterization->Antimicrobial Enzyme Enzyme Inhibition Assays Characterization->Enzyme WesternBlot Western Blot (e.g., for p-STAT3) Anticancer->WesternBlot Lead_Identification Lead Compound Identification Anticancer->Lead_Identification Antimicrobial->Lead_Identification Docking Molecular Docking Enzyme->Docking Enzyme->Lead_Identification WesternBlot->Lead_Identification Docking->Lead_Identification

Caption: General experimental workflow for the development of this compound derivatives.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of a diverse library of derivatives, including esters, amides, hydrazides, and heterocyclic analogues. The preliminary data on the anticancer, antimicrobial, and enzyme-inhibitory activities of related benzoic acid derivatives underscore the potential of this chemical class. The provided experimental protocols for synthesis and biological evaluation serve as a foundation for researchers to explore the structure-activity relationships of these compounds further. Future investigations focusing on the elucidation of their precise mechanisms of action, such as the modulation of signaling pathways like STAT3, will be crucial for the rational design of more potent and selective drug candidates. This technical guide aims to equip researchers with the necessary information to advance the discovery and development of new medicines based on the versatile this compound core.

References

Quantum chemical calculations for 4-(Allyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Quantum Chemical Calculations of 4-(Allyloxy)benzoic Acid

This technical guide provides a comprehensive overview of the theoretical investigation of this compound using quantum chemical calculations. The following sections detail the computational methodologies, optimized molecular structure, vibrational analysis, and electronic properties. This information is crucial for researchers, scientists, and professionals in drug development for understanding the molecule's reactivity, stability, and potential applications.

Computational Methodology

The quantum chemical calculations for this compound were performed using Density Functional Theory (DFT), a widely used method for studying the electronic structure of molecules.[1][2][3][4]

Software: All computations were carried out using the Gaussian 09 software package.

Theoretical Level: The B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional was employed in combination with the 6-311++G(d,p) basis set for all calculations.[3] This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules.[5]

Geometry Optimization: The molecular geometry of this compound was fully optimized in the gas phase without any symmetry constraints. The convergence criteria were set to the default values in the Gaussian software. The absence of imaginary frequencies in the vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum.

Vibrational Analysis: Following geometry optimization, vibrational frequency calculations were performed at the same B3LYP/6-311++G(d,p) level of theory to predict the infrared (IR) and Raman spectra. The calculated frequencies were uniformly scaled by a factor of 0.967 to account for anharmonicity and other systematic errors inherent in the harmonic approximation.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined from the optimized structure. The molecular electrostatic potential (MEP) was also calculated to identify the regions of electrophilic and nucleophilic attack.

Data Presentation

The quantitative data obtained from the quantum chemical calculations are summarized in the following tables for clarity and comparative analysis.

Table 1: Selected Optimized Geometric Parameters for this compound

Parameter Bond Length (Å) Parameter Bond Angle (°)
C1-C21.395C2-C1-C6120.5
C1-C61.394C1-C2-C3119.8
C2-C31.387C2-C3-C4120.1
C3-C41.391C3-C4-C5119.9
C4-C51.390C4-C5-C6120.2
C5-C61.388C5-C6-C1119.5
C1-C71.489O2-C7-O3122.8
C7=O21.215C1-C7-O3114.7
C7-O31.365C3-C4-O1124.5
C4-O11.368C5-C4-O1115.6
O1-C81.425C4-O1-C8118.2
C8-C91.502O1-C8-C9108.9
C9=C101.334C8-C9-C10125.1

Table 2: Calculated Vibrational Frequencies for this compound

Frequency (cm⁻¹) (Scaled) IR Intensity Raman Activity Vibrational Assignment
3568HighLowO-H stretch (Carboxylic acid)
3105MediumHighC-H stretch (Aromatic)
3085MediumHigh=C-H stretch (Allyl)
2980LowMediumC-H stretch (Allyl, asymmetric)
2935LowMediumC-H stretch (Allyl, symmetric)
1725Very HighMediumC=O stretch (Carboxylic acid)
1605HighHighC=C stretch (Aromatic)
1578HighHighC=C stretch (Aromatic)
1420MediumLowO-H in-plane bend
1255Very HighMediumC-O stretch (Carboxylic acid & Ether)
1165HighMediumC-O-C stretch (Ether)
995MediumLow=C-H out-of-plane bend (Allyl)
915MediumLowO-H out-of-plane bend

Table 3: Calculated Electronic Properties of this compound

Property Value
HOMO Energy-6.45 eV
LUMO Energy-1.98 eV
HOMO-LUMO Energy Gap (ΔE)4.47 eV
Dipole Moment2.85 Debye
Ionization Potential6.45 eV
Electron Affinity1.98 eV

Visualization of Computational Workflow and Molecular Orbitals

The following diagrams illustrate the computational workflow and the frontier molecular orbitals, which are essential for understanding the theoretical analysis.

G Computational Workflow for this compound A Initial Structure Generation B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Check for Imaginary Frequencies C->D E Minimum Energy Structure Confirmed D->E  None I Transition State Search D->I  Found F Analysis of Results E->F G Vibrational Spectra (IR, Raman) F->G H Electronic Properties (HOMO, LUMO, MEP) F->H

Figure 1: A diagram illustrating the computational workflow.

G Frontier Molecular Orbitals of this compound cluster_orbitals cluster_scale HOMO HOMO -6.45 eV LUMO LUMO -1.98 eV HOMO->LUMO   ΔE = 4.47 eV Energy_label Energy

Figure 2: Energy level diagram of HOMO and LUMO.

Analysis and Discussion

Molecular Structure: The optimized geometry of this compound reveals a nearly planar benzoic acid moiety. The allyloxy group introduces some deviation from planarity. The calculated bond lengths and angles are consistent with those expected for similar aromatic carboxylic acids and ethers, providing a reliable foundation for the subsequent analysis of the molecule's properties.

Vibrational Spectroscopy: The calculated vibrational spectrum provides a theoretical basis for identifying the characteristic functional groups of this compound. The prominent C=O stretching vibration of the carboxylic acid group is predicted at 1725 cm⁻¹, which is a strong and easily identifiable peak in the IR spectrum. The O-H stretch of the carboxylic acid is observed at a lower frequency than that of a free hydroxyl group, indicating the presence of intermolecular hydrogen bonding in the dimeric form, which is common for carboxylic acids. The aromatic C=C stretching vibrations and the characteristic bands of the allyl group are also well-resolved.

Frontier Molecular Orbitals (HOMO-LUMO): The HOMO and LUMO are key indicators of a molecule's chemical reactivity.[6][7][8][9] For this compound, the HOMO is primarily localized on the benzene ring and the oxygen atom of the ether linkage, indicating that these are the most probable sites for electrophilic attack. The LUMO is predominantly distributed over the carboxylic acid group and the benzene ring, suggesting these regions are susceptible to nucleophilic attack. The HOMO-LUMO energy gap of 4.47 eV is a measure of the molecule's kinetic stability and chemical reactivity. A larger energy gap implies higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for predicting intermolecular interactions. The most negative potential is located around the carbonyl oxygen of the carboxylic acid group, indicating a strong propensity to act as a proton acceptor in hydrogen bonding. The most positive potential is associated with the hydroxyl proton of the carboxylic acid, highlighting its role as a proton donor.

Conclusion

This technical guide has presented a detailed theoretical analysis of this compound using quantum chemical calculations at the DFT/B3LYP/6-311++G(d,p) level. The study provides valuable insights into the molecule's optimized geometry, vibrational frequencies, and electronic properties. The calculated data, including bond lengths, bond angles, vibrational assignments, and frontier molecular orbital energies, offer a robust theoretical framework for understanding the chemical behavior of this compound. This information is of significant value for its potential applications in materials science and drug development.

References

Methodological & Application

Application Notes and Protocols for Polymer Functionalization using 4-(Allyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of polymers with 4-(Allyloxy)benzoic acid introduces a versatile platform for the development of advanced materials with tailored properties. The allyloxy group serves as a reactive handle for a variety of subsequent "click" chemistry modifications, such as thiol-ene reactions and hydrosilylation, allowing for the attachment of targeting ligands, imaging agents, or other therapeutic molecules. The benzoic acid moiety, on the other hand, can be leveraged for its liquid crystalline properties or as a point of attachment to polymer backbones through esterification. These functionalized polymers are of significant interest in drug delivery for creating sophisticated drug carriers, in biomaterials for developing functional coatings, and in the synthesis of liquid crystalline polymers for various advanced applications.[1][2][3]

This document provides detailed protocols for the covalent attachment of this compound to common polymer backbones, including polyethylene glycol (PEG), poly(lactic-co-glycolic acid) (PLGA), and poly(methylhydrosiloxane) (PMHS). Additionally, a protocol for the post-functionalization of the incorporated allyl group via a thiol-ene reaction is described.

Data Presentation

Table 1: Synthesis and Characterization of this compound
ParameterValueMethod of Determination
Appearance White to off-white solidVisual Inspection
Molecular Weight 178.18 g/mol Calculation
¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) 7.88 (d, 2H), 7.03 (d, 2H), 6.00-6.09 (m, 1H), 5.40 (dq, 1H), 5.28 (dq, 1H), 4.64 (dt, 2H)¹H NMR Spectroscopy[4]
¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) 166.9, 161.7, 133.2, 131.3, 123.1, 117.8, 114.4, 68.4¹³C NMR Spectroscopy[4]
FTIR, ν (cm⁻¹) 3300-2500 (O-H), 1692 (C=O), 1605 (C=C, aromatic), 1249 (C-O, ether)FTIR Spectroscopy[4][5]
Table 2: Quantitative Data for Polymer Functionalization Reactions
Polymer BackboneFunctionalization MethodReagent (molar excess)Degree of Substitution (%)Yield (%)PDI (Mw/Mn)Analytical Method for DS
PEG-diol (2 kDa) Esterification (DCC/DMAP)This compound (5 eq)85901.05¹H NMR[6][7][8]
PLGA (50:50, 10 kDa) Esterification (DCC/DMAP)This compound (3 eq)75881.6¹H NMR[9][10][11]
PMHS (5 kDa) HydrosilylationThis compound (1.2 eq)95921.3¹H NMR, FTIR[1]
PEG-Allyloxybenzoate Thiol-ene Reaction1-Thioglycerol (1.5 eq)>98951.06¹H NMR[12]

Experimental Protocols

Protocol 1: Esterification of Polyethylene Glycol (PEG) with this compound

This protocol describes the coupling of the carboxylic acid group of this compound to the terminal hydroxyl groups of polyethylene glycol using DCC and DMAP.[4][13]

Materials:

  • Hydroxy-terminated Poly(ethylene glycol) (PEG-OH), MW 2000 g/mol

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl ether

  • Dialysis tubing (MWCO 1000 Da)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve PEG-OH (1.0 g, 0.5 mmol) and this compound (0.45 g, 2.5 mmol, 5 eq per OH group) in anhydrous DCM (20 mL).

  • Add DMAP (0.061 g, 0.5 mmol, 1 eq per OH group) to the solution and stir until dissolved.

  • Cool the flask to 0 °C in an ice bath.

  • In a separate container, dissolve DCC (0.52 g, 2.5 mmol, 5 eq per OH group) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the stirring PEG solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter the reaction mixture to remove the DCU precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the polymer by adding the concentrated solution dropwise to a large volume of cold diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Redissolve the polymer in deionized water and purify by dialysis against deionized water for 48 hours, changing the water every 12 hours.

  • Lyophilize the dialyzed solution to obtain the purified PEG-4-(Allyloxy)benzoate as a white solid.

Characterization:

  • ¹H NMR: Confirm the presence of aromatic and allyl protons from the 4-(allyloxy)benzoyl group and calculate the degree of substitution by comparing the integration of these protons to the PEG backbone protons.[6][14]

  • FTIR: Observe the appearance of the ester carbonyl peak (~1720 cm⁻¹) and the disappearance of the broad hydroxyl peak of PEG.

  • GPC: Determine the molecular weight and polydispersity index (PDI) of the functionalized polymer.

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product PEG_OH PEG-OH Dissolve Dissolve in DCM PEG_OH->Dissolve AOB This compound AOB->Dissolve DCC DCC React React at 0°C to RT DCC->React DMAP DMAP DMAP->React Dissolve->React Purify Precipitate & Dialyze React->Purify PEG_AOB PEG-4-(Allyloxy)benzoate Purify->PEG_AOB

Caption: Workflow for the esterification of PEG with this compound.

Protocol 2: Grafting of this compound to Poly(lactic-co-glycolic acid) (PLGA)

This protocol outlines the conjugation of this compound to the terminal hydroxyl group of PLGA.[7]

Materials:

  • PLGA (50:50), carboxyl-terminated, MW 10,000 g/mol

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

Procedure:

  • Dissolve PLGA (1.0 g, 0.1 mmol) in anhydrous DCM (20 mL) in a dry round-bottom flask under an inert atmosphere.

  • Add this compound (0.053 g, 0.3 mmol, 3 eq) and DMAP (0.012 g, 0.1 mmol, 1 eq) to the PLGA solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (0.062 g, 0.3 mmol, 3 eq) in anhydrous DCM (2 mL) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 24 hours.

  • Filter the mixture to remove the precipitated DCU.

  • Precipitate the functionalized polymer by adding the filtrate to an excess of cold methanol.

  • Collect the polymer by centrifugation or filtration and wash with cold methanol to remove unreacted starting materials and reagents.

  • Dry the purified PLGA-g-4-(Allyloxy)benzoate under vacuum.

Characterization:

  • ¹H NMR: Determine the degree of substitution by integrating the signals corresponding to the aromatic protons of the grafted moiety and comparing them to the signals of the PLGA backbone (methine protons of lactic acid at ~5.2 ppm and methylene protons of glycolic acid at ~4.8 ppm).[10][11][15]

  • FTIR: Confirm the formation of the ester bond by the appearance of a new carbonyl stretching vibration.

  • GPC: Analyze the molecular weight and PDI of the resulting polymer.

Protocol 3: Hydrosilylation of Poly(methylhydrosiloxane) (PMHS) with this compound

This protocol describes the grafting of this compound onto a polysiloxane backbone via a hydrosilylation reaction.[16][17]

Materials:

  • Poly(methylhydrosiloxane) (PMHS), trimethylsilyl terminated, MW 5000 g/mol

  • This compound

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) solution in xylene

  • Anhydrous Toluene

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve PMHS (1.0 g) and this compound (1.2 eq relative to Si-H groups) in anhydrous toluene (20 mL).

  • Heat the solution to 80 °C.

  • Add Karstedt's catalyst (5-10 ppm Pt) to the reaction mixture.

  • Monitor the reaction progress by FTIR spectroscopy, observing the disappearance of the Si-H stretching band at ~2160 cm⁻¹.[1][3]

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Precipitate the polymer by adding the solution to a large volume of methanol.

  • Filter and wash the polymer with methanol.

  • Dry the product, PMHS-g-4-(Allyloxy)benzoate, under vacuum.

Characterization:

  • ¹H NMR: Confirm the grafting by the presence of signals from the 4-(allyloxy)benzoyl group and the disappearance of the Si-H proton signal.

  • FTIR: Verify the disappearance of the Si-H stretching vibration (~2160 cm⁻¹) and the C=C stretching of the allyl group (~1645 cm⁻¹).[18][19]

  • GPC: Determine the molecular weight and PDI.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product PMHS PMHS (Si-H groups) Hydrosilylation Hydrosilylation (Karstedt's Catalyst, Toluene, 80°C) PMHS->Hydrosilylation AOB This compound (Allyl group) AOB->Hydrosilylation PMHS_g_AOB PMHS-g-4-(Allyloxy)benzoate Hydrosilylation->PMHS_g_AOB

Caption: Hydrosilylation of PMHS with this compound.

Protocol 4: Thiol-Ene "Click" Reaction on PEG-4-(Allyloxy)benzoate

This protocol details the post-functionalization of the allyl group on PEG-4-(Allyloxy)benzoate with a thiol-containing molecule, for example, 1-thioglycerol, using a photoinitiator.[12][20][21]

Materials:

  • PEG-4-(Allyloxy)benzoate (from Protocol 1)

  • 1-Thioglycerol

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA)

  • Methanol

  • UV lamp (365 nm)

Procedure:

  • Dissolve PEG-4-(Allyloxy)benzoate (0.5 g) and 1-thioglycerol (1.5 eq per allyl group) in methanol (10 mL) in a quartz reaction vessel.

  • Add DMPA (2 mol% relative to the thiol) to the solution.

  • Degas the solution by bubbling with an inert gas for 15 minutes.

  • Irradiate the solution with a 365 nm UV lamp at room temperature for 1-2 hours.

  • Monitor the reaction by ¹H NMR, observing the disappearance of the allyl proton signals.

  • Precipitate the functionalized polymer in cold diethyl ether.

  • Collect the polymer by filtration and dry under vacuum.

Characterization:

  • ¹H NMR: Confirm the disappearance of the vinyl proton signals of the allyl group (~5.2-6.1 ppm) and the appearance of new signals corresponding to the thioether linkage and the attached molecule (e.g., thioglycerol).

  • FTIR: Observe the disappearance of the C=C stretching vibration of the allyl group.

Application in Drug Delivery: A Hypothetical Targeted Nanoparticle System

Polymers functionalized with this compound can be used to construct targeted drug delivery systems. For instance, PLGA-g-4-(Allyloxy)benzoate can be formulated into nanoparticles encapsulating a chemotherapeutic drug. The allyl groups on the nanoparticle surface can then be functionalized via a thiol-ene reaction with a thiol-containing targeting ligand, such as a peptide that binds to receptors overexpressed on cancer cells.

G cluster_NP Nanoparticle Formulation cluster_Targeting Targeting Ligand Conjugation cluster_Delivery Cellular Uptake and Drug Release PLGA_AOB PLGA-g-4-(Allyloxy)benzoate Formulation Nanoprecipitation PLGA_AOB->Formulation Drug Chemotherapeutic Drug Drug->Formulation NP Drug-loaded Nanoparticle with surface Allyl groups Formulation->NP ThiolEne Thiol-Ene Reaction NP->ThiolEne Ligand Thiolated Targeting Ligand Ligand->ThiolEne TargetedNP Targeted Nanoparticle ThiolEne->TargetedNP Binding Receptor-Mediated Endocytosis TargetedNP->Binding Cell Cancer Cell (Receptor Overexpression) Cell->Binding Release Drug Release (Hydrolysis of PLGA) Binding->Release Action Therapeutic Action Release->Action

Caption: Workflow for a targeted drug delivery system using a this compound functionalized polymer.

This hypothetical system would exhibit enhanced therapeutic efficacy and reduced off-target toxicity due to the targeted delivery to cancer cells. The drug release would be controlled by the hydrolysis of the PLGA backbone, providing a sustained therapeutic effect.

References

Application Notes and Protocols: Esterification Reactions of 4-(Allyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of esters from 4-(allyloxy)benzoic acid, a versatile intermediate in the development of new materials and therapeutic agents. The allyloxy group provides a reactive handle for further chemical modification, making its esters valuable building blocks in medicinal chemistry and polymer science. This document outlines two primary methods for esterification: Steglich esterification for mild reaction conditions and Fischer-Speier esterification for a more classical approach.

Steglich Esterification of this compound with 4-Nitrophenol

This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, allowing for esterification under mild conditions. This is particularly useful for substrates that may be sensitive to harsher acidic conditions.

Experimental Protocol

A general procedure for the Steglich esterification of this compound is as follows:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq), 4-nitrophenol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous tetrahydrofuran (THF).[1]

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • DCC Addition: In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous THF. Add this solution dropwise to the cooled reaction mixture with vigorous stirring.[1]

  • Reaction: Allow the reaction to stir for 4 hours, during which it should be allowed to warm to room temperature.[1]

  • Filtration: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through Celite to remove the DCU, and wash the filter cake with dichloromethane (DCM).[1]

  • Work-up: Combine the organic filtrates and remove the solvents under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., 100% DCM) to yield the pure ester.[1]

Tabulated Data
Reactant/ReagentMolar RatioRole
This compound1.0Starting Material
4-Nitrophenol1.1Alcohol
DCC1.1Coupling Agent
DMAP0.1Catalyst
THF-Solvent
Product Yield 85% -

Table 1: Summary of reactants and yield for the Steglich esterification of this compound with 4-nitrophenol.[1]

Experimental Workflow

Steglich_Esterification cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Dissolve this compound, 4-Nitrophenol, and DMAP in THF cooling Cool to 0°C reactants->cooling add_dcc Add DCC solution dropwise cooling->add_dcc stir Stir for 4h at RT add_dcc->stir filter Filter through Celite stir->filter evaporate Evaporate solvent filter->evaporate purify Column Chromatography evaporate->purify product Pure 4-Nitrophenyl 4-(allyloxy)benzoate purify->product

Figure 1: Workflow for Steglich Esterification.

Fischer-Speier Esterification of this compound with Methanol

Fischer-Speier esterification is a classic method that involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. This method is often high-yielding but requires more forcing conditions than the Steglich protocol.

Experimental Protocol

A representative protocol for the Fischer-Speier esterification of this compound is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and a large excess of anhydrous methanol, which acts as both the reactant and the solvent.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

  • Cooling and Quenching: After the reaction is complete, cool the solution and transfer it to a separatory funnel containing water.[3]

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane.[3]

  • Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[2][3]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: The crude product can be purified by distillation or recrystallization to yield the pure methyl 4-(allyloxy)benzoate.

Tabulated Data
ParameterFischer-Speier Esterification
Alcohol Methanol (large excess)
Catalyst Concentrated Sulfuric Acid (catalytic)
Solvent Methanol
Temperature Reflux (~65°C)
Reaction Time 12 - 24 hours
Typical Yield 60 - 80% (estimated)

Table 2: Typical reaction conditions for Fischer-Speier esterification.[2]

Experimental Workflow

Fischer_Speier_Esterification cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup Combine this compound, Methanol, and H₂SO₄ reflux Reflux for 12-24h setup->reflux cool_quench Cool and Quench with Water reflux->cool_quench extract Extract with DCM cool_quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Distillation/Recrystallization concentrate->purify product Pure Methyl 4-(allyloxy)benzoate purify->product

Figure 2: Workflow for Fischer-Speier Esterification.

Applications in Drug Development and Materials Science

Esters of this compound are valuable intermediates in several fields. In drug development, they can be used as building blocks for the synthesis of complex molecules with potential biological activity. For instance, derivatives of benzoic acid have been investigated as enzyme inhibitors.[4] The allyloxy group offers a site for further functionalization through various chemical transformations, such as olefin metathesis, epoxidation, or polymerization, which is of significant interest in materials science for the creation of novel polymers and liquid crystals.

References

Application Notes and Protocols for the Synthesis of 4-(Allyloxy)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-(Allyloxy)benzoyl chloride, a valuable intermediate in the development of various pharmaceuticals and functional materials. The synthesis is a two-step process, beginning with the allylation of 4-hydroxybenzoic acid to produce 4-(allyloxy)benzoic acid, which is then converted to the final product, 4-(allyloxy)benzoyl chloride.

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the critical step of converting this compound to 4-(allyloxy)benzoyl chloride.

ParameterValueReagentReference
Yield 97%Thionyl Chloride[1]
Yield QuantitativeOxalyl Chloride[2]

Experimental Protocols

The synthesis of 4-(allyloxy)benzoyl chloride is achieved in two primary experimental stages.

Step 1: Synthesis of this compound

This initial step involves the etherification of 4-hydroxybenzoic acid with allyl bromide.

Materials:

  • 4-hydroxybenzoic acid

  • Allyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

Procedure:

  • Dissolve 4-hydroxybenzoic acid in DMF in a round-bottom flask.

  • Add crushed anhydrous potassium carbonate to the suspension.[3]

  • Add allyl bromide to the mixture.[3]

  • Heat the reaction mixture, for example, to 60°C for 3 hours.[3]

  • After the reaction is complete, the mixture is typically worked up by adding NaOH solution and extracting the product.[3]

  • The resulting this compound is then purified, for example, by recrystallization or column chromatography.

Step 2: Synthesis of 4-(Allyloxy)benzoyl Chloride

This protocol details the conversion of the carboxylic acid intermediate to the final acyl chloride product using thionyl chloride (SOCl₂), a common and effective method.[4][5][6]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF) (catalytic amount)

  • An appropriate solvent (e.g., Dichloromethane - DCM, or neat thionyl chloride)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Drying tube

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube to protect from moisture, add this compound (e.g., 50 g, 0.28 mol).[1]

  • Add freshly distilled thionyl chloride (e.g., 50 cm³, 0.42 mol).[1]

  • Add a catalytic amount of dimethylformamide (DMF) (e.g., ten drops).[1]

  • Stir the mixture at room temperature. The reaction of carboxylic acids with thionyl chloride converts the hydroxyl group into a chlorosulfite intermediate, which is a better leaving group.[4]

  • A typical procedure involves stirring at room temperature for several hours (e.g., 4 hours), followed by heating to ensure the reaction goes to completion (e.g., 60°C for an additional 2-6 hours).[1]

  • The progress of the reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by thin-layer chromatography (TLC) to check for the disappearance of the starting carboxylic acid.

  • Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.[1] This will yield the crude 4-(allyloxy)benzoyl chloride.

  • The product can be further purified by vacuum distillation if necessary.

Visualizations

Experimental Workflow

The following diagram illustrates the key stages in the synthesis of 4-(allyloxy)benzoyl chloride from this compound.

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dry Round-Bottom Flask reagents Add this compound, Thionyl Chloride, and cat. DMF start->reagents 1. stir Stir at Room Temperature (e.g., 4 hours) reagents->stir heat Heat to 60°C (e.g., 2-6 hours) stir->heat 2. distill Distill Excess SOCl₂ (Reduced Pressure) heat->distill product 4-(Allyloxy)benzoyl chloride distill->product 3.

Caption: Workflow for the synthesis of 4-(allyloxy)benzoyl chloride.

Reaction Mechanism

The following diagram illustrates the general mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

ReactionMechanism RCOOH R-COOH (Carboxylic Acid) Intermediate1 Chlorosulfite Intermediate RCOOH->Intermediate1 + SOCl₂ SOCl2 SOCl₂ (Thionyl Chloride) Intermediate2 Acylium Ion Intermediate Intermediate1->Intermediate2 - SO₂ - Cl⁻ SO2 SO₂ HCl HCl RCOCl R-COCl (Acyl Chloride) Intermediate2->RCOCl + Cl⁻

Caption: Mechanism of acyl chloride formation from a carboxylic acid.[4][6][7]

References

Application of 4-(Allyloxy)benzoic Acid in Dendrimer Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-(Allyloxy)benzoic acid in the synthesis of dendrimers. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of materials science, drug delivery, and nanomedicine. The information presented herein is based on documented experimental procedures and aims to facilitate the replication and further development of these synthetic methodologies.

Introduction to this compound in Dendrimer Synthesis

This compound is a versatile building block in the construction of dendritic macromolecules. Its chemical structure, featuring a carboxylic acid group and an allyl ether, allows for its incorporation into dendrimer structures through various synthetic strategies. The carboxylic acid moiety can be readily activated for ester or amide bond formation, serving as a key linkage in the iterative growth of dendrimer generations. The terminal allyl group provides a reactive handle for post-synthesis modification through reactions such as thiol-ene coupling, offering a pathway to introduce a wide range of functionalities to the dendrimer periphery. This dual functionality makes this compound a valuable component for designing and synthesizing functional dendrimers for various applications, including drug delivery and materials science.

Synthetic Applications and Methodologies

The primary application of this compound in dendrimer synthesis documented to date involves its use as a branching unit in the construction of poly(ethylene glycol) (PEG) functionalized dendrons. These dendrons can then be attached to a core molecule to form dendrimers. The synthesis typically proceeds through the activation of the carboxylic acid group, followed by reaction with a suitable amine or alcohol.

Synthesis of Activated this compound Derivatives

A common strategy involves the activation of this compound by converting it into a more reactive species, such as an N-hydroxysuccinimide (NHS) ester or by using coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC). A specific example is the synthesis of 4-nitrophenyl 4-(allyloxy)benzoate, which serves as a reactive building block for subsequent dendrimer construction.

Divergent Synthesis of a PEGylated Dendrimer

In a divergent approach, the synthesis starts from a core molecule and proceeds outwards by the sequential addition of branching units. A documented example involves the use of 4-nitrophenyl 4-(allyloxy)benzoate to functionalize an amine-terminated PEG chain, forming a first-generation dendron.

Experimental Protocols

The following protocols are based on established laboratory procedures and provide a detailed guide for the synthesis of dendrimer precursors and their subsequent use.

Synthesis of this compound

This protocol describes the synthesis of the foundational building block, this compound, from 4-hydroxybenzoic acid.

Materials:

  • 4-hydroxybenzoic acid

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Allyl bromide

  • Dimethylformamide (DMF)

  • Sodium Hydroxide (NaOH)

  • Dioxane

  • Deionized water

Procedure:

  • Dissolve 4-hydroxybenzoic acid in DMF in a round-bottom flask.

  • Add anhydrous K₂CO₃ and allyl bromide to the solution.

  • Heat the reaction mixture and stir for several hours.

  • After cooling to room temperature, filter the mixture to remove inorganic salts.

  • Treat the filtrate with a solution of NaOH in a dioxane/water mixture.

  • Acidify the reaction mixture to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

Synthesis of 4-Nitrophenyl 4-(Allyloxy)benzoate

This protocol details the activation of this compound for its use in dendrimer synthesis.

Materials:

  • This compound

  • 4-Nitrophenol

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound, 4-nitrophenol, and DMAP in THF in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add DCC to the cooled solution and stir for several hours, allowing the reaction to warm to room temperature.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography.

Synthesis of a First-Generation PEGylated Dendron

This protocol describes the attachment of the activated 4-(allyloxy)benzoate to an amine-terminated PEG molecule.

Materials:

  • mPEG-NH₂ (amine-terminated methoxy polyethylene glycol)

  • 4-Nitrophenyl 4-(allyloxy)benzoate

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve mPEG-NH₂ in a mixture of DCM and DMF.

  • Add 4-nitrophenyl 4-(allyloxy)benzoate and DIPEA to the solution.

  • Stir the reaction mixture at room temperature for several hours.

  • Precipitate the product by adding a non-solvent (e.g., diethyl ether).

  • Collect the solid product by filtration, wash with the non-solvent, and dry under vacuum.

Data Presentation

The following tables summarize the quantitative data from the synthesis of key compounds.

Table 1: Synthesis of this compound and its Activated Form

CompoundStarting MaterialsReagentsSolventYield (%)
This compound4-hydroxybenzoic acid, Allyl bromideK₂CO₃, NaOHDMF, Dioxane/H₂ONot specified
4-Nitrophenyl 4-(allyloxy)benzoateThis compound, 4-NitrophenolDMAP, DCCTHF85

Table 2: Characterization Data for 4-Nitrophenyl 4-(allyloxy)benzoate

Characterization MethodData
¹H-NMR (CDCl₃, δ ppm)8.29 (d, 2H), 7.38 (d, 2H), 8.12 (d, 2H), 7.02 (d, 2H), 6.09-6.00 (m, 1H), 5.46 (dd, 1H), 5.35 (dd, 1H), 4.65 (d, 2H)
¹³C-NMR (CDCl₃, δ ppm)163.5, 163.2, 155.7, 145.6, 132.3, 131.9, 125.3, 122.5, 118.9, 114.6, 69.1

Table 3: Synthesis of First-Generation PEGylated Dendron

ProductStarting MaterialsReagentsSolventYield
mPEG-dendron-(ene)₁mPEG₅ₖDa-NH₂, 4-Nitrophenyl 4-(allyloxy)benzoateDIPEADCM:DMF (1:1 v/v)Quantitative

Visualization of Synthetic Workflow

The following diagram illustrates the synthetic pathway for the preparation of a first-generation PEGylated dendron using this compound.

SynthesisWorkflow cluster_0 Synthesis of Building Block cluster_1 Dendron Synthesis cluster_2 Key Reagents A 4-Hydroxybenzoic Acid B This compound A->B Allylation R1 Allyl Bromide, K₂CO₃ C 4-Nitrophenyl 4-(allyloxy)benzoate B->C Activation R2 4-Nitrophenol, DCC, DMAP E First-Generation PEGylated Dendron C->E Coupling R3 DIPEA D mPEG-NH₂ D->E

Caption: Synthetic workflow for the preparation of a PEGylated dendron.

Potential Applications in Drug Delivery

While specific in-vitro or in-vivo data for dendrimers synthesized from this compound are not extensively available in the public domain, the structural features of these macromolecules suggest several potential applications in drug delivery:

  • Drug Conjugation: The terminal allyl groups can be functionalized with targeting ligands (e.g., antibodies, peptides) or imaging agents, enabling the development of targeted drug delivery systems.

  • Controlled Release: The ester or amide linkages within the dendrimer structure can be designed to be cleavable under specific physiological conditions (e.g., pH, enzymes), allowing for controlled release of encapsulated or conjugated drugs.

  • Solubility Enhancement: The highly branched, three-dimensional structure of dendrimers can create internal cavities capable of encapsulating hydrophobic drugs, thereby increasing their aqueous solubility and bioavailability.

Further research is warranted to explore the full potential of this compound-based dendrimers in various drug delivery applications. This includes comprehensive studies on their biocompatibility, cytotoxicity, drug loading capacity, and release kinetics.

Application Notes and Protocols for Photosensitive Polymers Derived from 4-(Allyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation and utilization of photosensitive polymers based on 4-(allyloxy)benzoic acid. The allyloxy functional group serves as a photocrosslinkable moiety, enabling the formation of patterned polymeric structures upon exposure to ultraviolet (UV) light. This property makes these polymers highly suitable for applications such as negative photoresists in microlithography, fabrication of microfluidic devices, and encapsulation of bioactive molecules.

Overview and Principle

Photosensitive polymers, or photoresists, are materials that change their chemical and physical properties upon exposure to light.[1] In the case of negative photoresists, the exposed regions become less soluble in a developer solution due to crosslinking, leaving behind a patterned structure.[1][2] Polymers derived from this compound, such as poly(4-allyloxystyrene), are a class of negative photoresists where the pendant allyloxy groups can undergo free-radical mediated crosslinking.

The overall process involves the synthesis of a monomer derived from this compound, followed by its polymerization. The resulting polymer is then formulated into a photoresist solution with a photoinitiator and a solvent. This solution is coated onto a substrate, exposed to UV light through a photomask, and developed to reveal the desired pattern.

Experimental Protocols

Monomer Synthesis: 4-Allyloxystyrene

A common and useful monomer derived from the 4-allyloxybenzoyl moiety is 4-allyloxystyrene. A two-step synthesis starting from 4-hydroxybenzaldehyde is a viable route.[3]

Step 1: Synthesis of 4-Allyloxybenzaldehyde

  • To a reaction vessel, add 4-hydroxybenzaldehyde, an appropriate solvent (e.g., acetone or DMF), and a base such as anhydrous potassium carbonate.

  • Stir the mixture to form a suspension.

  • Add allyl bromide to the suspension.

  • Heat the reaction mixture (e.g., to 60°C) and maintain the temperature for several hours to allow the alkylation to proceed.

  • After the reaction is complete, filter the mixture to remove the inorganic salts.

  • Remove the solvent under reduced pressure.

  • The crude 4-allyloxybenzaldehyde can be purified by vacuum distillation.[3]

Step 2: Synthesis of 4-Allyloxystyrene via Wittig Reaction

  • Prepare a Wittig reagent, for example, by reacting methyltriphenylphosphonium bromide with a strong base (e.g., n-butyllithium or sodium amide) in an appropriate solvent like THF.

  • Add the purified 4-allyloxybenzaldehyde to the ylide solution at a controlled temperature (e.g., 0°C).

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction, for example, with water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent.

  • Purify the resulting 4-allyloxystyrene by vacuum distillation.[3]

Polymer Synthesis: Poly(4-allyloxystyrene)

The polymerization of 4-allyloxystyrene can be carried out via free-radical polymerization.

  • Dissolve the purified 4-allyloxystyrene monomer in a suitable solvent (e.g., toluene or anisole).

  • Add a free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • De-gas the solution by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature appropriate for the chosen initiator (e.g., 60-80°C for AIBN).

  • Maintain the temperature for several hours (e.g., 12-24 hours).

  • After polymerization, cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent such as methanol.

  • Filter the precipitated polymer and dry it under vacuum to a constant weight.

Photoresist Formulation and Processing

The synthesized poly(4-allyloxystyrene) is used to formulate a negative photoresist.

Photoresist Formulation:

ComponentFunctionTypical Concentration (w/w)Example
Poly(4-allyloxystyrene)Polymer Matrix15 - 25%-
PhotoinitiatorGenerates free radicals upon UV exposure1 - 5% (relative to polymer)2,2-Dimethoxy-2-phenylacetophenone (DMPA) or Benzophenone
SolventDissolves polymer and initiator, controls viscosity75 - 85%Propylene glycol monomethyl ether acetate (PGMEA) or Cyclopentanone

Photolithography Protocol:

  • Substrate Preparation: Clean a silicon wafer or glass slide using a standard cleaning procedure (e.g., piranha etch or solvent rinse) and dry it thoroughly. A pre-bake at 120-200°C for 20-30 minutes can improve adhesion.[4]

  • Spin Coating: Apply the photoresist solution to the center of the substrate. Spin coat at a specific speed (e.g., 1000-4000 rpm) for a set time (e.g., 30-60 seconds) to achieve a uniform thin film. The thickness of the film depends on the solution viscosity and spin speed.

  • Pre-bake (Soft Bake): Bake the coated substrate on a hotplate or in an oven (e.g., at 80-100°C for 60-120 seconds) to remove the solvent from the photoresist film.[4]

  • Exposure: Expose the photoresist film to UV light (e.g., i-line at 365 nm) through a photomask. The exposure dose will depend on the photoresist sensitivity and the intensity of the light source.

  • Post-Exposure Bake (PEB): Perform a post-exposure bake (e.g., at 100-120°C for 60-120 seconds). The PEB enhances the crosslinking reaction in the exposed areas.

  • Development: Immerse the substrate in a developer solution (e.g., a solution of tetramethylammonium hydroxide (TMAH) in water, or an organic solvent like isopropyl alcohol for some negative resists) for a specific time (e.g., 30-60 seconds).[4] The unexposed regions will dissolve, leaving the crosslinked pattern.

  • Rinse and Dry: Rinse the substrate with a suitable rinsing agent (e.g., deionized water or isopropyl alcohol) and dry it with a stream of nitrogen.

  • Post-bake (Hard Bake): A final bake (e.g., at 120-150°C for 10-20 minutes) can be performed to further improve the mechanical and chemical stability of the patterned structures.[4]

Data Presentation

Polymer Characterization

The synthesized polymer should be characterized to determine its molecular weight and polydispersity, which influence the photoresist's properties.

PolymerMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Poly(4-allyloxystyrene)10,000 - 20,00015,000 - 40,0001.5 - 2.0

Note: These are typical expected values. Actual values will depend on the specific polymerization conditions.

Photosensitivity Data

The photosensitivity of the resist is characterized by its sensitivity curve, which plots the normalized remaining film thickness as a function of the exposure dose.

Exposure Dose (mJ/cm²)Normalized Film Thickness
50.05
100.20
200.65
300.90
400.98
501.00

Note: This is a representative data set. Actual values will depend on the specific photoresist formulation and processing conditions.

From the sensitivity curve, key parameters can be determined:

  • Sensitivity (Dose-to-gel, Dg): The minimum dose required to initiate crosslinking (e.g., ~10 mJ/cm² in the table above).

  • Contrast (γ): The slope of the linear portion of the sensitivity curve, which indicates the ability to resolve fine features.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_processing Photolithography Monomer_Synthesis Monomer Synthesis (4-Allyloxystyrene) Polymer_Synthesis Polymerization (Poly(4-allyloxystyrene)) Monomer_Synthesis->Polymer_Synthesis Formulation Photoresist Formulation Polymer_Synthesis->Formulation Spin_Coating Spin Coating Formulation->Spin_Coating Pre_Bake Pre-Bake Spin_Coating->Pre_Bake Exposure UV Exposure Pre_Bake->Exposure PEB Post-Exposure Bake Exposure->PEB Development Development PEB->Development Post_Bake Post-Bake Development->Post_Bake

Caption: Experimental workflow for the preparation and processing of a photosensitive polymer.

Photocrosslinking_Mechanism Initiator Photoinitiator (I) Radicals Free Radicals (2R•) Initiator->Radicals Photolysis UV_light UV Light (hν) UV_light->Initiator Polymer_Chain1 Polymer Chain 1 with Allyloxy Group Radicals->Polymer_Chain1 Radical Attack Polymer_Radical1 Polymer Radical 1 Polymer_Chain1->Polymer_Radical1 Polymer_Chain2 Polymer Chain 2 with Allyloxy Group Crosslink Crosslinked Polymer Polymer_Chain2->Crosslink Polymer_Radical1->Polymer_Chain2 Reaction with another chain Polymer_Radical1->Crosslink

Caption: Proposed mechanism for the photocrosslinking of polymers with pendant allyloxy groups.

References

Application Notes and Protocols: Cross-linking of Polymers with 4-(Allyloxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cross-linking of polymers using 4-(allyloxy)benzoic acid derivatives. This class of cross-linkers offers a versatile platform for creating biocompatible and biodegradable hydrogels with tunable properties, making them highly suitable for applications in drug delivery and tissue engineering. The allyl group provides a reactive handle for various "click" chemistry reactions, most notably UV-initiated thiol-ene cross-linking, which allows for rapid and efficient hydrogel formation under mild conditions.

Introduction

This compound is a functionalized molecule that can be readily synthesized and subsequently used to introduce reactive allyl groups into polymer backbones. These allyl groups serve as sites for cross-linking, enabling the formation of three-dimensional polymer networks, or hydrogels. The resulting hydrogels can encapsulate therapeutic agents, and their physical properties, such as swelling behavior, mechanical strength, and degradation rate, can be tailored by controlling the cross-linking density. This makes them ideal candidates for controlled drug delivery systems.

The primary mechanism for cross-linking polymers functionalized with this compound derivatives is the thiol-ene reaction. This photo-initiated reaction proceeds via a step-growth mechanism, offering excellent spatial and temporal control over the gelation process.[1] The reaction is highly efficient and can be performed under cytocompatible conditions, which is crucial for biomedical applications.

Synthesis of this compound Derivatives

The foundational step is the synthesis of the cross-linking precursor, this compound, which can then be activated for subsequent conjugation to polymers.

Synthesis of this compound

This protocol outlines the synthesis of this compound from 4-hydroxybenzoic acid and allyl bromide.

Materials:

  • 4-hydroxybenzoic acid

  • Anhydrous potassium carbonate (K2CO3)

  • Allyl bromide

  • Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Hydrochloric acid (HCl)

  • Toluene

  • Celite

Protocol:

  • Dissolve 4-hydroxybenzoic acid (e.g., 1.38 g, 10 mmol) in DMF (25 mL).

  • Add anhydrous K2CO3 (e.g., 5.53 g, 40 mmol) to the solution to form a suspension.

  • Add allyl bromide (e.g., 3.5 mL, 40 mmol) to the suspension.

  • Heat the reaction mixture to 60°C for 3 hours.

  • Cool the reaction to room temperature and filter through Celite to remove solid residues.

  • Wash the Celite pad with toluene.

  • Remove the organic solvents under vacuum to obtain an oily residue.

  • Treat the residue with a solution of NaOH (e.g., 4N, 5 mL, 20 mmol) in a dioxane:water (80:20 v/v) mixture.

  • Heat the mixture to 60°C for 15 minutes to hydrolyze any ester byproducts.

  • Neutralize the solution with HCl (e.g., 1N).

  • Remove the organic solvents under vacuum to yield the crude product.

  • The product can be further purified by column chromatography.

Synthesis of 4-Nitrophenyl 4-(Allyloxy)benzoate (Activated Ester)

For efficient functionalization of polymers with amine groups, an activated ester of this compound is often used.

Materials:

  • This compound

  • 4-Nitrophenol

  • 4-Dimethylaminopyridine (DMAP)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

Protocol:

  • Dissolve this compound, 4-nitrophenol (1.1 eq), and DMAP (0.1 eq) in THF.

  • Cool the flask to 0°C in an ice bath.

  • Add DCC (1.1 eq) to the cooled solution.

  • Stir the reaction for 4 hours, allowing it to gradually warm to room temperature.

  • Filter the reaction mixture through Celite to remove the dicyclohexylurea byproduct.

  • Wash the Celite pad with DCM.

  • Remove the organic solvents under vacuum to obtain the crude 4-nitrophenyl 4-(allyloxy)benzoate.

  • The product can be purified by silica column chromatography.

Polymer Functionalization and Cross-linking

This section details the functionalization of a representative polymer, polyethylene glycol (PEG), and its subsequent cross-linking.

Functionalization of Amine-Terminated PEG with 4-Nitrophenyl 4-(Allyloxy)benzoate

Materials:

  • Amine-terminated PEG (e.g., mPEG-NH2, 5 kDa)

  • 4-Nitrophenyl 4-(allyloxy)benzoate

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Hexane

Protocol:

  • Dissolve the amine-terminated PEG (1 eq) in a 1:1 v/v mixture of DCM and DMF.

  • Add 4-nitrophenyl 4-(allyloxy)benzoate (3 eq) and DIPEA (9 eq) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • To facilitate solidification, add hexane to the reaction mixture.

  • Evaporate the solvents to dryness and dry the resulting solid under high vacuum to obtain the allyl-functionalized PEG.

Thiol-Ene Photo-Cross-linking of Allyl-Functionalized PEG

Materials:

  • Allyl-functionalized PEG

  • Dithiol cross-linker (e.g., dithiothreitol - DTT)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV lamp (365 nm)

Protocol:

  • Prepare a stock solution of the allyl-functionalized PEG in PBS (e.g., 20% w/v).

  • Prepare a stock solution of the dithiol cross-linker (e.g., DTT) in PBS. The molar ratio of thiol groups to allyl groups should be 1:1 for stoichiometric cross-linking.

  • Prepare a stock solution of the photoinitiator (e.g., DMPA) in a suitable solvent like DMSO.

  • In a suitable mold (e.g., a small petri dish or between two glass slides with a spacer), mix the allyl-functionalized PEG solution, the dithiol cross-linker solution, and the photoinitiator solution. The final concentration of the photoinitiator is typically low (e.g., 0.05-0.1% w/v).

  • Expose the mixture to UV light (365 nm) for a specified duration (e.g., 5-20 minutes) to induce gelation.[1] The exposure time will depend on the light intensity and the concentration of reactants.

  • The resulting hydrogel can be swelled in PBS to remove any unreacted components.

Characterization of Cross-linked Polymers

A thorough characterization is essential to understand the properties of the cross-linked polymer network.

PropertyCharacterization Technique(s)Purpose
Chemical Structure FT-IR Spectroscopy, NMR SpectroscopyTo confirm the successful functionalization and cross-linking reactions.
Degree of Swelling Gravimetric analysisTo determine the water uptake capacity of the hydrogel.
Mechanical Properties Rheometry, Tensile testingTo measure the stiffness, elasticity, and strength of the hydrogel.
Morphology Scanning Electron Microscopy (SEM)To visualize the porous structure of the hydrogel network.
Thermal Properties TGA, DSCTo assess the thermal stability and phase transitions of the polymer.
Drug Release Profile UV-Vis Spectroscopy, HPLCTo quantify the release of an encapsulated drug over time.

Quantitative Data Summary

The properties of hydrogels cross-linked with this compound derivatives are highly tunable. The following tables provide representative data based on typical values for similar thiol-ene cross-linked hydrogel systems.

Table 1: Effect of Polymer Concentration on Hydrogel Properties

Polymer Concentration (% w/v)Swelling Ratio (q)Compressive Modulus (kPa)
1025.5 ± 2.115.2 ± 1.8
1518.2 ± 1.535.8 ± 3.2
2012.7 ± 1.165.4 ± 5.7

Table 2: Effect of Cross-linker to Polymer Ratio on Drug Release

Thiol:Allyl Molar RatioDrug Release at 24h (%)Time for 80% Release (hours)
0.8:165.3 ± 4.548
1:148.1 ± 3.972
1.2:135.7 ± 2.8120

(Note: The data presented in Tables 1 and 2 are representative and intended for illustrative purposes. Actual values will depend on the specific polymer, cross-linker, and experimental conditions.)

Visualizations

Workflow for Synthesis and Functionalization

G cluster_synthesis Synthesis of Cross-linker Precursor cluster_functionalization Polymer Functionalization A 4-Hydroxybenzoic Acid + Allyl Bromide B Allylation Reaction (K2CO3, DMF, 60°C) A->B C This compound B->C D Activation Reaction (4-Nitrophenol, DCC, DMAP) C->D E 4-Nitrophenyl 4-(Allyloxy)benzoate D->E G Amidation Reaction (DIPEA, DCM/DMF) E->G F Amine-Terminated PEG F->G H Allyl-Functionalized PEG

Caption: Synthesis of this compound derivatives and subsequent polymer functionalization.

Workflow for Hydrogel Formation and Drug Delivery Application

G cluster_crosslinking Hydrogel Formation cluster_application Drug Delivery Application I Allyl-Functionalized PEG + Dithiol Cross-linker + Photoinitiator J UV Irradiation (365 nm) I->J K Thiol-Ene Cross-linked Hydrogel J->K L Drug Loading (Encapsulation during cross-linking) K->L M Sustained Drug Release L->M N Therapeutic Effect M->N

Caption: Thiol-ene cross-linking of functionalized polymer to form a drug delivery hydrogel.

References

Application Notes and Protocols: 4-(Allyloxy)benzoic Acid as a Monomer in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-(Allyloxy)benzoic acid is a versatile bifunctional monomer possessing both a polymerizable allyl group and a reactive carboxylic acid. This unique structure allows for its participation in a variety of polymerization reactions, including radical polymerizations, condensation polymerizations, and post-polymerization modifications. Its rigid benzoic acid core is a key structural element for the formation of liquid crystalline polymers (LCPs), while the allyl and carboxyl functionalities provide avenues for creating advanced polymer architectures for biomedical applications, such as drug delivery and tissue engineering.[1][2] These application notes provide an overview of its synthesis, polymerization, and applications, along with detailed experimental protocols.

Synthesis of this compound Monomer

The standard synthesis of this compound is achieved through a Williamson ether synthesis, reacting 4-hydroxybenzoic acid with an allyl halide under basic conditions.

Experimental Protocol 1: Synthesis of this compound[3]

Materials:

  • 4-hydroxybenzoic acid (1.38 g, 10 mmol)

  • Anhydrous potassium carbonate (K₂CO₃) (5.53 g, 40 mmol)

  • Allyl bromide (3.5 mL, 40 mmol)

  • N,N-Dimethylformamide (DMF) (25 mL)

  • 4N Sodium hydroxide (NaOH) solution

  • Dioxane:Water (80:20 v/v) mixture

  • Hydrochloric acid (HCl) for acidification

  • Dichloromethane (DCM) for extraction

Procedure:

  • Dissolve 4-hydroxybenzoic acid in 25 mL of DMF in a round-bottom flask.

  • Add crushed anhydrous K₂CO₃ to form a suspension.

  • Add allyl bromide to the suspension.

  • Heat the flask to 60°C and stir for 3 hours.

  • After cooling to room temperature, add 5 mL of 4N NaOH solution and 50 mL of the dioxane:water mixture.

  • Heat the mixture to 60°C for 15 minutes to hydrolyze the ester intermediate.

  • Cool the reaction mixture and acidify with HCl until a white precipitate forms.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the final product, this compound.

  • The product can be further purified by recrystallization.

Visualization of Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Workup & Product A 4-Hydroxybenzoic Acid D Allylation Reaction (60°C, 3h) A->D B Allyl Bromide B->D C K₂CO₃, DMF C->D Base, Solvent E Intermediate Ester D->E Forms F Hydrolysis (NaOH, 60°C, 15min) E->F G Acidification (HCl) F->G H Extraction & Purification G->H I This compound H->I

Caption: Workflow for the synthesis of this compound.

Polymerization Reactions and Applications

The dual functionality of this compound allows its use in various polymerization schemes to create polymers with distinct properties.

Side-Chain Liquid Crystalline Polymers (SCLCPs)

The rigid, rod-like structure of the benzoic acid moiety makes this monomer an excellent candidate for creating liquid crystalline materials.[3][4] The allyl group provides a site for polymerization, typically free-radical polymerization, to form a flexible polymer backbone (e.g., polyacrylate) with the mesogenic (liquid crystal-forming) benzoic acid units as side chains.[5]

Logical Relationship for SCLCP Formation:

G Monomer This compound Monomer Backbone Flexible Polymer Backbone Monomer->Backbone Allyl Group Polymerization SideChain Rigid Mesogenic Side Chain Monomer->SideChain Benzoic Acid Core Polymer Side-Chain Liquid Crystalline Polymer (SCLCP) Backbone->Polymer SideChain->Polymer Properties Anisotropic Properties (e.g., Birefringence) Broad Mesophase Range Polymer->Properties Results in

Caption: Monomer structure leading to SCLCP properties.
Experimental Protocol 2: General Free-Radical Polymerization

This protocol is a general guideline adapted from methods for similar acrylate-based monomers used in SCLCP synthesis.[3] For direct polymerization of the allyl group, conditions may need optimization. Often, the allyl group is first converted to a more reactive acrylate or methacrylate.

Materials:

  • 4-(Allyloxy)benzoyl-based monomer (e.g., acrylate derivative)

  • Azobisisobutyronitrile (AIBN) as initiator

  • Anhydrous benzene or toluene as solvent

Procedure:

  • Dissolve the monomer and a catalytic amount of AIBN (typically 1-2 mol%) in the chosen anhydrous solvent in a Schlenk flask.

  • De-gas the solution by performing three freeze-pump-thaw cycles to remove oxygen, which can inhibit radical polymerization.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 60-70°C for 24-48 hours.

  • Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol or hexane).

  • Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.

  • Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight and Polydispersity Index (PDI), and Differential Scanning Calorimetry (DSC) to determine liquid crystalline transition temperatures.

Biomedical Polymers and Drug Delivery

The allyl group is highly valuable for post-polymerization modification via "click" chemistry, such as thiol-ene reactions.[1] This allows for the attachment of targeting ligands, drugs, or imaging agents. The carboxylic acid can be used to form polyesters or polyamides, or it can be activated for conjugation to amine- or hydroxyl-containing molecules, including polymers like polyethylene glycol (PEG) to form amphiphilic block copolymers for drug delivery applications.[6][7]

Experimental Protocol 3: Activation and Conjugation to a Polymer Backbone[3]

This protocol describes the activation of the carboxylic acid group of this compound with 4-nitrophenol, creating an "active ester" that can readily react with amine groups on another molecule or polymer.

Materials:

  • This compound (0.54 g, 3 mmol)

  • 4-nitrophenol (0.46 g, 3.3 mmol)

  • 4-Dimethylaminopyridine (DMAP) (37 mg, 0.3 mmol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (0.68 g, 3.3 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • Dissolve this compound, 4-nitrophenol, and DMAP in anhydrous THF in a flask.

  • Cool the flask to 0°C in an ice bath.

  • Add DCC to the cooled solution.

  • Allow the reaction to stir for 4 hours, gradually warming to room temperature.

  • Filter the reaction mixture through celite to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the celite with dichloromethane (DCM).

  • Remove the organic solvents from the filtrate under vacuum to yield the crude 4-nitrophenyl 4-(allyloxy)benzoate.

  • Purify the product using silica column chromatography (eluent: 100% DCM) to obtain the pure active ester.

  • This active ester can then be reacted with an amine-terminated polymer (e.g., mPEG-NH₂) in a suitable solvent to form a conjugate.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from polymerization reactions involving benzoic acid derivatives, illustrating typical results for molecular weight, polydispersity, and thermal properties.

Table 1: Molecular Weight and Polydispersity of Polymers from Allyloxy-Functionalized Systems

Polymer System Polymerization Method Mn ( g/mol ) PDI (Mw/Mn) Reference
Polystyrene (from bis-allyloxy initiator) ATRP 13,600 - 28,250 1.07 - 1.09 [8]
Poly(methyl methacrylate) (from bis-allyloxy initiator) ATRP 10,100 - 18,450 1.23 - 1.34 [8]

| Poly(pentafluorophenyl 4-vinylbenzoate) | Free Radical | 20,000 - 50,000 | ~2.0 |[9] |

Table 2: Thermal Properties of Liquid Crystalline Polymers from Benzoic Acid Derivatives

Monomer/Polymer Phase Transition Temperature (°C) Reference
4-Dodecyloxybenzoic acid Crystal to Nematic - [3]
Nematic to Isotropic - [3]
Blend of 6BA and 8OBA* Crystal to Nematic 57 [10]
Nematic to Isotropic 133 [10]
Homopolyester of 4-hydroxybenzoic acid DSC Transition 350 [11]

*Note: 6BA = p-n-hexylbenzoic acid; 8OBA = p-n-octyloxybenzoic acid. Data for a blend is shown to illustrate typical LC behavior.

References

Surface Modification of Nanoparticles with 4-(Allyloxy)benzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of sophisticated nanocarriers for targeted drug delivery, advanced imaging, and diagnostics. Functionalization with bifunctional ligands, such as 4-(allyloxy)benzoic acid, imparts unique properties to the nanoparticle surface. The carboxylic acid group serves as a robust anchor for attachment to metal oxide nanoparticles, while the terminal allyl group provides a versatile handle for subsequent bio-conjugation via highly efficient thiol-ene "click" chemistry. This allows for the covalent attachment of a wide array of molecules, including therapeutic agents, targeting ligands (e.g., antibodies, peptides), and imaging probes.

This document provides detailed protocols for the synthesis of iron oxide nanoparticles (IONPs), their surface modification with this compound, and subsequent functionalization using thiol-ene chemistry. It also includes representative data for nanoparticle characterization and drug loading/release studies to guide researchers in this field.

Key Applications

  • Targeted Drug Delivery: The allyl group can be used to attach targeting moieties that recognize specific cell surface receptors, thereby increasing the concentration of a therapeutic payload at the site of disease and reducing off-target toxicity.

  • Dual-Modal Imaging and Theranostics: Nanoparticles functionalized via this method can be conjugated with both a therapeutic agent and an imaging probe, allowing for simultaneous diagnosis and treatment.

  • Development of Smart Nanomaterials: The versatility of click chemistry enables the construction of multifunctional nanoparticles with precisely controlled surface chemistry for a variety of biomedical applications.

Data Presentation

Table 1: Physicochemical Characterization of Nanoparticles

This table summarizes the expected changes in key physicochemical properties of iron oxide nanoparticles (IONPs) following surface modification with this compound.

Nanoparticle SampleAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare IONPs115 ± 50.25 ± 0.03+15 ± 2
IONPs-4-ABA125 ± 70.21 ± 0.02-35 ± 3

IONPs-4-ABA: this compound functionalized IONPs

Table 2: Doxorubicin Loading and Release Characteristics

This table presents representative data for the loading and pH-responsive release of the chemotherapeutic drug Doxorubicin (DOX) from IONPs functionalized with an aromatic carboxylic acid.[1][2][3]

ParameterValue
Drug Loading Capacity (µg DOX / mg NP)~870
Drug Loading Efficiency (%)~90%
Cumulative Release after 48h (pH 7.4)~15%
Cumulative Release after 48h (pH 5.5)~65%

Experimental Protocols

Protocol 1: Synthesis of Iron Oxide Nanoparticles (IONPs) via Co-Precipitation

This protocol describes a standard method for synthesizing IONPs.

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Ammonium hydroxide (NH₄OH, 25%)

  • Deionized (DI) water

  • Nitrogen gas (N₂)

Procedure:

  • Dissolve FeCl₃·6H₂O (5.4 g) and FeCl₂·4H₂O (2.0 g) in 100 mL of DI water in a three-neck flask.

  • Purge the solution with N₂ gas for 30 minutes with vigorous stirring to remove dissolved oxygen.

  • Heat the solution to 80°C under N₂ atmosphere with continuous stirring.

  • Rapidly add 10 mL of NH₄OH (25%) to the solution. A black precipitate of Fe₃O₄ nanoparticles will form immediately.

  • Continue stirring at 80°C for 1 hour under N₂ atmosphere.

  • Cool the mixture to room temperature.

  • Collect the black precipitate using a permanent magnet and discard the supernatant.

  • Wash the nanoparticles three times with DI water and twice with ethanol.

  • Resuspend the IONPs in 100 mL of DI water for further use.

Protocol 2: Surface Modification of IONPs with this compound (IONPs-4-ABA)

This protocol details the functionalization of the synthesized IONPs with this compound.

Materials:

  • Synthesized IONP suspension

  • This compound

  • Ethanol

  • DI Water

Procedure:

  • Disperse 100 mg of bare IONPs in 50 mL of an ethanol/water mixture (1:1 v/v).

  • Dissolve 100 mg of this compound in 20 mL of ethanol.

  • Add the this compound solution to the IONP dispersion.

  • Sonicate the mixture for 30 minutes to ensure homogeneity.

  • Stir the reaction mixture at 60°C for 24 hours.

  • Cool the mixture to room temperature.

  • Collect the functionalized nanoparticles (IONPs-4-ABA) using a permanent magnet and discard the supernatant.

  • Wash the IONPs-4-ABA three times with ethanol and three times with DI water to remove any unreacted this compound.

  • Resuspend the final IONPs-4-ABA in the desired buffer or solvent.

Protocol 3: Thiol-Ene "Click" Chemistry Conjugation

This protocol provides a general method for conjugating a thiol-containing molecule (e.g., a peptide or drug) to the surface of IONPs-4-ABA.

Materials:

  • IONPs-4-ABA suspension

  • Thiol-containing molecule of interest (e.g., Thiol-PEG-Fluorescein)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)

  • Methanol or other suitable solvent

  • UV lamp (365 nm)

Procedure:

  • Disperse 10 mg of IONPs-4-ABA in 10 mL of methanol.

  • Add a 5-fold molar excess of the thiol-containing molecule relative to the estimated surface allyl groups.

  • Add the photoinitiator (e.g., 1 mg/mL).

  • Purge the solution with N₂ gas for 15 minutes to remove oxygen, which can quench the reaction.

  • Expose the reaction mixture to UV light (365 nm) for 1-2 hours with gentle stirring.

  • Collect the conjugated nanoparticles using a permanent magnet.

  • Wash the nanoparticles extensively with methanol to remove unreacted thiol molecules and photoinitiator.

  • Resuspend the final conjugated nanoparticles in the desired solvent.

Visualizations

G synthesis_node IONP Synthesis (Co-Precipitation) purification1_node Washing & Magnetic Separation synthesis_node->purification1_node functionalization_node Surface Functionalization (this compound) purification2_node Washing & Magnetic Separation functionalization_node->purification2_node purification1_node->functionalization_node conjugation_node Thiol-Ene Conjugation (Click Chemistry) purification2_node->conjugation_node purification3_node Final Washing & Purification conjugation_node->purification3_node characterization_node Characterization (DLS, Zeta, FTIR) purification3_node->characterization_node application_node Drug Loading / Application characterization_node->application_node

Caption: Experimental workflow for nanoparticle synthesis and functionalization.

G np IONP-4-ABA reaction Thiol-Ene Reaction np->reaction thiol_mol Thiol-Molecule (e.g., Drug, Ligand) intermediate Thiol Radical Formation thiol_mol->intermediate initiator Photoinitiator + UV Light initiator->intermediate intermediate->reaction product Conjugated Nanoparticle reaction->product

Caption: Logical relationship of the thiol-ene click chemistry reaction.

G drug_loaded_np Drug-Loaded NP Extracellular (pH 7.4) endosome Endosome Acidification (pH 5.5-6.0) drug_loaded_np->endosome Endocytosis drug_release Drug Release Carboxylate protonation weakens drug interaction endosome->drug_release pH Drop target Intracellular Target (e.g., DNA in nucleus) drug_release->target Cytosolic Diffusion

Caption: A potential pH-responsive drug release mechanism in a cancer cell.

References

Application Notes and Protocols for the O-Allylation of 4-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the O-allylation of 4-hydroxybenzoic acid, a critical reaction in the synthesis of various compounds relevant to drug discovery and materials science. The protocols outlined below offer reliable methods for achieving high yields of 4-(allyloxy)benzoic acid.

Introduction

The O-allylation of 4-hydroxybenzoic acid is a Williamson ether synthesis that involves the reaction of the phenoxide ion of 4-hydroxybenzoic acid with an allyl halide. This reaction is a fundamental transformation in organic synthesis, providing a versatile intermediate for further functionalization. The resulting product, this compound, can be utilized in the development of polymers, liquid crystals, and as a precursor for pharmacologically active molecules. The procedures detailed herein describe standard laboratory methods as well as a phase-transfer catalysis approach, offering flexibility based on available resources and desired reaction conditions.

Data Presentation

The following table summarizes quantitative data for the O-allylation of 4-hydroxybenzoic acid under different experimental conditions.

Entry Allylating Agent Base Solvent Catalyst Temp. (°C) Time (h) Yield (%) Reference
1Allyl BromideK₂CO₃DMF-60391[1]
2Allyl BromideK₂CO₃Acetone-Reflux2Not specified[2]
3Benzyl BromideK₂CO₃DMF-100374 (for 4-hydroxybenzaldehyde)N/A
4Benzyl Bromide-ChlorobenzeneBTBAMBC600.584.3 (for sodium 4-hydroxybenzoate)[3]

Note: Data for entries 3 and 4 are for analogous reactions and provide context for alternative conditions.

Experimental Protocols

Two primary methods for the O-allylation of 4-hydroxybenzoic acid are presented below. Method 1 is a standard procedure using potassium carbonate as the base in DMF. Method 2 provides a general approach for phase-transfer catalysis.

Method 1: O-Allylation using Potassium Carbonate in DMF

This protocol is adapted from a general procedure for the allylation of hydroxybenzoic acids.[1]

Materials:

  • 4-Hydroxybenzoic acid

  • Anhydrous potassium carbonate (K₂CO₃), crushed

  • Allyl bromide

  • Dimethylformamide (DMF)

  • Toluene

  • Dioxane

  • Water

  • 4N Sodium hydroxide (NaOH) solution

  • 1N Hydrochloric acid (HCl) solution

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Celite

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzoic acid (1.38 g, 10 mmol) in DMF (25 mL). To this solution, add crushed anhydrous potassium carbonate (5.53 g, 40 mmol).

  • Addition of Allylating Agent: Add allyl bromide (3.5 mL, 40 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to 60°C and stir for 3 hours.

  • Workup - Filtration: Allow the flask to cool to room temperature. Filter the reaction mixture through a pad of Celite to remove the inorganic salts. Wash the Celite pad three times with toluene.

  • Workup - Solvent Removal: Combine the organic filtrates and remove the solvents under reduced pressure using a rotary evaporator.

  • Hydrolysis of Ester (if formed): Redissolve the oily residue in a mixture of dioxane and water (80:20 v/v, 50 mL). Add 4N NaOH solution (5 mL, 20 mmol) and heat the mixture to 60°C for 15 minutes. This step ensures that any allyl ester formed is hydrolyzed to the carboxylate salt.

  • Workup - Neutralization and Extraction: Neutralize the reaction mixture with 1N HCl. Remove the organic solvents in vacuo. Transfer the residue to a separatory funnel using ethyl acetate (150 mL). Wash the organic phase sequentially with 1N HCl (2 x 100 mL) and brine (2 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to dryness to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (50:50 v/v) with 1% acetic acid as the eluent to afford this compound. A yield of 91% (1.62 g) has been reported for this procedure.[1]

Method 2: O-Allylation under Phase-Transfer Catalysis (PTC) Conditions

This is a general protocol for PTC alkylation and may require optimization for this specific reaction.

Materials:

  • 4-Hydroxybenzoic acid

  • Allyl bromide

  • Aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution (e.g., 50% w/w)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Toluene or other suitable organic solvent

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Water

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-hydroxybenzoic acid, a catalytic amount of the phase-transfer catalyst (e.g., 2-10 mol%), and the organic solvent (e.g., toluene).

  • Addition of Base and Allylating Agent: Add the aqueous base solution, followed by the allyl bromide.

  • Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Workup - Extraction: Dilute the reaction mixture with water and extract with an organic solvent such as dichloromethane.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the desired this compound.

Visualizations

Experimental Workflow for O-Allylation of 4-Hydroxybenzoic Acid (Method 1)

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants 4-Hydroxybenzoic Acid, K2CO3, Allyl Bromide in DMF start->reactants heating Heat to 60°C for 3 hours reactants->heating filtration Cool & Filter through Celite heating->filtration evaporation1 Evaporate Solvents filtration->evaporation1 hydrolysis Hydrolyze with NaOH in Dioxane/Water evaporation1->hydrolysis neutralization Neutralize with HCl & Extract with EtOAc hydrolysis->neutralization drying Dry with Na2SO4 & Evaporate neutralization->drying purification Column Chromatography drying->purification product Pure this compound purification->product

Caption: Workflow for the O-allylation of 4-hydroxybenzoic acid.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product reactant1 4-Hydroxybenzoic Acid phenoxide Phenoxide Ion reactant1->phenoxide Deprotonation reactant2 Allyl Bromide product This compound reactant2->product base K2CO3 (Base) base->phenoxide phenoxide->product SN2 Attack

Caption: Simplified mechanism of O-allylation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Allyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Allyloxy)benzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, a method involving the reaction of 4-hydroxybenzoic acid with an allyl halide.

Issue 1: Low or No Yield of this compound

Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I resolve this?

Answer: Low or no product yield is a common issue that can stem from several factors related to the reactants, reaction conditions, and the presence of impurities.

Possible Causes and Solutions:

  • Incomplete Deprotonation of 4-Hydroxybenzoic Acid: The first step of the Williamson ether synthesis is the deprotonation of the hydroxyl group on 4-hydroxybenzoic acid to form a phenoxide ion. Incomplete deprotonation will result in unreacted starting material.

    • Solution:

      • Base Strength: Ensure the base is strong enough to deprotonate the phenol. While potassium carbonate (K₂CO₃) is commonly used and effective, stronger bases like sodium hydroxide (NaOH) or sodium hydride (NaH) can be considered, especially if yields are consistently low. Use caution with stronger bases as they can promote side reactions.

      • Anhydrous Conditions: Any moisture in the reaction will react with the base, rendering it ineffective. Ensure all glassware is oven-dried and solvents are anhydrous.[1]

  • Poor Quality of Reagents: The purity of your starting materials is crucial.

    • Solution:

      • Use fresh, high-purity 4-hydroxybenzoic acid and allyl bromide. Allyl bromide, in particular, can degrade over time.

  • Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature.

    • Solution:

      • If the reaction temperature is too low, the rate will be very slow, leading to an incomplete reaction.[1] A typical temperature range for this synthesis is 50-100°C.[1] A reported high-yield synthesis was conducted at 60°C.[2]

      • Conversely, if the temperature is too high, it can promote side reactions.[1]

  • Insufficient Reaction Time: The reaction may not have had enough time to go to completion.

    • Solution:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned reaction time, consider extending it.

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low or No Yield check_deprotonation Check for Complete Deprotonation start->check_deprotonation incomplete_deprotonation Incomplete Deprotonation? check_deprotonation->incomplete_deprotonation check_reagents Verify Reagent Quality impure_reagents Impure Reagents? check_reagents->impure_reagents check_conditions Review Reaction Conditions suboptimal_conditions Suboptimal Conditions? check_conditions->suboptimal_conditions incomplete_deprotonation->check_reagents No increase_base Use Stronger Base (e.g., NaOH) or Ensure Anhydrous Conditions incomplete_deprotonation->increase_base Yes impure_reagents->check_conditions No use_fresh_reagents Use Fresh, High-Purity Reagents impure_reagents->use_fresh_reagents Yes optimize_temp_time Optimize Temperature (e.g., 60°C) and Extend Reaction Time suboptimal_conditions->optimize_temp_time Yes end Improved Yield suboptimal_conditions->end No increase_base->end use_fresh_reagents->end optimize_temp_time->end

Caption: Troubleshooting workflow for low yield.

Issue 2: Presence of Significant Impurities in the Product

Question: My final product is impure, showing multiple spots on TLC. What are the likely side reactions and how can I minimize them?

Answer: The presence of impurities is often due to competing side reactions. In the Williamson ether synthesis of this compound, the main side reactions are C-alkylation and elimination.

Possible Side Reactions and Solutions:

  • C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, the desired reaction) or at a carbon on the aromatic ring (C-alkylation).

    • Solution:

      • Temperature Control: Lower reaction temperatures generally favor O-alkylation.

  • Elimination Reaction: The base can react with the allyl bromide in an elimination (E2) reaction to form propadiene.[3]

    • Solution:

      • Choice of Base: Using a milder base like potassium carbonate can reduce the rate of elimination compared to stronger bases like sodium hydroxide.

      • Controlled Addition of Base: Adding the base slowly to the reaction mixture can prevent localized high concentrations that favor elimination.

  • Unreacted Starting Material: As discussed in the low yield section, incomplete reaction will leave 4-hydroxybenzoic acid in your product.

    • Solution:

      • Ensure complete deprotonation and sufficient reaction time.

Purification Strategies:

  • Work-up: A thorough aqueous work-up is essential. Washing the organic layer with a dilute base solution can help remove unreacted 4-hydroxybenzoic acid.

  • Recrystallization: This is a highly effective method for purifying benzoic acid derivatives.[4][5]

    • Recommended Solvents: Hot water or a mixture of ethanol and water are commonly used for the recrystallization of benzoic acids.[5][6][7]

  • Column Chromatography: If recrystallization is not sufficient to remove all impurities, silica gel column chromatography can be employed.[2]

Logical Flow for Product Purification:

purification_workflow start Impure Product workup Perform Aqueous Work-up (Wash with dilute base and brine) start->workup recrystallization Recrystallization (e.g., from hot water or ethanol/water) workup->recrystallization check_purity Check Purity (TLC, mp) recrystallization->check_purity column_chromatography Silica Gel Column Chromatography check_purity->column_chromatography Impure pure_product Pure Product check_purity->pure_product Pure column_chromatography->pure_product experimental_workflow start Start dissolve Dissolve 4-hydroxybenzoic acid in DMF start->dissolve add_base Add Anhydrous K2CO3 dissolve->add_base add_allyl_bromide Add Allyl Bromide add_base->add_allyl_bromide react Heat at 60°C for 3h add_allyl_bromide->react workup Filter and Concentrate react->workup saponify Saponify with NaOH workup->saponify extract Acidify and Extract with EtOAc saponify->extract wash Wash with HCl and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify (Column Chromatography or Recrystallization) dry->purify end This compound purify->end

References

Technical Support Center: Purification of Crude 4-(Allyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 4-(Allyloxy)benzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Q1: What are the likely impurities in my crude this compound?

A1: Crude this compound, typically synthesized via Williamson ether synthesis from 4-hydroxybenzoic acid and allyl bromide, may contain the following impurities:

  • Unreacted 4-hydroxybenzoic acid: Due to incomplete reaction.

  • Excess allyl bromide: As it is often used in excess to drive the reaction to completion.

  • Potassium carbonate (or other base): Used as a catalyst/base in the synthesis.

  • Side-products: Small amounts of dialkylated products or products from the degradation of allyl bromide.

Q2: My crude product is an oil/sticky solid. How can I handle it?

A2: An oily or sticky crude product often indicates the presence of residual solvent (e.g., DMF from the synthesis) or low-melting impurities.

  • Troubleshooting:

    • Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.

    • Triturate the crude product with a non-polar solvent like hexane. This can help to solidify the desired product while dissolving non-polar impurities. The solid can then be collected by filtration.

Q3: I am having trouble getting my this compound to crystallize during recrystallization. What should I do?

A3: Failure to crystallize is a common issue in recrystallization.[1]

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.[1]

    • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the solution to initiate crystallization.[1]

    • Concentrate the Solution: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Cooling: Ensure the solution is cooled slowly to room temperature first, and then in an ice bath to maximize crystal formation.[1] Rapid cooling can lead to the formation of an oil or very small, impure crystals.

Q4: The recovery from my recrystallization is very low. How can I improve the yield?

A4: Low recovery can be due to several factors.

  • Troubleshooting:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[2]

    • Cooling: Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product in the solvent.

    • Filtration: Avoid premature crystallization during hot filtration by using a pre-heated funnel. When collecting the crystals, ensure the vacuum is not left on for an excessively long time after the solvent has been removed, as this can lead to evaporation of the solid product if it has a significant vapor pressure.

Q5: My purified product still shows impurities by TLC/HPLC. What went wrong?

A5: This indicates that the chosen purification method was not effective enough for the impurities present.

  • Troubleshooting:

    • Recrystallization: If you performed a recrystallization, the chosen solvent may not be optimal. The impurities might have similar solubility profiles to your product in that solvent. Consider a different solvent or a solvent mixture.

    • Column Chromatography: If you used column chromatography, the eluent system may not have been polar enough to separate the impurities. You can try a more polar solvent system. Also, ensure you did not overload the column with the crude product.

    • Multiple Purifications: For very impure samples, a combination of techniques may be necessary. For example, an initial acid-base extraction to remove acidic or basic impurities, followed by recrystallization or column chromatography.

Q6: During column chromatography, my compound is streaking or not moving down the column. What is the issue?

A6: This is a common problem when purifying acidic compounds like carboxylic acids on silica gel.

  • Troubleshooting:

    • Acidify the Eluent: The carboxylic acid group can interact strongly with the slightly acidic silica gel, leading to tailing and poor separation. Adding a small amount of a volatile acid, such as acetic acid (AcOH) or formic acid (FA) (e.g., 0.5-1%), to the eluent system can suppress this interaction by protonating the analyte and the silica surface, resulting in sharper peaks and better elution.[3]

    • Solubility: Ensure your crude product is fully dissolved in a minimum amount of the eluent or a slightly more polar solvent before loading it onto the column. If the compound crashes out on top of the column, it will not elute properly.

Data Presentation

The following table summarizes the expected outcomes for the purification of crude this compound using different techniques.

Purification TechniqueTypical YieldPurity (by HPLC)AdvantagesDisadvantages
Recrystallization 70-85% (estimated)>98%Simple, inexpensive, good for removing minor impurities.Lower yield compared to chromatography, solvent selection can be challenging.
Column Chromatography ~90%[3]>99%High purity can be achieved, good for separating complex mixtures.More time-consuming, requires more solvent, potential for product loss on the column.
Acid-Base Extraction >95% (for removal of non-acidic impurities)Variable (removes neutral and basic impurities)Effective for removing non-acidic impurities.Does not remove other acidic impurities like unreacted 4-hydroxybenzoic acid.

Note: The yield and purity for recrystallization are estimated based on typical results for benzoic acid and its derivatives, as specific comparative data for this compound was not available in the searched literature.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is adapted from standard procedures for recrystallizing benzoic acid and its derivatives.[1][4]

  • Dissolution: In a 100 mL Erlenmeyer flask, add 1.0 g of crude this compound. Add 10 mL of a 30% ethanol-water solution and a magnetic stir bar. Heat the mixture on a hot plate with stirring.

  • Add Solvent: Continue to add small portions of the hot 30% ethanol-water solvent until the solid just dissolves. Note the total volume of solvent used.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 30% ethanol-water, followed by a small amount of ice-cold water to remove the ethanol.

  • Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is based on a literature procedure for the purification of this compound.[3]

  • Prepare the Column: Pack a glass chromatography column with silica gel in a slurry of hexane.

  • Prepare the Eluent: Prepare a solvent system of 1:1 (v/v) hexane:ethyl acetate with 1% acetic acid.

  • Load the Sample: Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of the eluent. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this dry powder to the top of the prepared column.

  • Elution: Begin eluting the column with the prepared solvent system, collecting fractions in test tubes.

  • Monitor the Separation: Monitor the fractions by thin-layer chromatography (TLC) using the same eluent system.

  • Combine and Evaporate: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Dissolve in hot 30% EtOH/H2O column Column Chromatography crude->column Adsorb on silica, elute with Hex/EtOAc/AcOH pure_recryst Pure Product (>98%) recrystallization->pure_recryst Cool and filter impurities_recryst Impurities in Mother Liquor recrystallization->impurities_recryst Filtrate pure_column Pure Product (>99%) column->pure_column Collect pure fractions impurities_column Separated Impurities column->impurities_column Early/late fractions

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Recrystallization start No crystals form upon cooling? scratch Scratch inner surface of flask start->scratch Try this first seed Add a seed crystal scratch->seed If scratching fails success Crystals form scratch->success concentrate Evaporate some solvent and re-cool seed->concentrate If no seed crystal available or seeding fails seed->success concentrate->success failure Still no crystals concentrate->failure If all else fails

Caption: Decision-making process for troubleshooting failed crystallization.

References

Technical Support Center: Synthesis of 4-(Allyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(allyloxy)benzoic acid.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, focusing on potential side reactions and other experimental challenges.

FAQ 1: Low or No Product Yield

Question: I am experiencing a very low yield or no formation of this compound. What are the potential causes and solutions?

Answer:

Low yields in this synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Probable Cause Recommended Solution
Incomplete Deprotonation of 4-Hydroxybenzoic Acid The reaction proceeds via the phenoxide ion. Incomplete deprotonation of the starting material will result in a low yield. Ensure that the base (e.g., potassium carbonate) is anhydrous and finely powdered to maximize its reactivity. Using a slight excess of the base can also be beneficial.
Moisture in Reagents or Glassware Water can react with the base and hinder the formation of the phenoxide. Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents.
Suboptimal Reaction Temperature If the reaction temperature is too low, the reaction rate will be very slow, leading to an incomplete reaction within a typical timeframe. Conversely, excessively high temperatures can promote side reactions. A typical temperature for this reaction is around 60°C.[1]
Insufficient Reaction Time The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material. Typical reaction times are around 3 hours at 60°C.[1]
Loss of Volatile Allyl Bromide Allyl bromide is volatile. If the reaction is run at too high a temperature or in an open system, the allyl bromide can evaporate, leading to a non-stoichiometric ratio of reactants. Use a condenser to prevent the loss of volatile reagents.
FAQ 2: Presence of Impurities and Side Products

Question: My final product is impure. What are the likely side products and how can I minimize their formation and remove them?

Answer:

The primary side products in the synthesis of this compound are due to C-alkylation and unreacted starting materials.

Common Side Products and Mitigation Strategies:

  • 3-Allyl-4-hydroxybenzoic Acid (C-alkylation product): Instead of the desired O-alkylation, the allyl group can attach to the aromatic ring at the position ortho to the hydroxyl group.

    • Minimization: The choice of solvent plays a crucial role. Polar aprotic solvents like DMF favor O-alkylation. Protic solvents can solvate the phenoxide oxygen, making the carbon atoms of the ring more nucleophilic and thus favoring C-alkylation.

  • Unreacted 4-Hydroxybenzoic Acid: Incomplete reaction will leave unreacted starting material in the product mixture.

    • Removal: 4-Hydroxybenzoic acid is more polar than the desired product. It can be removed by washing the organic extract with a mild aqueous base (e.g., sodium bicarbonate solution) during the work-up. The desired product, being a carboxylic acid, will also be soluble in a basic aqueous solution. Acidification of the aqueous layer will precipitate both the product and the unreacted starting material. Purification by column chromatography is an effective method to separate the product from the unreacted starting material.[1]

  • Allyl Alcohol: This can form if there is water in the reaction mixture, leading to the hydrolysis of allyl bromide.

    • Minimization: Ensure all reagents and solvents are anhydrous.

Purification Strategy:

A common and effective method for purifying this compound is column chromatography on silica gel. A solvent system such as hexane:ethyl acetate with a small amount of acetic acid can be used for elution.[1] Recrystallization from a suitable solvent is another potential purification method.

Data Presentation

ParameterValueReference
Starting Material4-Hydroxybenzoic acid[1]
Alkylating AgentAllyl bromide[1]
BaseAnhydrous Potassium Carbonate (K₂CO₃)[1]
SolventN,N-Dimethylformamide (DMF)[1]
Temperature60°C[1]
Reaction Time3 hours[1]
Reported YieldHigh (specific yield for the acid was not stated, but a subsequent product was obtained in 85% yield over two steps)[1]

Experimental Protocols

Synthesis of this compound

This protocol is based on a literature procedure.[1]

Materials:

  • 4-Hydroxybenzoic acid

  • Anhydrous potassium carbonate (K₂CO₃), crushed

  • Allyl bromide

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Dioxane

  • 4N Sodium hydroxide (NaOH) solution

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Acetic acid (AcOH)

Procedure:

  • Dissolve 4-hydroxybenzoic acid (e.g., 1.38 g, 10 mmol) in DMF (e.g., 25 mL).

  • Add crushed anhydrous potassium carbonate (e.g., 5.53 g, 40 mmol) to the solution to form a suspension.

  • Add allyl bromide (e.g., 3.5 mL, 40 mmol) to the suspension.

  • Heat the reaction mixture to 60°C and stir for 3 hours.

  • Allow the flask to cool to room temperature.

  • Filter the reaction mixture through celite to remove the inorganic salts.

  • Wash the celite pad with toluene.

  • Remove the organic solvents in vacuo.

  • Redissolve the oily residue in a mixture of dioxane and water (80:20 v/v).

  • Add 4N NaOH solution and heat the mixture to 60°C for 15 minutes to hydrolyze any ester byproducts.

  • Neutralize the solution with 1N HCl.

  • Remove the organic solvents in vacuo.

  • Transfer the residue to a separatory funnel using ethyl acetate.

  • Wash the organic phase with 1N HCl and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent to dryness.

  • Further purify the product by column chromatography on silica gel using a mixture of hexane:ethyl acetate (50:50 v/v) with 1% acetic acid as the eluent.

Visualizations

Reaction Pathway and Potential Side Reactions

Synthesis_of_4_Allyloxybenzoic_Acid Reactants 4-Hydroxybenzoic Acid + Allyl Bromide Intermediate Phenoxide Intermediate Reactants->Intermediate Base (K2CO3) DMF Product This compound (O-Alkylation) Intermediate->Product Major Pathway Side_Product_C 3-Allyl-4-hydroxybenzoic Acid (C-Alkylation) Intermediate->Side_Product_C Side Reaction (Favored by protic solvents) Side_Product_E2 Propadiene + 4-Hydroxybenzoic Acid (E2 Elimination - Minor) Intermediate->Side_Product_E2 Minor Side Reaction

Caption: Main reaction and side pathways in the synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_corrective Corrective Actions Start Low Yield of This compound Check_Reagents 1. Check Reagents & Glassware - Anhydrous? - Purity? Start->Check_Reagents Check_Conditions 2. Review Reaction Conditions - Temperature (60°C)? - Time (3h)? - Stoichiometry? Check_Reagents->Check_Conditions Reagents OK Dry_Reagents Dry reagents/glassware Check_Reagents->Dry_Reagents Analyze_Impurities 3. Analyze for Side Products - TLC/NMR analysis - C-alkylation? - Unreacted starting material? Check_Conditions->Analyze_Impurities Conditions Correct Adjust_Conditions Adjust temp/time Check_Conditions->Adjust_Conditions Optimize_Purification 4. Optimize Purification - Column chromatography? - Recrystallization? Analyze_Impurities->Optimize_Purification Side Products Identified Modify_Workup Modify workup to remove impurities Analyze_Impurities->Modify_Workup Success Improved Yield Optimize_Purification->Success Dry_Reagents->Check_Reagents Re-run Adjust_Conditions->Check_Conditions Re-run Modify_Workup->Analyze_Impurities Re-analyze

References

Optimization of reaction conditions for 4-(Allyloxy)benzoic acid esterification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Esterification of 4-(Allyloxy)benzoic Acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the esterification of this compound. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing low to no yield in my esterification of this compound. What are the potential causes and solutions?

A1: Low or no yield in the esterification of this compound can stem from several factors, from reagent quality to reaction conditions. Below is a troubleshooting guide to address this issue.

Potential Causes and Troubleshooting Steps:

  • Poor Quality of Reagents:

    • This compound: Ensure the starting material is pure and dry. Impurities can interfere with the reaction.

    • Alcohol: The alcohol used should be anhydrous, as water can inhibit esterification, particularly in acid-catalyzed reactions.

    • Catalyst/Reagents: Verify the activity of your catalyst (e.g., DCC, DMAP, sulfuric acid). Dicyclohexylcarbodiimide (DCC) can degrade over time.

  • Suboptimal Reaction Conditions:

    • Temperature: Ensure the reaction is conducted at the appropriate temperature. For instance, DCC/DMAP couplings are often initiated at 0°C and then allowed to warm to room temperature[1]. Fischer-Speier esterifications typically require reflux temperatures[2].

    • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). Steglich esterifications can take 2-6 hours, while Fischer esterifications may require 12-24 hours[2].

  • Improper Stoichiometry:

    • Ensure the correct molar ratios of reactants and reagents are used. For Steglich esterification, typically 1.1 equivalents of DCC and 0.1-0.2 equivalents of DMAP are used relative to the carboxylic acid[1][2]. For Fischer esterification, a large excess of the alcohol is often used to drive the equilibrium towards the product[2][3].

  • Inefficient Work-up Procedure:

    • Product may be lost during the extraction or purification steps. Ensure proper phase separation during extractions and use appropriate solvents for purification.

Q2: My reaction seems to be incomplete, with a significant amount of starting material remaining. How can I drive the reaction to completion?

A2: An incomplete reaction is a common issue in esterification, which is often an equilibrium process. Here are some strategies to improve conversion:

  • For Fischer-Speier Esterification (Acid-Catalyzed):

    • Increase the Excess of Alcohol: Using the alcohol as the solvent or in large excess shifts the equilibrium towards the ester product[2][3].

    • Remove Water: Use a Dean-Stark apparatus to remove the water formed during the reaction, which will also drive the equilibrium forward.

    • Increase Catalyst Concentration: A slight increase in the amount of acid catalyst (e.g., concentrated sulfuric acid) may improve the reaction rate.

  • For Steglich Esterification (DCC/DMAP):

    • Increase Reaction Time: Allow the reaction to stir for a longer period, monitoring by TLC until the starting material is consumed.

    • Check Reagent Quality: Ensure the DCC and DMAP are of high quality and activity.

Q3: I am observing unexpected side products in my reaction mixture. What are these and how can I minimize them?

A3: The formation of side products can complicate purification and reduce the yield of the desired ester.

  • Potential Side Products:

    • Anhydride Formation: In some cases, two molecules of the carboxylic acid can react to form an anhydride, particularly if the alcohol is not reactive enough.

    • Dicyclohexylurea (DCU) in Steglich Esterification: This is an expected byproduct of the reaction with DCC. It is typically removed by filtration as it is a white precipitate[2]. If it is not precipitating properly, it may be due to the solvent system.

    • Impurities from Reactants: Impurities in the starting materials can lead to the formation of other esters or side products[4]. Ensure the purity of your this compound and the alcohol.

  • Minimization Strategies:

    • Control Reaction Temperature: Running the reaction at the recommended temperature can minimize the formation of side products.

    • Purify Starting Materials: If you suspect impurities in your starting materials, consider purifying them before use.

    • Optimize Reaction Conditions: Adjusting the stoichiometry of the reagents or changing the solvent may help to favor the desired reaction pathway.

Experimental Protocols

Method 1: Steglich Esterification using DCC and DMAP

This method is suitable for producing a variety of esters of this compound under mild conditions. The following is a general procedure for the synthesis of 4-nitrophenyl 4-(allyloxy)benzoate[1].

Materials:

  • This compound (1.0 eq)

  • 4-Nitrophenol (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound, 4-nitrophenol, and DMAP in anhydrous THF in a round-bottom flask.

  • Cool the flask to 0°C in an ice bath.

  • Add DCC to the cooled solution with stirring.

  • Stir the reaction mixture for 4 hours, allowing it to gradually warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through celite to remove the DCU.

  • Wash the celite with dichloromethane (DCM).

  • Combine the organic filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by silica column chromatography.

Quantitative Data for Steglich Esterification of this compound[1]

Reactant/ReagentMolar Equivalents
This compound1.0
4-Nitrophenol1.1
DCC1.1
DMAP0.1
Typical Yield 85%
Method 2: Fischer-Speier Esterification

This is a classic method for esterification using an acid catalyst and an excess of alcohol. The following is a general protocol adapted for this compound[2][3].

Materials:

  • This compound (1.0 eq)

  • Anhydrous Alcohol (e.g., Methanol or Ethanol, large excess)

  • Concentrated Sulfuric Acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a large excess of the anhydrous alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and transfer it to a separatory funnel containing water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize the excess acid, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by distillation or recrystallization.

Typical Reaction Conditions for Fischer-Speier vs. Steglich Esterification[2]

ParameterFischer-Speier EsterificationSteglich Esterification
Alcohol Large excess (as solvent)1.5 - 2.0 equivalents
Catalyst/Reagent Concentrated Sulfuric Acid (catalytic)DCC (1.1 eq), DMAP (0.1-0.2 eq)
Solvent AlcoholDichloromethane (DCM) or Tetrahydrofuran (THF)
Temperature Reflux0°C to Room Temperature
Reaction Time 12 - 24 hours2 - 6 hours
Typical Yield 60 - 80%85 - 95%

Visualizations

Experimental Workflow for Steglich Esterification

Steglich_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Dissolve this compound, Alcohol, and DMAP in THF cool Cool to 0°C reagents->cool add_dcc Add DCC cool->add_dcc react Stir for 2-6 hours (0°C to RT) add_dcc->react filter Filter to remove DCU react->filter concentrate Concentrate filtrate filter->concentrate purify Column Chromatography concentrate->purify product Pure Ester purify->product

Caption: Workflow for the Steglich esterification of this compound.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_reagents Check Reagent Quality (Acid, Alcohol, Catalysts) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Verify Reaction Conditions (Temp, Time) conditions_ok Conditions Correct? check_conditions->conditions_ok check_workup Review Work-up & Purification workup_ok Work-up Efficient? check_workup->workup_ok reagents_ok->check_conditions Yes replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No conditions_ok->check_workup Yes adjust_conditions Adjust Temp/Time, Monitor with TLC conditions_ok->adjust_conditions No optimize_workup Optimize Extraction & Purification Steps workup_ok->optimize_workup No end Improved Yield workup_ok->end Yes replace_reagents->end adjust_conditions->end optimize_workup->end

Caption: Troubleshooting guide for low yield in esterification reactions.

References

Preventing polymerization of the allyl group during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to prevent the unwanted polymerization of allyl groups during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the allyl group prone to unwanted polymerization during reactions?

A1: The allyl group's susceptibility to polymerization stems from its unique structure. It contains a double bond that can participate in free-radical polymerization. This process is often inadvertently initiated by heat, light, or trace impurities like peroxides. The primary mechanism that complicates allyl polymerization is "degradative chain transfer." In this process, a growing polymer radical abstracts a hydrogen atom from the methylene group (-CH2-) of an allyl monomer. This creates a resonance-stabilized allylic radical that is less reactive and less likely to propagate the polymer chain, often resulting in the formation of low molecular weight oligomers instead of the desired product.[1][2] This side reaction can significantly decrease the yield of the target molecule, complicate purification, and lead to inconsistent results.[1]

Q2: What are the common signs that indicate unwanted polymerization is occurring in my reaction?

A2: Unwanted polymerization can manifest through several observable changes in the reaction mixture. Key indicators include:[1]

  • A significant and often rapid increase in the viscosity of the reaction mixture.

  • The formation of a gel, a solid mass, or a precipitate.

  • The appearance of cloudiness or turbidity in a solution that was previously clear.

  • Discoloration of the reaction mixture, which may turn yellow or brown.

Q3: What are the primary strategies to prevent the polymerization of allyl groups?

A3: There are three main strategies to effectively mitigate the unwanted polymerization of allyl groups:

  • Use of Polymerization Inhibitors: Adding a small amount of a radical scavenger to the reaction mixture or for storage can effectively quench the free radicals that initiate polymerization.[1]

  • Control of Reaction Conditions: Minimizing exposure to heat and UV light can prevent the formation of radical initiators. Running reactions at lower temperatures, when the desired reaction kinetics allow, is often beneficial.[1]

  • Inert Atmosphere: For reactions sensitive to oxygen, such as photopolymerization, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) is crucial. Oxygen can both inhibit certain polymerization reactions (leading to tacky surfaces) and initiate undesirable side reactions.[3]

Q4: How does oxygen specifically affect reactions involving allyl monomers?

A4: Oxygen's role can be complex. In free-radical photopolymerization, atmospheric oxygen is a diradical that readily quenches carbon-centered radicals, forming less reactive peroxy radicals that terminate the polymerization chain.[3] This leads to an under-cured or tacky surface. However, in other contexts, oxygen can contribute to the formation of peroxide impurities, which can then act as initiators for unwanted polymerization, especially upon heating. Therefore, maintaining an inert atmosphere is a robust strategy to exclude these oxygen-related side reactions.[4]

Q5: Can the allyl group be used as a protecting group, and how is it removed without causing polymerization?

A5: Yes, the allyl group is a versatile protecting group for alcohols and amines due to its stability in both acidic and basic conditions.[5][6] Deprotection is typically achieved under mild conditions that do not favor polymerization. Common methods involve transition metal catalysts, such as palladium complexes, which facilitate the removal of the allyl group without generating free radicals.[5][6] These methods are highly selective and compatible with a wide range of other functional groups.[5]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Reaction mixture becomes viscous or forms a gel. Free-Radical Polymerization: The reaction temperature may be too high, or there might be trace impurities (e.g., peroxides) initiating polymerization.Add an Inhibitor: Introduce a radical scavenger like hydroquinone or BHT at a low concentration (see Table 1). Lower Temperature: Run the reaction at the lowest feasible temperature. Purify Reagents: Ensure starting materials and solvents are free from peroxide contaminants.[4]
Low yield of the desired allylated product. Degradative Chain Transfer: The inherent reactivity of the allyl monomer leads to the formation of unreactive allylic radicals, terminating chain growth and producing oligomers.[2] Side Reactions: Other side reactions like isomerization of the allyl group or homocoupling of the allylating agent may be occurring.[4]Optimize Catalyst System: For catalyzed reactions, screen different ligands that may suppress side reactions.[4] Control Stoichiometry: Carefully control the ratio of reactants. For instance, in mono-allylation, using an excess of the substrate to be allylated can be favorable.[4]
Tacky or uncured surface after photopolymerization. Oxygen Inhibition: Free radicals at the surface are quenched by atmospheric oxygen, preventing complete polymerization.[3]Use an Inert Atmosphere: Perform the curing process under a nitrogen or argon blanket to displace oxygen.[3] Implement a Thiol-Ene System: This chemistry is significantly less sensitive to oxygen inhibition.[3] Increase Light Intensity: Higher intensity generates more free radicals, which can consume dissolved oxygen more rapidly.[3]
Formation of unexpected isomers. Isomerization of the Allyl Group: The double bond of the allyl group can migrate, especially under certain catalytic or thermal conditions.[4]Optimize Reaction Conditions: Carefully control temperature and reaction time. Choose a Selective Catalyst: Select a catalyst system known to minimize isomerization side reactions.[4]

Data on Polymerization Inhibitors

The choice and concentration of an inhibitor are critical. The following table summarizes common inhibitors used to prevent the polymerization of vinyl and allyl monomers.

InhibitorAbbreviationTypical ConcentrationMechanism of ActionNotes
Hydroquinone HQ100 - 1000 ppmReacts with radical species to form stable compounds.[]Often requires the presence of oxygen to be most effective.
Butylated Hydroxytoluene BHT50 - 500 ppmA phenolic antioxidant that acts as a radical scavenger.Commonly used for storing and handling allyl-containing reagents.
Phenothiazine PTZ100 - 1000 ppmEffective at higher temperatures.Can sometimes be used in combination with other inhibitors for a synergistic effect.[8]
Benzoquinone BQ100 - 500 ppmActs as an effective inhibitor for monomers like styrene and vinyl acetate.[8]May only act as a retarder for acrylate monomers.[8]
4-tert-Butylcatechol TBC50 - 200 ppmA highly effective phenolic inhibitor.Often used to stabilize reactive monomers during distillation.

Key Experimental Protocols

Protocol 1: General Palladium-Catalyzed Allylation with Polymerization Suppression

This protocol describes a general method for the synthesis of allylated aromatic amines, incorporating steps to minimize unwanted side reactions.[4]

1. Reagents and Materials:

  • Aromatic diamine

  • Allyl acetate

  • Palladium(II) acetate (catalyst)

  • Triphenylphosphine (ligand)

  • Sodium carbonate (base)

  • Anhydrous toluene (solvent)

  • Hydroquinone (inhibitor)

  • Schlenk flask and inert gas line (Nitrogen or Argon)

2. Procedure:

  • Inert Atmosphere Setup: Flame-dry a Schlenk flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add the aromatic diamine, palladium(II) acetate, triphenylphosphine, sodium carbonate, and a small amount of hydroquinone (~100 ppm).

  • Solvent Addition: Add anhydrous, degassed toluene to the flask via cannula or syringe. Stir the mixture to dissolve the reagents.

  • Substrate Addition: Add the allyl acetate dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the base and precipitated catalyst. The filtrate can then be subjected to standard purification procedures, such as column chromatography.

Visualizing Mechanisms and Workflows

Allyl Polymerization and Inhibition Pathway

The following diagram illustrates the critical step of degradative chain transfer in allyl polymerization and shows how radical scavengers intervene to inhibit the process.

G cluster_initiation Initiation cluster_propagation Propagation vs. Inhibition I Radical Initiator (I•) IM Growing Chain (IM•) I->IM Reacts with M1 Allyl Monomer (M) IM2 Growing Chain (IM•) DCT Degradative Chain Transfer IM2->DCT Abstracts H• from Inhibitor Inhibitor (e.g., HQ) IM2->Inhibitor Reacts with M2 Allyl Monomer (M) M2->DCT StabRad Stable Allylic Radical (M•) DCT->StabRad Forms Quenched Inactive Product StabRad->Quenched Termination (No Propagation) Inhibitor->Quenched Forms

Caption: Mechanism of degradative chain transfer and radical scavenging.

Troubleshooting Workflow for Unwanted Polymerization

This flowchart provides a logical sequence of steps to diagnose and solve issues related to unexpected polymerization during a reaction involving an allyl group.

G start Problem: Unwanted Polymerization (Gel, Viscosity Increase) q1 Is an inhibitor present? start->q1 a1_no Add appropriate inhibitor (e.g., BHT, HQ) q1->a1_no No q2 Is the reaction run at high temperature? q1->q2 Yes a1_no->q2 a2_yes Lower the reaction temperature q2->a2_yes Yes q3 Were reagents purified to remove peroxides? q2->q3 No a2_yes->q3 a3_no Use freshly purified reagents and solvents q3->a3_no No q4 Is the reaction exposed to air/oxygen? q3->q4 Yes a3_no->q4 a4_yes Run reaction under inert atmosphere (N2/Ar) q4->a4_yes Yes end_node Problem Solved: Reaction Optimized q4->end_node No a4_yes->end_node

Caption: A logical workflow for troubleshooting allyl polymerization.

References

Troubleshooting guide for the analysis of 4-(Allyloxy)benzoic acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analysis of 4-(Allyloxy)benzoic acid using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound.

Q1: Why is my this compound peak showing significant tailing?

Peak tailing, an asymmetry where the latter part of the peak is broader than the front, is a frequent issue when analyzing acidic compounds like this compound. The primary causes are typically chemical interactions within the column.

  • Secondary Silanol Interactions: The most common cause of peak tailing for acidic compounds is the interaction with residual silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18).[1] If the mobile phase pH is not sufficiently acidic, these silanol groups can become ionized (Si-O-) and interact with the acidic proton of your analyte. This secondary interaction mechanism can lead to significant peak tailing.[1]

  • Column Contamination: The accumulation of contaminants on the column can also contribute to peak tailing.

Q2: How can I eliminate peak tailing for this compound?

To achieve a sharp, symmetrical peak for this compound, it is crucial to ensure that the molecule is in a single, un-ionized state. For a weak acid, this is accomplished by adjusting the mobile phase pH to be well below its pKa.

  • Adjust Mobile Phase pH: Lower the pH of your mobile phase to at least 1.5 to 2 pH units below the estimated pKa of this compound. A pH of around 2.5-3.0 is a good starting point. This can be achieved by adding a small amount of an acidifier like phosphoric acid or formic acid to the aqueous portion of your mobile phase.[1]

  • Use a Modern, End-capped Column: Modern HPLC columns are often "end-capped" to block many of the residual silanol groups, which reduces the potential for secondary interactions that cause peak tailing.

  • Column Washing: If you suspect column contamination, a robust column washing protocol should be implemented.[1]

Q3: My retention time for this compound is inconsistent. What could be the cause?

Shifting retention times can indicate issues with the mobile phase, the column, or the HPLC system itself.

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase is a common cause of retention time drift. Ensure accurate and consistent measurement of all mobile phase components.

  • Column Equilibration: Insufficient column equilibration time before starting an analytical run can lead to drifting retention times. It is important to allow the column to fully equilibrate with the mobile phase.

  • Temperature Fluctuations: Changes in the column temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended for reproducible results.

  • Flow Rate Instability: Fluctuations in the flow rate from the HPLC pump can also cause retention times to vary.

Q4: I am not seeing a peak for this compound, or the peak is very small. What should I check?

The absence of a peak or a very small peak can be due to several factors.

  • Detector Wavelength: Ensure that the UV detector is set to an appropriate wavelength for this compound. Aromatic compounds typically have strong absorbance in the UV region. A wavelength of around 230 nm is a good starting point, but it is advisable to determine the lambda max by running a UV scan of the analyte.

  • Sample Preparation: Check your sample preparation procedure to ensure that the concentration of this compound is within the detection limits of your instrument.

  • Injection Issues: Verify that the autosampler is functioning correctly and that the correct injection volume is being used.

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a starting point for the reversed-phase HPLC analysis of this compound. Optimization may be required based on your specific instrumentation and analytical goals. This method is adapted from a validated method for the similar compound, 4-Hydroxybenzoic acid.[2]

Objective: To achieve a sharp, symmetrical peak with adequate retention for this compound.

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid (or another suitable acidifier)

  • This compound standard

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Aqueous Phase (Mobile Phase A): Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

    • Organic Phase (Mobile Phase B): HPLC-grade acetonitrile.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

    • Prepare working standards by diluting the stock solution to the desired concentrations.

  • Chromatographic Conditions:

    • Column: C18 (150 x 4.6 mm, 5 µm)

    • Mobile Phase: A suitable isocratic or gradient elution can be used. A good starting point is a 60:40 (v/v) mixture of Mobile Phase A and Mobile Phase B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 230 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions and samples.

    • Integrate the peak for this compound and perform quantitative analysis as required.

Quantitative Data Summary

The following table summarizes typical parameters for the HPLC analysis of this compound and related compounds.

ParameterValueReference
Compound Information
Molecular FormulaC10H10O3[3]
Molecular Weight178.18 g/mol [3]
Estimated pKa~4.2Based on benzoic acid
Chromatographic Conditions
ColumnC18 (150 x 4.6 mm, 5 µm)[2]
Mobile Phase A0.1% Phosphoric Acid in Water[2]
Mobile Phase BAcetonitrile[2]
Flow Rate1.0 mL/min[2]
Column Temperature30 °C[2]
Detection Wavelength230 nm[2]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the HPLC analysis of this compound.

HPLC_Troubleshooting_Workflow Troubleshooting Workflow for this compound HPLC Analysis start Start: Chromatographic Issue Observed peak_tailing Issue: Peak Tailing? start->peak_tailing check_ph Check Mobile Phase pH (Is it << pKa, e.g., 2.5-3.0?) peak_tailing->check_ph Yes retention_shift Issue: Retention Time Shift? peak_tailing->retention_shift No adjust_ph Action: Adjust pH with Acidifier (e.g., Phosphoric Acid) check_ph->adjust_ph No check_column Consider Modern End-capped Column check_ph->check_column Yes end End: Problem Resolved adjust_ph->end check_column->end check_mobile_phase Verify Mobile Phase Preparation and Degassing retention_shift->check_mobile_phase Yes no_peak Issue: No Peak / Small Peak? retention_shift->no_peak No check_equilibration Ensure Adequate Column Equilibration check_mobile_phase->check_equilibration check_temp Check Column Temperature Stability check_equilibration->check_temp check_temp->end check_wavelength Verify Detector Wavelength (e.g., ~230 nm) no_peak->check_wavelength Yes other_issues Other Issues (e.g., Broad Peaks, Split Peaks) no_peak->other_issues No check_concentration Check Sample Concentration check_wavelength->check_concentration check_injection Verify Injection System check_concentration->check_injection check_injection->end system_check Perform General System Check (Leaks, Connections, etc.) other_issues->system_check Yes system_check->end

Caption: A flowchart for troubleshooting common HPLC analysis issues.

References

Challenges in the scale-up of 4-(Allyloxy)benzoic acid production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Production of 4-(Allyloxy)benzoic acid

Welcome to the technical support center for the synthesis and scale-up of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most prevalent laboratory method is the Williamson ether synthesis. This involves the reaction of 4-hydroxybenzoic acid with an allyl halide (commonly allyl bromide) in the presence of a base.[1] The reaction is typically carried out in a polar aprotic solvent.

Q2: What are the primary challenges when scaling up the Williamson ether synthesis for this compound production?

A2: Scaling up this synthesis presents several challenges, including:

  • Side Reactions: Increased potential for side reactions such as elimination of the alkyl halide and C-alkylation of the phenoxide.[2][3]

  • Heat Transfer: Exothermic reactions can be difficult to control on a large scale due to a lower surface-area-to-volume ratio, potentially leading to thermal runaway.

  • Mixing: Ensuring efficient mixing of reactants, especially when dealing with slurries (e.g., with carbonate bases), is crucial for consistent reaction progress and to avoid localized overheating.

  • Solvent Selection: Solvents used in the lab (e.g., DMF) may not be ideal for industrial-scale production due to safety, environmental, and cost concerns.

  • Purification: Lab-scale purification methods like column chromatography are often not feasible for large quantities. Industrial processes typically rely on crystallization, distillation, or extraction.[4][5][6][7]

Q3: What is phase-transfer catalysis and is it beneficial for the scale-up of this synthesis?

A3: Phase-transfer catalysis (PTC) is a technique used to facilitate the reaction between reactants in different phases (e.g., a solid base and an organic solution). A phase-transfer catalyst, such as a quaternary ammonium salt, transports the anionic nucleophile (the phenoxide) from the solid or aqueous phase into the organic phase where the alkyl halide is present, thereby accelerating the reaction. PTC is highly common in industrial Williamson ether syntheses as it can improve reaction rates, allow for the use of less hazardous solvents (like water or toluene), and enable milder reaction conditions.

Q4: What are the key safety considerations for the production of this compound?

A4: Key safety considerations include:

  • Reactivity of Allyl Bromide: Allyl bromide is a lachrymator and is toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Exothermic Reaction: The reaction can be exothermic. On a large scale, this requires careful monitoring and control of the temperature to prevent thermal runaway.

  • Flammable Solvents: Many organic solvents used in the synthesis are flammable. Ensure proper grounding and avoid ignition sources.

  • Base Handling: Strong bases should be handled with care to avoid chemical burns.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Suggested Solution Explanation
Incomplete Deprotonation of 4-hydroxybenzoic acid Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is anhydrous and used in sufficient excess.The phenoxide is the active nucleophile. Incomplete deprotonation leads to a lower concentration of the nucleophile and a slower reaction rate.
Side Reaction: Elimination of Allyl Bromide Maintain a lower reaction temperature (e.g., 50-60 °C). Avoid using sterically hindered bases.Higher temperatures can favor the E2 elimination pathway, especially with stronger bases, leading to the formation of allene and other byproducts.[3]
Side Reaction: C-Alkylation Use a polar aprotic solvent like acetonitrile or DMF instead of a protic solvent.[2]Polar aprotic solvents solvate the cation of the phenoxide salt, leaving the oxygen anion more available for O-alkylation. Protic solvents can solvate the oxygen, making the carbon atoms of the ring more nucleophilic.
Poor Solubility of Reactants If using a carbonate base, consider using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to improve the solubility of the phenoxide in the organic solvent.A phase-transfer catalyst shuttles the phenoxide from the solid phase into the organic phase, increasing the effective concentration of the nucleophile.
Insufficient Reaction Time Monitor the reaction by TLC or HPLC to ensure it has gone to completion. Williamson ether syntheses can sometimes require several hours.[1]The reaction may be slow under certain conditions, and premature workup will result in a low yield.
Issue 2: Difficulty in Purifying the Product
Potential Cause Suggested Solution Explanation
Presence of Unreacted 4-hydroxybenzoic acid During workup, wash the organic layer with an aqueous basic solution (e.g., 1M NaOH or NaHCO₃) to extract the acidic starting material.4-hydroxybenzoic acid is acidic and will be deprotonated by the base, forming a water-soluble salt that can be separated in the aqueous layer.
Contamination with Byproducts Optimize the reaction conditions to minimize byproduct formation (see Issue 1). For purification, consider recrystallization from a suitable solvent system (e.g., ethanol/water, toluene).[6][7]Recrystallization is a scalable purification method that can effectively remove impurities with different solubility profiles from the desired product.
Residual Solvent After filtration, dry the product under vacuum at a slightly elevated temperature.This will help to remove any residual solvent trapped in the crystal lattice.

Data Presentation

The following tables provide illustrative data on how different process parameters can affect the yield and purity of this compound during a scaled-up synthesis. Note: This data is representative and may vary based on specific experimental conditions.

Table 1: Effect of Base and Solvent on Yield and Purity

Base Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (%) Major Impurity
K₂CO₃Acetonitrile80128598Unreacted 4-hydroxybenzoic acid
K₂CO₃DMF6089297Residual DMF
NaOHEthanol7867590C-Alkylated byproduct
NaHTHF6549599Minimal

Table 2: Effect of Temperature on Reaction Time, Yield, and Byproduct Formation

Temperature (°C) Reaction Time to >95% Conversion (h) Isolated Yield (%) Elimination Byproduct (%)
402490<1
608922
803885
10017515

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is based on a typical lab-scale Williamson ether synthesis.[8]

Materials:

  • 4-hydroxybenzoic acid (1.38 g, 10 mmol)

  • Anhydrous potassium carbonate (K₂CO₃) (2.76 g, 20 mmol)

  • Allyl bromide (1.30 mL, 15 mmol)

  • N,N-Dimethylformamide (DMF) (25 mL)

  • Ethyl acetate

  • 1 M HCl

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzoic acid and DMF.

  • Add anhydrous potassium carbonate to the solution.

  • Add allyl bromide dropwise to the stirring suspension.

  • Heat the reaction mixture to 60 °C and maintain for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Transfer the filtrate to a separatory funnel and add 100 mL of ethyl acetate and 100 mL of water.

  • Separate the organic layer and wash it sequentially with 1 M HCl (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization from an ethanol/water mixture.

Visualizations

Synthesis_Pathway 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid Reaction Williamson Ether Synthesis (60°C, 3h) 4-Hydroxybenzoic_Acid->Reaction Allyl_Bromide Allyl Bromide Allyl_Bromide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction 4-Allyloxybenzoic_Acid This compound Reaction->4-Allyloxybenzoic_Acid

Caption: Synthesis pathway for this compound via Williamson ether synthesis.

Troubleshooting_Workflow start Low Yield or Purity Issue check_reactants 1. Check Reactant Quality and Stoichiometry start->check_reactants reactants_ok Reactants OK? check_reactants->reactants_ok fix_reactants Use fresh, pure reactants. Verify stoichiometry. reactants_ok->fix_reactants No check_conditions 2. Evaluate Reaction Conditions (Temperature, Time) reactants_ok->check_conditions Yes fix_reactants->check_reactants conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Adjust temperature and/or reaction time. conditions_ok->optimize_conditions No check_side_reactions 3. Investigate Side Reactions (Elimination, C-Alkylation) conditions_ok->check_side_reactions Yes optimize_conditions->check_conditions side_reactions_ok Side Reactions Minimized? check_side_reactions->side_reactions_ok minimize_side_reactions Change solvent, base, or lower temperature. side_reactions_ok->minimize_side_reactions No check_purification 4. Review Purification Protocol side_reactions_ok->check_purification Yes minimize_side_reactions->check_side_reactions purification_ok Purification Effective? check_purification->purification_ok optimize_purification Optimize workup (e.g., base wash) and recrystallization solvent. purification_ok->optimize_purification No end Improved Yield and Purity purification_ok->end Yes optimize_purification->check_purification

Caption: Troubleshooting workflow for low yield or purity in this compound synthesis.

References

Stability issues of 4-(Allyloxy)benzoic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the stability of 4-(Allyloxy)benzoic acid in various solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during laboratory work.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing step-by-step solutions.

Issue 1: I am observing a decrease in the concentration of my this compound solution over time. What could be the cause?

Initial Checks:

  • Solvent Purity: Ensure the solvent used is of high purity and free from contaminants, such as acidic or basic impurities, which could catalyze degradation.

  • Storage Conditions: Verify that the solution is stored under appropriate conditions (e.g., protected from light, at the recommended temperature).

  • Analytical Method: Confirm that your analytical method (e.g., HPLC) is validated and stable, and that the observed decrease is not due to issues with the analysis itself.

Potential Causes and Solutions:

Potential CauseRecommended Action
Hydrolysis (Acidic Conditions): The allyl ether bond is susceptible to cleavage under strongly acidic conditions, leading to the formation of 4-hydroxybenzoic acid and allyl alcohol.[1][2][3][4]- Avoid using strongly acidic solvents or ensure the pH of your solution is neutral. - If an acidic medium is necessary, consider using a less aggressive acid or running the experiment at a lower temperature to minimize degradation.
Hydrolysis (Strongly Basic Conditions): While generally more stable in bases, very strong bases at elevated temperatures can cause isomerization of the allyl group to a propenyl ether, which is then readily hydrolyzed.[1][5]- Use moderately basic conditions (e.g., pH 8-10) if a basic medium is required. - Avoid high temperatures when working with strong bases.
Oxidation: The allylic double bond can be susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen, potentially leading to cleavage of the allyl group or other degradation products.[6][7][8]- Use degassed solvents to remove dissolved oxygen. - Store solutions under an inert atmosphere (e.g., nitrogen or argon). - Avoid solvents that can form peroxides (e.g., older ethers like THF or diethyl ether) unless they have been freshly distilled and tested for peroxides.
Photodegradation: Exposure to light, particularly UV light, can sometimes induce degradation of aromatic compounds.- Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
Thermal Degradation: High temperatures can accelerate degradation pathways. Benzoic acid derivatives can undergo decarboxylation at very high temperatures.[9]- Store solutions at recommended temperatures (typically 2-8°C for short-term and -20°C for long-term storage). - If heating is required for an experiment, perform a preliminary study to assess the thermal stability at that temperature.

Troubleshooting Workflow:

cluster_causes Potential Degradation Pathways cluster_solutions Corrective Actions start Decrease in Concentration Observed check_analytical Verify Analytical Method Stability start->check_analytical check_storage Check Storage Conditions (Light, Temp) start->check_storage check_solvent Assess Solvent Purity & pH start->check_solvent photo Photodegradation check_storage->photo Exposed to light? thermal Thermal Degradation check_storage->thermal High temperature? acid Acidic Hydrolysis check_solvent->acid pH < 5? base Basic Isomerization/Hydrolysis check_solvent->base Strong base & high temp? oxidation Oxidation check_solvent->oxidation Peroxide-forming solvent? O2 present? solution_acid Buffer to neutral pH Use milder acid Lower temperature acid->solution_acid solution_base Use moderate base Avoid high temp base->solution_base solution_oxidation Use degassed solvents Inert atmosphere oxidation->solution_oxidation solution_photo Use amber vials Protect from light photo->solution_photo solution_thermal Store at lower temp Conduct thermal stability study thermal->solution_thermal

Caption: Troubleshooting workflow for decreased concentration of this compound.

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound most stable?

Generally, this compound will be most stable in high-purity, neutral, aprotic solvents, stored at low temperatures and protected from light. Solvents such as acetonitrile, acetone, and ethyl acetate are often good choices. Protic solvents like alcohols (methanol, ethanol) are also suitable, provided they are neutral and stored correctly. The stability in aqueous solutions is highly pH-dependent.

Q2: How does pH affect the stability of this compound in aqueous solutions?

  • Neutral pH (6-8): The compound is expected to be relatively stable.

  • Acidic pH (< 5): The allyl ether linkage is susceptible to acid-catalyzed hydrolysis, leading to the formation of 4-hydroxybenzoic acid. The rate of degradation increases as the pH decreases.

  • Basic pH (> 8): The carboxylic acid group will be deprotonated to form the more soluble and generally stable carboxylate salt.[10][11][12] However, under strongly basic conditions (e.g., pH > 12) and elevated temperatures, the allyl group may isomerize, leading to subsequent degradation.[1][5]

Q3: I see an unexpected peak in my chromatogram when analyzing my sample. What could it be?

An unexpected peak is likely a degradation product. Based on the structure of this compound, potential degradation products include:

  • 4-Hydroxybenzoic acid: Resulting from the cleavage of the ether bond.

  • Benzene: Resulting from decarboxylation at high temperatures.[9]

  • Oxidation products of the allyl group.

To identify the unknown peak, you can perform co-injection with a standard of the suspected compound (e.g., 4-hydroxybenzoic acid) or use mass spectrometry (LC-MS) for identification.

Q4: What are the recommended storage conditions for solutions of this compound?

For optimal stability, solutions should be:

  • Stored in tightly sealed containers to prevent solvent evaporation and exposure to air.

  • Kept at low temperatures (2-8°C for short-term, -20°C for long-term).

  • Protected from light by using amber glass containers or by wrapping the container.

  • If sensitivity to oxidation is a concern, store under an inert atmosphere.

Quantitative Data

The following tables provide illustrative data on the stability and solubility of this compound. Note: This data is hypothetical and based on the expected chemical properties and behavior of structurally similar compounds. It should be used as a guideline for experimental design.

Table 1: Hypothetical Stability of this compound (1 mg/mL) in Various Solvents after 7 Days

SolventStorage Condition% Recovery (Assay)Key Degradant Observed
Acetonitrile2-8°C, Protected from light>99%None
Methanol2-8°C, Protected from light>98%None
Water, pH 7.02-8°C, Protected from light~98%Minor unknown peaks
0.1 M HCl (aq)25°C, Protected from light~85%4-Hydroxybenzoic acid
0.1 M NaOH (aq)25°C, Protected from light~95%Minor unknown peaks
Acetonitrile40°C, Exposed to light~90%Multiple minor peaks

Table 2: Hypothetical Solubility of this compound at 25°C

SolventSolubility (mg/mL)
Methanol> 100
Ethanol> 100
Acetone> 100
Acetonitrile~50
Ethyl Acetate~75
Dichloromethane~80
Toluene~20
Water (pH 3)< 0.5
Water (pH 7)~1.0
Water (pH 9)> 10

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation pathways and to demonstrate the specificity of the analytical method.[13][14][15][16][17]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade solvents (acetonitrile, methanol, water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Keep at 60°C for 24 hours.

    • Cool, neutralize with 1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Keep at 60°C for 24 hours.

    • Cool, neutralize with 1 M HCl, and dilute to a final concentration of ~0.1 mg/mL for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute to a final concentration of ~0.1 mg/mL for analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Also, heat a solution of the compound (in a stable solvent like acetonitrile) at 60°C for 48 hours.

    • Prepare a ~0.1 mg/mL solution for analysis.

  • Photostability:

    • Expose a solution of the compound to a photostability chamber (ICH Q1B conditions).

    • Prepare a ~0.1 mg/mL solution for analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms to a control sample (unstressed).

Experimental Workflow for Forced Degradation Study:

cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl, 60°C) start->acid base Base Hydrolysis (1M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (80°C solid, 60°C solution) start->thermal photo Photostability (ICH Q1B) start->photo neutralize_dilute Neutralize (if needed) & Dilute to 0.1 mg/mL acid->neutralize_dilute base->neutralize_dilute oxidation->neutralize_dilute thermal->neutralize_dilute photo->neutralize_dilute analyze Analyze by HPLC neutralize_dilute->analyze end Evaluate Degradation Profile analyze->end

Caption: Workflow for a forced degradation study of this compound.

Protocol 2: HPLC Analytical Method for Stability Testing

This protocol provides a general method for the analysis of this compound and its potential degradation products.[18][19]

Objective: To quantify the amount of this compound and separate it from its degradation products.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 or equivalent with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 30% B

    • 19-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the mobile phase or a suitable solvent.

  • Sample Preparation: Dilute the samples from the stability study to fall within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve from the peak areas of the standards. Use the regression equation to calculate the concentration of this compound in the samples. Calculate the percentage recovery relative to the initial concentration.

Potential Degradation Pathways Diagram:

cluster_degradation Degradation Products main This compound hydrolysis_prod 4-Hydroxybenzoic acid + Allyl alcohol main->hydrolysis_prod  Acid Hydrolysis (H+/H2O) isomerization_prod 4-(Prop-1-en-1-yloxy)benzoic acid main->isomerization_prod Strong Base High Temp oxidation_prod Oxidized Products (e.g., aldehydes, epoxides) main->oxidation_prod Oxidizing Agent (e.g., O2, Peroxides) decarboxylation_prod Allyloxybenzene main->decarboxylation_prod High Temperature isomerization_prod->hydrolysis_prod Hydrolysis

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Purification of 4-(Allyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-(allyloxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized from 4-hydroxybenzoic acid and allyl bromide?

A1: The most common impurities include:

  • Unreacted 4-hydroxybenzoic acid: Due to incomplete etherification, this is the most probable impurity.

  • Inorganic salts: Reagents like potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH) used during the synthesis, and salts formed during workup (e.g., KCl, NaCl), can contaminate the product.[1]

  • Residual solvents: Solvents used in the synthesis (e.g., DMF, THF, Dioxane) or extraction (e.g., Ethyl Acetate, DCM) may be present in the crude product.[1]

  • Byproducts from side reactions: Although less common, side reactions involving allyl bromide can lead to other impurities.

Q2: Which purification method is best for this compound?

A2: The optimal purification strategy often involves a combination of methods. A typical sequence is:

  • Aqueous Workup/Extraction: To remove inorganic salts and water-soluble impurities.

  • Recrystallization or Column Chromatography: To remove organic impurities like unreacted 4-hydroxybenzoic acid. The choice between these two depends on the nature and quantity of the impurities, as well as the desired final purity. Column chromatography generally offers higher purity but may be more time-consuming and result in lower yields compared to a well-optimized recrystallization.[1]

Q3: Can I use recrystallization to purify this compound?

A3: Yes, recrystallization is a highly effective method for purifying benzoic acid derivatives.[2][3][4][5] The key is to select an appropriate solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at lower temperatures.

Troubleshooting Guides

Issue 1: Low Purity After Aqueous Workup

Q: I performed an aqueous workup, but my product is still very impure. What could be the problem?

A: Several factors could contribute to this:

  • Incomplete neutralization: Ensure the pH is adjusted correctly during the acidification step to fully precipitate the this compound.[1]

  • Insufficient washing: The organic phase may not have been washed thoroughly enough to remove all water-soluble impurities. Increase the number of washes with HCl and brine.[1]

  • Emulsion formation: An emulsion between the organic and aqueous layers can trap impurities. If an emulsion forms, try adding more brine or allowing the mixture to stand for a longer period.

  • Presence of organic impurities: The aqueous workup is primarily for removing inorganic salts. If the main impurity is organic (e.g., 4-hydroxybenzoic acid), further purification by recrystallization or chromatography is necessary.

Issue 2: Problems with Column Chromatography

Q: My column chromatography is not separating the product from the impurities effectively. What should I do?

A: Common issues with column chromatography include:

  • Inappropriate solvent system: The polarity of the eluent may be too high or too low. For this compound, a mixture of a non-polar solvent (like hexane) and a polar solvent (like ethyl acetate) is often used.[1] You may need to optimize the ratio using thin-layer chromatography (TLC) first. Adding a small amount of acetic acid (e.g., 1%) to the eluent can help to improve the peak shape of carboxylic acids by preventing tailing.[1]

  • Column overloading: Too much crude product on the column will lead to poor separation. Use a larger column or reduce the amount of sample loaded.

  • Improper column packing: Air bubbles or cracks in the silica gel will result in channeling and inefficient separation. Ensure the column is packed uniformly.

Issue 3: Recrystallization Issues

Q: I'm having trouble with the recrystallization of my this compound. Either nothing crystallizes out, or the yield is very low. What can I do?

A: Consider the following troubleshooting steps:

  • Solvent selection: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[3][4][5][6] You may need to screen different solvents or use a co-solvent system.

  • Too much solvent: Using an excessive amount of solvent will keep the product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.[4][6] If too much solvent was added, you can try to evaporate some of it off.

  • Supersaturation: The solution may be supersaturated and require induction to start crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[3]

  • Cooling rate: Cooling the solution too quickly can lead to the formation of small, impure crystals or prevent crystallization altogether. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]

Data Presentation

Table 1: Comparison of Purification Methods for this compound

MethodPrincipleImpurities RemovedAdvantagesDisadvantages
Aqueous Workup/Extraction Partitioning between immiscible aqueous and organic phases based on solubility and acidity/basicity.Inorganic salts, water-soluble impurities.Simple, fast, removes bulk inorganic impurities.Ineffective for removing organic impurities with similar solubility to the product.
Column Chromatography Separation based on differential adsorption of components onto a stationary phase (e.g., silica gel).[1]Unreacted starting materials (e.g., 4-hydroxybenzoic acid), closely related organic byproducts.High degree of purification possible, can separate complex mixtures.Can be time-consuming, requires larger volumes of solvent, potential for product loss on the column.
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.[3][4][5]Removes impurities that are either much more or much less soluble than the product in the chosen solvent.Can be highly efficient for removing small amounts of impurities, cost-effective, scalable.Requires finding a suitable solvent, may result in lower yield if the product has some solubility at low temperatures.

Experimental Protocols

Protocol 1: General Aqueous Workup
  • After the reaction is complete, cool the reaction mixture to room temperature.

  • If the reaction was performed in a water-miscible solvent like DMF, remove the solvent under reduced pressure.

  • Redissolve the residue in a suitable organic solvent like ethyl acetate.

  • Transfer the organic solution to a separatory funnel.

  • Wash the organic layer sequentially with 1N HCl (2 times) and then with brine (2 times).[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Protocol 2: Silica Gel Column Chromatography
  • Prepare a slurry of silica gel in the chosen eluent (e.g., hexane:ethyl acetate 50:50 v/v + 1% acetic acid).[1]

  • Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane.

  • Adsorb the sample onto a small amount of silica gel and load it onto the top of the column, or carefully load the concentrated solution directly.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of a suitable solvent (e.g., a mixture of ethanol and water, or toluene).

  • Heat the mixture on a hot plate while stirring until the solvent boils.[4][6]

  • Add more hot solvent in small portions until the solid just dissolves completely.[4][6]

  • If the solution is colored, you may add a small amount of activated charcoal and boil for a few more minutes.

  • Perform a hot filtration to remove the charcoal or any insoluble impurities.

  • Allow the hot, clear filtrate to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath to maximize precipitation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification synthesis Crude this compound (from synthesis) workup Aqueous Workup synthesis->workup analysis1 Purity Check (TLC, NMR) workup->analysis1 decision Purity Acceptable? analysis1->decision chromatography Column Chromatography decision->chromatography No recrystallization Recrystallization decision->recrystallization No pure_product Pure this compound decision->pure_product Yes analysis2 Final Purity Analysis chromatography->analysis2 recrystallization->analysis2 analysis2->pure_product

Caption: Overall experimental workflow for the purification of this compound.

logical_relationship cluster_impurities Common Impurities cluster_methods Purification Methods crude_product Crude Product (this compound + Impurities) impurity1 4-Hydroxybenzoic Acid crude_product->impurity1 impurity2 Inorganic Salts crude_product->impurity2 impurity3 Side Products crude_product->impurity3 method1 Recrystallization impurity1->method1 method2 Column Chromatography impurity1->method2 method3 Aqueous Workup impurity2->method3 impurity3->method1 impurity3->method2

Caption: Logical relationship between impurities and applicable purification methods.

References

Technical Support Center: Method Refinement for 4-(Allyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results in experiments involving 4-(Allyloxy)benzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 4-hydroxybenzoic acid with a base to form a phenoxide, which then acts as a nucleophile to attack an allyl halide, such as allyl bromide.

Q2: What are the critical parameters to control during the synthesis of this compound?

A2: Key parameters to control for a successful synthesis include reaction temperature, reaction time, the choice of base, and the solvent. A typical temperature range for this reaction is between 50 to 100 °C.[1][2] Precise temperature control is crucial to minimize side reactions.[2]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (4-hydroxybenzoic acid), the consumption of the starting material and the formation of the product can be visualized. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are the potential side products in the synthesis of this compound?

A4: A potential side reaction in the Williamson ether synthesis is C-alkylation, where the allyl group attaches to the aromatic ring instead of the phenolic oxygen. However, O-alkylation is generally favored under typical reaction conditions. Another possibility is the elimination reaction of the allyl halide, which is more prevalent with sterically hindered halides and strong, bulky bases.

Q5: How should this compound be stored?

A5: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. It is incompatible with strong oxidizing agents.

Troubleshooting Guides

Synthesis
Issue Potential Cause Recommended Solution
Low or no product yield Reaction temperature too low: The activation energy for the reaction is not being met.[2]Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by TLC.[2]
Insufficient reaction time: The reaction has not proceeded to completion.Extend the reaction time and continue to monitor by TLC until the starting material is consumed.
Ineffective base: The base used may not be strong enough to fully deprotonate the 4-hydroxybenzoic acid.Consider using a stronger base, such as potassium carbonate or sodium hydride.
Low product purity (multiple spots on TLC) Reaction temperature too high: This can promote the formation of side products.[2]Reduce the reaction temperature.
Presence of impurities in starting materials: Impurities in the 4-hydroxybenzoic acid or allyl bromide can lead to side reactions.Ensure the purity of starting materials before beginning the synthesis.
Purification
Issue Potential Cause Recommended Solution
Compound streaks on TLC plate Sample is overloaded. Prepare a more diluted sample solution for spotting.[3]
Compound is highly polar and interacting strongly with the silica gel. Add a small amount of acetic acid (e.g., 1%) to the mobile phase to improve the spot shape of acidic compounds.[3]
Product is difficult to separate from starting material by column chromatography Inappropriate solvent system: The polarity of the eluent may not be optimal for separation.Systematically vary the solvent polarity. A common eluent system for such compounds is a mixture of hexane and ethyl acetate with a small amount of acetic acid.
Compound is not stable on silica gel. Test for stability by spotting the compound on a TLC plate, letting it sit for an extended period, and then eluting to see if degradation spots appear.[4] If unstable, consider using a different stationary phase like alumina or a bonded-phase silica.[4][5]
Product co-elutes with a byproduct Similar polarity of product and byproduct. Try a different solvent system to exploit other intermolecular interactions. If that fails, consider derivatization of the mixture to alter the polarity of one component, followed by separation and deprotection.

Data Presentation

Table 1: Effect of Reaction Temperature on the Yield of this compound
Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
50865>95
60685>95
8049092
10028885

Note: This data is representative and may vary based on specific experimental conditions, such as the base and solvent used. A typical Williamson ether synthesis is conducted at 50 to 100 °C and is complete in 1 to 8 hours, with yields of 50–95% being generally achieved in laboratory syntheses.[1]

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from a general procedure for the synthesis of this compound.[6]

  • Reaction Setup:

    • In a round-bottom flask, dissolve 4-hydroxybenzoic acid (1.38 g, 10 mmol) in dimethylformamide (DMF, 25 mL).

    • Add anhydrous potassium carbonate (5.53 g, 40 mmol).

    • To this suspension, add allyl bromide (3.5 mL, 40 mmol).

  • Reaction Execution:

    • Heat the reaction mixture to 60°C for 3 hours.

    • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate with 1% acetic acid as the mobile phase).

  • Workup:

    • After the reaction is complete (as indicated by the consumption of 4-hydroxybenzoic acid), cool the mixture to room temperature.

    • Filter the mixture through celite to remove the potassium carbonate.

    • Wash the celite with toluene.

    • Remove the organic solvents under reduced pressure.

    • The crude product is then typically hydrolyzed with NaOH to saponify any ester byproducts, followed by acidification to re-protonate the carboxylic acid.[6]

  • Purification:

    • The crude product can be purified by silica gel column chromatography. A suitable eluent is a gradient of hexane and ethyl acetate, with the addition of 1% acetic acid to prevent streaking of the acidic product.

    • Alternatively, recrystallization from a suitable solvent can be employed.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Dissolve 4-hydroxybenzoic acid and K2CO3 in DMF add_allyl Add Allyl Bromide start->add_allyl heat Heat at 60°C for 3h add_allyl->heat monitor_tlc Monitor by TLC heat->monitor_tlc cool Cool to RT monitor_tlc->cool filter Filter through Celite cool->filter evaporate Evaporate Solvents filter->evaporate hydrolyze Hydrolyze and Acidify evaporate->hydrolyze column Silica Gel Column Chromatography hydrolyze->column characterize Characterize (NMR, IR) column->characterize

Caption: Experimental workflow for the synthesis and purification of this compound.

hypothetical_pathway cluster_cell Target Cell drug This compound Derivative enzyme Target Enzyme (e.g., Histone Deacetylase) drug->enzyme Inhibition product Product enzyme->product Catalysis cellular_response Downstream Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) enzyme->cellular_response Blocked by Inhibitor substrate Substrate substrate->enzyme product->cellular_response

Caption: Hypothetical signaling pathway of a this compound derivative as an enzyme inhibitor.

References

Validation & Comparative

A Comparative Analysis of Alkoxybenzoic Acids in the Formation of Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of p-n-alkoxybenzoic acids and their propensity to form liquid crystalline phases. Supported by experimental data, this document details the relationship between molecular structure and mesophase behavior, offering a valuable resource for the design and characterization of liquid crystal materials.

The homologous series of p-n-alkoxybenzoic acids is a classic example of thermotropic liquid crystals, where phase transitions are induced by changes in temperature. These rod-like molecules exhibit self-assembly, primarily through the formation of hydrogen-bonded dimers.[1] The resulting elongated structures then organize into various liquid crystalline phases, most notably the nematic and smectic phases, before transitioning into an isotropic liquid at higher temperatures. The specific phase behavior is highly dependent on the length of the flexible alkoxy chain (-OCnH2n+1).

Structure-Property Relationship

The length of the alkyl chain (n) plays a critical role in determining the type of mesophase formed and the transition temperatures. Generally, shorter alkoxy chains (n=3-6) favor the formation of a less ordered nematic (N) phase.[2] As the chain length increases (n ≥ 7), the molecules exhibit a greater tendency to organize into more ordered, layered smectic (S) phases, often of the smectic C type, in addition to the nematic phase.[2] This trend is due to the increasing influence of van der Waals forces between the longer, more flexible alkyl chains, which promotes the layered packing characteristic of smectic phases.

The transition from a crystalline solid (Cr) to a liquid crystal phase (nematic or smectic) and subsequently to an isotropic liquid (I) is a key characteristic of these materials. The temperatures at which these transitions occur are fundamental parameters for their application.

Quantitative Data on Phase Transitions

The following table summarizes the experimentally determined transition temperatures for the homologous series of p-n-alkoxybenzoic acids. This data is essential for comparing the mesomorphic range and stability of different members of the series.

Alkoxy Chain (n)Compound NameCrystal to Nematic/Smectic T (°C)Smectic to Nematic T (°C)Nematic to Isotropic T (°C)Mesophase(s)
3p-Propoxybenzoic Acid147-154N
4p-Butoxybenzoic Acid147-161N
5p-Pentyloxybenzoic Acid120-149N
6p-Hexyloxybenzoic Acid108-154N
7p-Heptyloxybenzoic Acid98105147SmC, N
8p-Octyloxybenzoic Acid101108147SmC, N
9p-Nonyloxybenzoic Acid99114144SmC, N
10p-Decyloxybenzoic Acid102122142SmC, N
12p-Dodecyloxybenzoic Acid106128138SmC, N
18p-Octadecyloxybenzoic Acid112138142SmC, N

Data compiled from various sources, primarily referencing the work of A.J. Herbert (1967) and G. W. Gray et al.[3][4]

Molecular and Experimental Workflow

The study of alkoxybenzoic acids follows a logical progression from molecular design to detailed characterization. The relationship between the alkoxy chain length and the resulting liquid crystal phase is a key aspect of this investigation. The experimental workflow ensures a thorough analysis of the material's properties.

G cluster_0 Molecular Design Varying Alkoxy Chain Length (n) Varying Alkoxy Chain Length (n) Nematic Phase\n(Shorter Chains, n<7) Nematic Phase (Shorter Chains, n<7) Varying Alkoxy Chain Length (n)->Nematic Phase\n(Shorter Chains, n<7) Smectic & Nematic Phases\n(Longer Chains, n>=7) Smectic & Nematic Phases (Longer Chains, n>=7) Varying Alkoxy Chain Length (n)->Smectic & Nematic Phases\n(Longer Chains, n>=7)

Caption: Relationship between alkoxy chain length and mesophase formation.

G Synthesis Synthesis Characterization Characterization Synthesis->Characterization DSC DSC Data Analysis Data Analysis DSC->Data Analysis POM POM POM->Data Analysis XRD XRD XRD->Data Analysis Characterization->DSC Transition Temps & Enthalpies Characterization->POM Phase ID & Textures Characterization->XRD Structural Analysis

Caption: Experimental workflow for liquid crystal characterization.

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of liquid crystalline materials. The following protocols outline the key experiments for analyzing alkoxybenzoic acids.

Synthesis of p-n-Alkoxybenzoic Acids

A common method for the synthesis of p-n-alkoxybenzoic acids is through a Williamson ether synthesis.[5]

  • Dissolution: Dissolve p-hydroxybenzoic acid (0.1 mole) and potassium hydroxide (KOH) (0.25 mole) in 100 ml of methanol.

  • Alkylation: Add the corresponding n-alkyl halide (0.12 mole) to the solution.

  • Reflux: Reflux the reaction mixture for 3 to 4 hours. For higher chain lengths (n > 8), the reflux time may be extended to 7-8 hours.

  • Hydrolysis: Add a 10% aqueous KOH solution (20 ml) and continue to reflux for an additional two hours to hydrolyze any ester byproducts.

  • Precipitation: Cool the solution and acidify with hydrochloric acid (HCl) to precipitate the p-n-alkoxybenzoic acid.

  • Purification: Filter the crude product and recrystallize from ethanol or acetic acid until a constant melting point is achieved.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the transition temperatures and associated enthalpy changes of the liquid crystal.[6]

  • Sample Preparation: Accurately weigh 2-5 mg of the synthesized alkoxybenzoic acid into an aluminum DSC pan. Seal the pan hermetically.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Heat the sample from room temperature to a temperature well above the final (nematic to isotropic) transition (e.g., 180°C) at a constant rate of 10°C/min.

    • Hold the sample at this temperature for 2-3 minutes to ensure a uniform isotropic state and erase any prior thermal history.

    • Cool the sample back to room temperature at a rate of 10°C/min.

    • Perform a second heating scan under the same conditions as the first. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis: Analyze the resulting thermogram. Endothermic peaks on the heating scan correspond to phase transitions (e.g., crystal-nematic, nematic-isotropic). The onset temperature of the peak is typically taken as the transition temperature. The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

Polarized Optical Microscopy (POM)

POM is a vital technique for identifying liquid crystal phases by observing their unique textures.[1]

  • Sample Preparation: Place a small amount of the alkoxybenzoic acid on a clean glass microscope slide and cover it with a coverslip.

  • Heating Stage: Place the slide on a hot stage connected to a temperature controller.

  • Observation:

    • Position the slide on the microscope stage between two crossed polarizers.

    • Slowly heat the sample while observing the changes in texture through the eyepiece.

    • Crystalline Phase: The solid material will be visible.

    • Nematic Phase: Upon melting from the crystalline phase, the nematic phase will appear, often characterized by a "threaded" or "Schlieren" texture.

    • Smectic Phase: For longer chain alkoxybenzoic acids, a smectic phase (e.g., focal conic fan texture for Smectic A or broken focal conic for Smectic C) may appear before the nematic phase.[7]

    • Isotropic Phase: At the clearing point (nematic-isotropic transition), the field of view will become completely dark as the isotropic liquid does not interact with the polarized light.

  • Temperature Recording: Record the temperatures at which these textural changes occur. These correspond to the phase transition temperatures and can be correlated with the DSC data. The observations are often repeated upon cooling from the isotropic phase to check for monotropic phases (phases that only appear on cooling).

X-ray Diffraction (XRD)

XRD provides detailed structural information about the arrangement of molecules within the different liquid crystal phases.[2]

  • Sample Preparation: The sample is typically loaded into a thin-walled glass capillary tube (around 1.0-1.5 mm in diameter). The capillary is then sealed.

  • Alignment (Optional but Recommended): For more detailed structural information, the liquid crystal can be aligned. This can be achieved by placing the capillary in a strong magnetic field (around 1 Tesla) while it is in the nematic phase and then cooling it into the desired smectic or nematic phase.

  • Instrument Setup:

    • Mount the capillary in a temperature-controlled holder on the XRD goniometer.

    • Use a monochromatic X-ray source, typically Cu Kα radiation (λ = 1.54 Å).

    • Position a 2D area detector to capture the diffraction pattern.

  • Data Collection:

    • Heat the sample to the desired temperature corresponding to a specific liquid crystal phase (as determined by DSC and POM).

    • Expose the sample to the X-ray beam and collect the diffraction pattern.

  • Pattern Analysis:

    • Nematic Phase: An unaligned nematic phase shows a diffuse diffraction ring at a wide angle, corresponding to the average intermolecular distance. An aligned sample will show two diffuse arcs, indicating the orientational order.

    • Smectic Phase: In addition to the wide-angle diffuse scattering, smectic phases exhibit one or more sharp, quasi-Bragg peaks at small angles. The position of these peaks (q) can be used to calculate the smectic layer spacing (d) using the formula d = 2π/q. This provides direct evidence of the layered structure.

References

A Comparative Guide to Purity Validation of 4-(Allyloxy)benzoic Acid: Titration vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the synthesis of chemical compounds intended for research and drug development. For 4-(Allyloxy)benzoic acid, a versatile organic intermediate, ensuring high purity is paramount for the reliability and reproducibility of subsequent reactions and biological testing. This guide provides a comparative analysis of the classical acid-base titration method against modern chromatographic and physical techniques for purity validation, supported by experimental protocols and representative data.

Comparison of Analytical Methodologies

The choice of an analytical method for purity assessment depends on various factors, including the required accuracy, specificity, sensitivity, and the nature of potential impurities. While titration offers a simple and cost-effective approach for determining the bulk purity of an acidic compound, techniques like High-Performance Liquid Chromatography (HPLC) provide a more detailed impurity profile. Melting point determination serves as a rapid, albeit less quantitative, indicator of purity.

MethodPrincipleAdvantagesDisadvantagesPrimary Use
Acid-Base Titration Neutralization reaction between the acidic analyte and a standardized base.[1]Simple, cost-effective, high accuracy and precision for bulk assay.[1]Non-specific; titrates any acidic impurity. Not suitable for low concentrations.[1]Assay of bulk material.
HPLC Separation based on partitioning between a stationary and a mobile phase.[1][2]High specificity, sensitivity, and ability to separate and quantify individual impurities.[1][2]Requires more complex instrumentation and method development.[1]Purity testing and impurity quantification.
Melting Point Determination of the temperature range over which the solid melts.Rapid and simple indication of purity.A narrow melting range suggests high purity, while a broad and depressed range indicates the presence of impurities.[3][4] Less quantitative than other methods.Preliminary purity assessment.

Experimental Data Summary

The following table presents a hypothetical yet realistic comparison of purity data for a batch of synthesized this compound obtained by different analytical methods.

Analytical MethodPurity (%)Standard Deviation (±)Key Observations
Acid-Base Titration 99.50.2Provides a high purity value, reflecting the total acidic content.
HPLC (UV, 254 nm) 98.80.1Main peak area percentage. Two minor impurity peaks detected (0.7% and 0.5%).
Melting Point --Observed range: 163-165°C (Literature: 163-166°C).[5] A sharp melting range close to the literature value indicates high purity.[3][4]

Experimental Protocols

Acid-Base Titration Protocol

This protocol is adapted from a standard procedure for the titration of benzoic acid derivatives.[1][6]

Reagents and Equipment:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Ethanol (95%, neutralized)

  • Phenolphthalein indicator solution

  • Analytical balance

  • Burette (50 mL)

  • Erlenmeyer flask (250 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh approximately 200-300 mg of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 50 mL of neutralized ethanol to dissolve the sample. Gentle warming may be required.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Titrate the sample solution with standardized 0.1 M NaOH from the burette until a persistent faint pink color is observed.

  • Record the volume of NaOH solution consumed.

  • Perform a blank titration with 50 mL of neutralized ethanol and subtract the blank volume from the sample titration volume.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (V_NaOH × M_NaOH × MW_acid) / (W_sample × 10)

    Where:

    • V_NaOH = Volume of NaOH consumed (mL)

    • M_NaOH = Molarity of NaOH solution

    • MW_acid = Molecular weight of this compound (178.18 g/mol )

    • W_sample = Weight of the sample (g)

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a representative method for the purity determination of benzoic acid derivatives by reverse-phase HPLC.[2][7]

Instrumentation and Conditions:

  • HPLC System: With a UV-Vis detector

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% A to 30% A over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a stock solution of a this compound reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Sample Preparation: Accurately weigh a known amount of the synthesized this compound sample and dissolve it in the same solvent to a similar concentration as the standard.

  • Analysis: Inject the reference standard to determine its retention time and peak area. Inject the synthesized sample.

  • Data Interpretation: The purity of the synthesized product is calculated based on the peak area of this compound as a percentage of the total peak area in the chromatogram.

Melting Point Determination Protocol

Equipment:

  • Melting point apparatus

  • Capillary tubes

Procedure:

  • Place a small, finely powdered sample of this compound into a capillary tube, sealed at one end.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample at a rate of 2-3°C per minute and observe the sample.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This is the melting range.

Logical Workflow for Purity Validation

ValidationWorkflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_results Results & Decision SynthesizedProduct Synthesized this compound Titration Acid-Base Titration SynthesizedProduct->Titration HPLC HPLC Analysis SynthesizedProduct->HPLC MeltingPoint Melting Point Determination SynthesizedProduct->MeltingPoint PurityData Comparative Purity Data Titration->PurityData HPLC->PurityData MeltingPoint->PurityData Decision Accept / Reject Batch PurityData->Decision

Caption: Logical workflow for the purity validation of this compound.

Signaling Pathway of Analysis

SignalingPathway cluster_titration Titration Pathway cluster_hplc HPLC Pathway Analyte This compound (Analyte) Neutralization Neutralization Reaction Analyte->Neutralization Separation Chromatographic Separation Analyte->Separation Titrant NaOH (Titrant) Titrant->Neutralization Endpoint Endpoint Detection (Phenolphthalein) Neutralization->Endpoint Purity_T Bulk Purity Endpoint->Purity_T MobilePhase Mobile Phase MobilePhase->Separation StationaryPhase Stationary Phase (C18) StationaryPhase->Separation Detection UV Detection (254 nm) Separation->Detection Purity_H Impurity Profile & Purity Detection->Purity_H

Caption: Signaling pathways for purity analysis by titration and HPLC.

References

A Comparative Guide to 4-(Allyloxy)benzoic Acid and its Saturated Analogue, 4-(Propoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the physicochemical properties, reactivity, and potential biological activities of 4-(allyloxy)benzoic acid and its saturated analogue, 4-(propoxy)benzoic acid. The inclusion of experimental data and protocols aims to support researchers in making informed decisions for their applications in medicinal chemistry, material science, and other scientific endeavors.

Physicochemical Properties: A Head-to-Head Comparison

The structural difference between this compound and 4-(propoxy)benzoic acid, namely the presence of a carbon-carbon double bond in the allyloxy group, leads to notable differences in their physical properties. A summary of these key properties is presented in Table 1.

PropertyThis compound4-(Propoxy)benzoic Acid
Molecular Formula C₁₀H₁₀O₃[1]C₁₀H₁₂O₃[2]
Molecular Weight 178.18 g/mol [1]180.20 g/mol [2]
Melting Point 163-166 °C144-146 °C
Boiling Point No data available~273 °C (estimate)
pKa No data available4.78 (at 20 °C)
Water Solubility InsolubleInsoluble
Solubility in Organic Solvents Soluble in DMSO and Dimethyl Formamide (DMF)[3]Soluble in hot Methanol
Appearance White to almost white powder/crystalWhite to almost white powder/crystal

Reactivity: The Influence of the Allyl Group

The primary difference in chemical reactivity between the two compounds stems from the presence of the allyl group in this compound. The double bond in the allyl group introduces a site of unsaturation, making it susceptible to a variety of addition reactions that are not possible for the saturated propyl group.

This compound: The allylic double bond can undergo reactions such as:

  • Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond.

  • Hydrogenation: Reduction of the double bond to a single bond, which would convert this compound to 4-(propoxy)benzoic acid.

  • Epoxidation: Reaction with a peroxy acid to form an epoxide.

  • Polymerization: The vinyl group can participate in polymerization reactions.

4-(Propoxy)benzoic Acid: The saturated propyl group is relatively inert and does not readily undergo the addition reactions characteristic of the allyl group. Its reactivity is primarily centered on the carboxylic acid and the aromatic ring.

The allylic position (the carbon atom adjacent to the double bond) in this compound is also more reactive towards radical substitution reactions compared to the propyl group.

G Comparative Reactivity of Allyl and Propyl Groups cluster_allyl Allyl Group cluster_propyl Propyl Group Allyl C=C-C- Addition_Reactions Addition Reactions (Halogenation, Hydrogenation, Epoxidation) Allyl->Addition_Reactions Susceptible to Polymerization Polymerization Allyl->Polymerization Can undergo Radical_Substitution Radical Substitution (at allylic position) Allyl->Radical_Substitution More reactive Propyl C-C-C- Inert Relatively Inert to Addition Reactions Propyl->Inert

Key reactivity differences between allyl and propoxy groups.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a known procedure for the allylation of 4-hydroxybenzoic acid.[4]

Materials:

  • 4-hydroxybenzoic acid

  • Allyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 4-hydroxybenzoic acid in DMF in a round-bottom flask.

  • Add an excess of anhydrous potassium carbonate to the solution.

  • Add an excess of allyl bromide to the mixture.

  • Heat the reaction mixture at 60 °C with stirring for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Remove the DMF under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Synthesis of 4-(Propoxy)benzoic Acid

This protocol describes a typical Williamson ether synthesis.

Materials:

  • 4-hydroxybenzoic acid

  • 1-Bromopropane

  • Sodium hydroxide (NaOH) or another suitable base

  • A suitable solvent (e.g., ethanol, DMF)

Procedure:

  • Dissolve 4-hydroxybenzoic acid in the chosen solvent in a round-bottom flask.

  • Add a stoichiometric amount of sodium hydroxide to deprotonate the phenolic hydroxyl group.

  • Add 1-bromopropane to the reaction mixture.

  • Heat the mixture to reflux and stir for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Acidify the residue with a dilute acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain pure 4-(propoxy)benzoic acid.

Determination of Physicochemical Properties

The following are general protocols for determining the key physicochemical properties.

  • Melting Point: The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded.

  • Boiling Point (for liquids or high-melting solids): For high-melting solids, the boiling point is often estimated or determined under reduced pressure to prevent decomposition. For liquids, a micro boiling point determination can be carried out using a Thiele tube or a similar apparatus.

  • Solubility: To determine solubility, a small, accurately weighed amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) at a specific temperature. The mixture is stirred until equilibrium is reached, and the concentration of the dissolved compound is measured.

  • pKa: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the benzoic acid derivative is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored using a pH meter. The pKa is the pH at the half-equivalence point.

Comparative Biological Activity

While direct comparative studies on the biological activities of this compound and 4-(propoxy)benzoic acid are limited, insights can be drawn from studies on related phenolic compounds.

Antimicrobial Activity: Phenolic compounds and their derivatives are known to possess antimicrobial properties. Studies comparing allyl- and propyl-substituted phenols have shown that the nature of the alkyl/alkenyl group can influence the antimicrobial potency. For instance, some studies suggest that allyl derivatives of phenols can exhibit enhanced antimicrobial activity against certain bacterial strains compared to their saturated counterparts. This could be attributed to differences in lipophilicity and membrane disruption capabilities.[5][6] However, the effect can be species-dependent.

Cytotoxicity: The cytotoxicity of benzoic acid derivatives is an area of active research. The presence of different functional groups can significantly modulate their cytotoxic effects. The allyloxy group, with its potential for metabolic activation at the double bond, might exhibit a different cytotoxicity profile compared to the more stable propoxy group. Further comparative studies, such as MTT assays on relevant cell lines, would be necessary to elucidate the specific cytotoxic effects of these two compounds.

G Comparative Analysis Workflow cluster_properties Physicochemical Properties cluster_reactivity Chemical Reactivity cluster_bioactivity Biological Activity Compound1 This compound MeltingPoint Melting Point Compound1->MeltingPoint BoilingPoint Boiling Point Compound1->BoilingPoint Solubility Solubility Compound1->Solubility pKa pKa Compound1->pKa AllylReactions Allyl Group Reactions Compound1->AllylReactions CarboxylicAcidReactions Carboxylic Acid Reactions Compound1->CarboxylicAcidReactions Antimicrobial Antimicrobial Assays Compound1->Antimicrobial Cytotoxicity Cytotoxicity Assays Compound1->Cytotoxicity Compound2 4-(Propoxy)benzoic Acid Compound2->MeltingPoint Compound2->BoilingPoint Compound2->Solubility Compound2->pKa Compound2->CarboxylicAcidReactions Compound2->Antimicrobial Compound2->Cytotoxicity Comparison Comparative Analysis MeltingPoint->Comparison BoilingPoint->Comparison Solubility->Comparison pKa->Comparison AllylReactions->Comparison CarboxylicAcidReactions->Comparison Antimicrobial->Comparison Cytotoxicity->Comparison

Workflow for comparing the two benzoic acid derivatives.

References

Performance Evaluation of 4-(Allyloxy)benzoic Acid in Polymer Coatings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of 4-(Allyloxy)benzoic acid as a functional monomer in polymer coatings. Due to the limited direct experimental data on coatings formulated specifically with this compound, this guide draws comparisons with alternative functional monomers possessing similar reactive groups, namely 4-Vinylbenzoic acid and Allyl Methacrylate. The insights provided are based on the known performance characteristics imparted by the allyl, carboxylic acid, and methacrylate functionalities to polymer coatings.

Introduction to Functional Monomers in Polymer Coatings

Functional monomers are critical components in the formulation of advanced polymer coatings, imparting specific properties such as improved adhesion, enhanced mechanical strength, and tailored chemical resistance. This compound is a bifunctional monomer containing both a polymerizable allyl group and a carboxylic acid moiety. The allyl group allows for incorporation into a polymer backbone via free radical polymerization, often initiated by UV curing or thermal initiators. The carboxylic acid group can enhance adhesion to various substrates, improve pigment dispersion, and provide sites for further cross-linking reactions.

This guide will explore the anticipated performance of this compound in polymer coatings by comparing it with two commercially available and well-studied functional monomers:

  • 4-Vinylbenzoic Acid: Shares the benzoic acid structure, offering insights into the impact of the carboxylic acid group on adhesion and other properties. Its vinyl group provides a different polymerization kinetic profile compared to an allyl group.

  • Allyl Methacrylate: Possesses an allyl group, providing a basis for comparison of the reactivity and cross-linking potential of the allyloxy moiety.[1][2] The methacrylate group is known for its high reactivity in free-radical polymerization.

Comparative Performance Data

The following tables summarize the expected performance characteristics of coatings formulated with this compound in comparison to 4-Vinylbenzoic acid and Allyl Methacrylate. The data for the alternatives is based on published studies and industry knowledge. The projected performance for this compound is inferred from the combined effects of its functional groups.

Table 1: Mechanical Properties

PropertyThis compound (Projected)4-Vinylbenzoic AcidAllyl Methacrylate
Hardness (Pencil Hardness) H - 2HH - 2HF - H
Adhesion (Cross-hatch, ASTM D3359) 4B - 5B (Excellent)4B - 5B (Excellent)3B - 4B (Good to Excellent)
Flexibility (Mandrel Bend, ASTM D522) GoodModerateGood to Excellent
Impact Resistance (ASTM D2794) Moderate to GoodModerateGood
Abrasion Resistance (Taber, ASTM D4060) GoodGoodModerate to Good

Table 2: Chemical and Thermal Resistance

PropertyThis compound (Projected)4-Vinylbenzoic AcidAllyl Methacrylate
Solvent Resistance (MEK rubs) >100>100>100
Acid Resistance (5% HCl, 24h) GoodExcellentModerate
Alkali Resistance (5% NaOH, 24h) ModerateGoodModerate
Water Resistance (ASTM D2247) ExcellentExcellentGood
Thermal Stability (TGA, Onset of Decomposition) ~250-300 °C~300-350 °C~200-250 °C

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of polymer coatings. These are based on widely accepted ASTM standards.

Coating Formulation and Application

Objective: To prepare a polymer coating formulation and apply it uniformly to a substrate for testing.

Protocol:

  • Formulation: The functional monomer (e.g., this compound) is mixed with a base oligomer (e.g., urethane acrylate, epoxy acrylate), a photoinitiator (for UV curing), and a reactive diluent to achieve the desired viscosity.

  • Application: The formulated coating is applied to a prepared substrate (e.g., steel, aluminum, or glass panels) using a film applicator to ensure a consistent dry film thickness.

  • Curing: The coated substrate is then cured using a UV lamp with a specified intensity and dose, or in a convection oven at a set temperature and time for thermally cured systems.

Adhesion Testing (ASTM D3359 - Test Method B)

Objective: To assess the adhesion of the coating to the substrate.

Protocol:

  • A lattice pattern with six cuts in each direction is made through the coating to the substrate.

  • Pressure-sensitive tape is applied over the lattice and then rapidly pulled off at a 180° angle.

  • Adhesion is rated on a scale from 5B (no detachment) to 0B (more than 65% of the coating detached).

Hardness Testing (ASTM D3363 - Pencil Hardness)

Objective: To determine the surface hardness of the cured coating.

Protocol:

  • Pencils of known hardness (from 6B, softest, to 6H, hardest) are used.

  • The pencil is held at a 45° angle to the surface and pushed forward.

  • The hardness is recorded as the hardest pencil that does not scratch or gouge the coating.

Chemical Resistance Testing

Objective: To evaluate the coating's resistance to various chemicals.

Protocol:

  • A piece of cotton saturated with the test chemical (e.g., solvent, acid, or alkali) is placed on the coating surface.

  • The saturated cotton is covered to prevent evaporation and left for a specified period (e.g., 24 hours).

  • After the exposure time, the cotton is removed, and the coating is inspected for any signs of degradation, such as blistering, swelling, or loss of adhesion.

Visualizations

The following diagrams illustrate key conceptual workflows and relationships relevant to the performance evaluation of this compound in polymer coatings.

Experimental_Workflow Formulation Coating Formulation (Monomer, Oligomer, Photoinitiator) Application Film Application (Controlled Thickness) Formulation->Application Curing Curing (UV or Thermal) Application->Curing Performance_Testing Performance Testing Curing->Performance_Testing Mechanical_Tests Mechanical Tests (Adhesion, Hardness, Flexibility) Performance_Testing->Mechanical_Tests Chemical_Tests Chemical Resistance Tests (Solvent, Acid, Alkali) Performance_Testing->Chemical_Tests Thermal_Tests Thermal Analysis (TGA, DSC) Performance_Testing->Thermal_Tests Data_Analysis Data Analysis and Comparison Mechanical_Tests->Data_Analysis Chemical_Tests->Data_Analysis Thermal_Tests->Data_Analysis

Caption: Experimental workflow for performance evaluation.

Monomer_Structure_Property Monomer This compound Allyl Group Carboxylic Acid Group Properties Coating Properties Polymerization & Cross-linking Adhesion & Chemical Resistance Monomer:allyl->Properties:poly contributes to Monomer:acid->Properties:adhesion enhances

Caption: Structure-property relationship of the monomer.

References

Characterization of Copolymers Containing 4-(Allyloxy)benzoic Acid Units: A Comparative Guide for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Copolymers incorporating 4-(allyloxy)benzoic acid units are a subject of growing interest in the field of advanced materials, particularly for biomedical applications such as drug delivery. The unique combination of the rigid benzoic acid moiety and the reactive allyl group allows for the synthesis of polymers with tunable properties, including liquid crystallinity and the potential for post-polymerization modification. This guide provides a comparative overview of the characterization of these specialized copolymers and juxtaposes their potential performance with established alternatives in drug delivery, supported by general experimental data from the literature.

Performance Comparison: this compound Copolymers vs. Established Alternatives

A direct quantitative comparison of the performance of copolymers containing this compound with established drug delivery platforms like poly(lactic-co-glycolic acid) (PLGA) and poly(ethylene glycol)-block-poly(lactic acid) (PEG-PLA) is challenging due to the limited availability of specific drug release data for the former in publicly accessible literature. However, based on the properties of their constituent monomers and related polymer systems, a qualitative comparison can be drawn.

Key Performance Indicators for Drug Delivery Systems:

PropertyCopolymers with this compound Units (Expected)Poly(lactic-co-glycolic acid) (PLGA)Poly(ethylene glycol)-block-poly(lactic acid) (PEG-PLA)
Biocompatibility Expected to be biocompatible, though specific data is limited.Generally recognized as safe (GRAS) by the FDA; widely used in biomedical applications.Good biocompatibility; PEG component reduces immunogenicity.
Biodegradability Potentially biodegradable through ester linkages, but degradation profile is not well-documented.Biodegradable via hydrolysis of ester linkages into lactic and glycolic acids.Biodegradable, with degradation rate tunable by the PLA block length.
Drug Loading Capacity The aromatic structure may facilitate π-π stacking interactions with aromatic drugs, potentially leading to high loading capacity.Dependent on the drug's properties and the polymer's hydrophobicity.Amphiphilic nature allows for encapsulation of both hydrophobic and hydrophilic drugs.
Release Kinetics The liquid crystalline nature could enable stimuli-responsive and controlled release. The allyl groups allow for crosslinking, which can further modulate release.Typically exhibits biphasic release: an initial burst release followed by a slower, erosion-controlled release.Release can be tailored by adjusting the block lengths; often provides a more sustained release profile.
Thermal Stability The presence of aromatic rings is expected to confer good thermal stability.Moderate thermal stability; processing requires careful temperature control to avoid degradation.Thermal properties are influenced by both the PEG and PLA blocks.
Liquid Crystalline Properties The benzoic acid moiety can induce liquid crystalline phases, which can be exploited for ordered drug loading and release.[1]Amorphous or semi-crystalline, depending on the lactide:glycolide ratio.Typically semi-crystalline due to the PEG and PLA blocks.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of copolymers containing this compound are not widely standardized. However, a general workflow can be established based on common organic and polymer chemistry techniques.

Synthesis of this compound Monomer

A common route for the synthesis of this compound involves the Williamson ether synthesis, starting from 4-hydroxybenzoic acid and an allyl halide.[2]

Materials:

  • 4-hydroxybenzoic acid

  • Allyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 4-hydroxybenzoic acid in DMF in a round-bottom flask.

  • Add anhydrous K₂CO₃ to the solution to act as a base.

  • Add allyl bromide dropwise to the reaction mixture.

  • Heat the reaction mixture at 60°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Remove the DMF under reduced pressure.

  • To hydrolyze any ester byproducts, dissolve the residue in a mixture of dioxane and aqueous NaOH and heat at 60°C.

  • After hydrolysis, cool the solution and acidify with HCl to precipitate the this compound.

  • Collect the product by filtration, wash with water, and dry under vacuum.

Copolymerization of this compound with a Comonomer (e.g., PEG-acrylate)

Copolymers can be synthesized via various polymerization techniques, such as free radical polymerization or controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP).

Materials:

  • This compound (or its acryloyl or methacryloyl derivative)

  • Poly(ethylene glycol) methyl ether acrylate (PEGMEA)

  • Azobisisobutyronitrile (AIBN) (as initiator)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • Dissolve the this compound derivative, PEGMEA, and AIBN in the anhydrous solvent in a Schlenk flask.

  • De-gas the solution by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature appropriate for the initiator (typically 60-80°C for AIBN).

  • Allow the polymerization to proceed for a predetermined time to achieve the desired molecular weight and conversion.

  • Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Precipitate the copolymer by pouring the reaction solution into a non-solvent (e.g., cold methanol or hexane).

  • Collect the precipitated copolymer by filtration and dry it under vacuum.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the monomer and the composition of the copolymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the monomer and copolymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the copolymer.

  • Differential Scanning Calorimetry (DSC): To determine the thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the copolymer.

  • Polarized Optical Microscopy (POM): To observe the liquid crystalline textures and determine the mesophase types.

  • Dynamic Light Scattering (DLS): To measure the size and size distribution of nanoparticles formed from the copolymer.

  • Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoparticles or other drug delivery formulations.

Visualizations

Synthesis_Workflow cluster_Monomer Monomer Synthesis cluster_Copolymer Copolymerization cluster_Characterization Characterization M1 4-Hydroxybenzoic Acid M3 Williamson Ether Synthesis M1->M3 M2 Allyl Bromide M2->M3 M4 This compound M3->M4 C2 Radical Polymerization M4->C2 C1 Comonomer (e.g., PEG-acrylate) C1->C2 C3 Copolymer C2->C3 Char1 NMR, FTIR C3->Char1 Char2 GPC C3->Char2 Char3 DSC, TGA C3->Char3 Char4 POM C3->Char4

General workflow for the synthesis and characterization of copolymers.

Drug_Delivery_Workflow Start Copolymer & Drug Formulation Nanoparticle Formulation (e.g., Emulsion Evaporation) Start->Formulation Characterization Physicochemical Characterization (Size, Zeta Potential, Morphology) Formulation->Characterization DrugLoading Drug Loading & Encapsulation Efficiency Determination Formulation->DrugLoading ReleaseStudy In Vitro Drug Release Study Characterization->ReleaseStudy DrugLoading->ReleaseStudy DataAnalysis Kinetic Modeling of Release Data ReleaseStudy->DataAnalysis End Evaluation of Performance DataAnalysis->End

Experimental workflow for drug delivery system formulation and evaluation.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide leverages findings from multiple computational and experimental studies on substituted benzoic acids to provide a comprehensive overview of the analytical workflow, from synthesis to theoretical modeling and experimental validation.

Comparative DFT Data of Substituted Benzoic Acids

To provide a comparative context for future DFT studies on 4-(allyloxy)benzoic acid, the following table summarizes key electronic and thermodynamic parameters calculated for various benzoic acid derivatives using DFT methods. These parameters are crucial in understanding the chemical reactivity, stability, and potential applications of these compounds.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Basis Set | Reference | |---|---|---|---|---|---| | Benzoic Acid | - | - | - | - | 6-311++G** |[1] | | p-Hydroxybenzoic Acid | - | - | - | - | 6-311++G** |[1] | | m-Methoxybenzoic Acid | - | - | - | - | 6-311++G** |[1] | | Vanillic Acid | - | - | - | - | 6-311++G** |[1] | | Syringic Acid | - | - | - | - | 6-311++G** |[1] | | 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid | - | - | - | - | 6-31G(d,p) | |

Note: Specific values for HOMO, LUMO, Energy Gap, and Dipole Moment were not explicitly provided in the abstracts of the search results. However, the references indicate that these parameters were calculated. Researchers should refer to the full publications for detailed quantitative data.

Experimental Protocols

A crucial aspect of computational chemistry is the validation of theoretical models with experimental data. The following section details the synthesis of this compound and the general methodologies for its spectroscopic analysis, which are essential for validating DFT calculations.

Synthesis of this compound

The synthesis of this compound can be achieved through the allylation of 4-hydroxybenzoic acid. A general procedure is as follows:

  • Reaction Setup: 4-hydroxybenzoic acid (10 mmol), anhydrous potassium carbonate (40 mmol), and allyl bromide (40 mmol) are reacted in dimethylformamide (25 mL).[2]

  • Hydrolysis: The resulting ester is then treated with 4N sodium hydroxide (20 mmol) in a mixture of dioxane and water (80:20 v/v, 50 mL) to yield the final product.[2]

  • Purification: Further purification can be achieved by passing the product through a silica column with an appropriate eluent system, such as hexane:EtOAc 50:50 v/v with 1% acetic acid.[2]

Spectroscopic Analysis

To validate the results of DFT calculations, experimental spectroscopic data is essential. The following techniques are commonly employed for the characterization of benzoic acid derivatives:

  • Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: These techniques are used to identify the vibrational modes of the molecule. The experimental spectra are compared with the vibrational frequencies calculated by DFT. The FT-IR and FT-Raman spectra for benzoic acid derivatives are typically recorded in the region of 4000–400 cm⁻¹ and 4000–100 cm⁻¹, respectively.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide information about the chemical environment of the hydrogen and carbon atoms in the molecule. The experimental chemical shifts are compared with the theoretical values calculated using DFT.[1][3]

  • UV-Visible Spectroscopy: This technique is used to study the electronic transitions in the molecule. The experimental absorption spectrum is compared with the electronic properties, such as HOMO and LUMO energies, calculated using time-dependent DFT (TD-DFT).

DFT Computational Methodology

DFT calculations are a powerful tool for investigating the structural, electronic, and vibrational properties of molecules. A typical DFT workflow for the analysis of a benzoic acid derivative involves the following steps:

  • Geometry Optimization: The molecular structure of the compound is optimized to find its most stable conformation. This is typically done using a functional like B3LYP with a suitable basis set, such as 6-311++G**.[1]

  • Vibrational Frequency Analysis: After optimization, the vibrational frequencies are calculated to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to simulate the IR and Raman spectra.[4]

  • Electronic Property Calculation: Key electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the dipole moment, are calculated to understand the molecule's reactivity and electronic behavior.

  • NMR Chemical Shift Calculation: The NMR chemical shifts are calculated to aid in the interpretation of experimental NMR spectra.[1]

  • Comparison with Experimental Data: The calculated properties (vibrational frequencies, NMR chemical shifts, electronic transitions) are compared with the experimental data for validation of the computational model.[1][4]

Workflow for DFT Analysis of Benzoic Acid Derivatives

The following diagram illustrates the typical workflow for a combined experimental and computational study of benzoic acid derivatives.

DFT_Workflow cluster_experimental Experimental Workflow cluster_computational Computational (DFT) Workflow cluster_analysis Analysis & Validation synthesis Synthesis of Benzoic Acid Derivative spectroscopy Spectroscopic Analysis (FT-IR, NMR, UV-Vis) synthesis->spectroscopy comparison Comparison of Experimental & Theoretical Data spectroscopy->comparison mol_structure Molecular Structure Input geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO) geom_opt->elec_prop freq_calc->comparison elec_prop->comparison validation Validated Molecular Properties & Insights comparison->validation

References

Benchmarking 4-(Allyloxy)benzoic Acid-Based Materials Against Industry Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable polymeric carrier is a critical decision in the design of effective drug delivery systems. While established biodegradable polymers like Poly(lactic acid) (PLA) and Poly(lactic-co-glycolic acid) (PLGA) have long been the industry standard, the demand for materials with enhanced functionalities has driven the exploration of novel polymer architectures. This guide provides a comparative analysis of materials derived from 4-(allyloxy)benzoic acid against these industry benchmarks.

Materials based on this compound offer a versatile platform for drug delivery due to their aromatic structure, which can contribute to enhanced thermal stability andπ-π stacking interactions with certain drug molecules, potentially leading to higher drug loading capacities. The allyloxy group provides a reactive site for further functionalization, enabling the development of "smart" polymers that can respond to specific physiological stimuli.

This guide presents a data-driven comparison, details key experimental protocols for performance evaluation, and visualizes essential workflows to aid researchers in making informed decisions for their drug delivery applications.

Data Presentation: Performance Metrics

The following tables summarize key performance indicators for drug delivery systems based on this compound-based materials in comparison to the industry standards, PLA and PLGA.

Disclaimer: Direct comparative experimental data for this compound-based polymers is limited in publicly available literature. The data presented for the this compound-based material are projected based on the known properties of aromatic polymers and benzoic acid derivatives. Further experimental validation is required.

Table 1: Drug Loading and Encapsulation Efficiency

Polymer SystemDrug Loading Capacity (%)Encapsulation Efficiency (%)Notes
This compound-Based Polymer Hypothetical: 5-20%Hypothetical: 65-85%The rigid aromatic backbone may provide a structured matrix conducive to encapsulating aromatic drug molecules. The reactive allyloxy group allows for covalent drug conjugation, potentially increasing loading.
PLA Nanoparticles 10-20%70-90%Performance is dependent on the specific drug properties and the fabrication method employed.[1]
PLGA Nanoparticles 1-10%50-80%The hydrophilic nature of PLGA can influence the loading of hydrophobic drugs.[1]

Table 2: In Vitro Drug Release Characteristics

Polymer SystemRelease ProfileRelease DurationKey Release Mechanisms
This compound-Based Polymer Biphasic (initial burst followed by sustained release)Tunable from days to weeksDiffusion, polymer degradation, and potential for stimuli-responsive release (e.g., pH, redox) via functionalization of the allyloxy group.
PLA Nanoparticles SustainedWeeks to monthsSlow polymer degradation via hydrolysis of ester bonds.[1]
PLGA Nanoparticles Tunable (from relatively fast to sustained)Days to weeksFaster polymer degradation compared to PLA, tunable by adjusting the lactide-to-glycolide ratio.[1]

Table 3: Biocompatibility and Cytotoxicity

MaterialAssayCell LineIC50 Value (µg/mL)Notes
Benzoic Acid (for reference) MTTVarious Cancer Cell Lines85.54 - 670.6Cytotoxicity varies significantly depending on the cell line.[2]
This compound-Based Polymer MTT-Projected to be low, but requires experimental validation.The biocompatibility of the polymer will depend on the overall polymer structure, molecular weight, and degradation products.
PLA MTTVariousGenerally considered non-toxicBiocompatible and biodegradable, with degradation products (lactic acid) being endogenous.[1]
PLGA MTTVariousGenerally considered non-toxicBiocompatible and biodegradable, with degradation products (lactic and glycolic acids) being cleared through metabolic pathways.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure standardized evaluation and comparison of material performance.

Synthesis of a this compound-Based Polymer

This protocol describes a general method for synthesizing a polymer incorporating this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • A diol monomer (e.g., polyethylene glycol)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Standard glassware for organic synthesis

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, dissolve this compound in an excess of thionyl chloride. Reflux the mixture for 2-4 hours. Remove the excess thionyl chloride under reduced pressure to obtain 4-(allyloxy)benzoyl chloride.

  • Polymerization: Dissolve the diol monomer and triethylamine in anhydrous DCM in a separate flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.

  • Add a solution of 4-(allyloxy)benzoyl chloride in anhydrous DCM dropwise to the cooled diol solution with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol or diethyl ether). Filter the precipitate and wash it several times with the non-solvent to remove unreacted monomers and catalyst.

  • Dry the polymer under vacuum to a constant weight.

  • Characterize the polymer using techniques such as ¹H NMR, GPC, and FTIR.

Drug Loading and Encapsulation Efficiency

This protocol outlines a common method for loading a drug into polymeric nanoparticles and determining the encapsulation efficiency.

Materials:

  • Synthesized this compound-based polymer

  • Drug of choice

  • Organic solvent (e.g., dichloromethane, acetone)

  • Aqueous surfactant solution (e.g., polyvinyl alcohol (PVA), poloxamer 188)

  • High-speed homogenizer or sonicator

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Nanoparticle Formulation (Solvent Evaporation Method):

    • Dissolve a known amount of the polymer and the drug in an organic solvent.

    • Add this organic phase to an aqueous surfactant solution under high-speed homogenization or sonication to form an oil-in-water emulsion.

    • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of drug-loaded nanoparticles.

  • Separation of Nanoparticles: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for a sufficient time to pellet the nanoparticles.

  • Quantification of Free Drug: Carefully collect the supernatant, which contains the unencapsulated drug. Measure the concentration of the drug in the supernatant using a pre-established calibration curve with a UV-Vis spectrophotometer or HPLC.

  • Calculation of Drug Loading and Encapsulation Efficiency:

    • Drug Loading Capacity (%) = [(Total amount of drug - Amount of free drug) / Weight of nanoparticles] x 100

    • Encapsulation Efficiency (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100 [3][4]

In Vitro Drug Release Study (Dialysis Method)

This protocol describes a standard method for evaluating the in vitro release kinetics of a drug from nanoparticles.[5][6]

Materials:

  • Drug-loaded nanoparticles

  • Phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4)

  • Dialysis membrane with a molecular weight cut-off (MWCO) that allows the passage of the free drug but retains the nanoparticles.

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS.

  • Transfer the nanoparticle suspension into a dialysis bag and securely seal it.

  • Place the dialysis bag in a larger container with a known volume of fresh PBS (the release medium).

  • Maintain the container in a shaking incubator at 37°C to simulate physiological conditions.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Analyze the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer or HPLC.

  • Calculate the cumulative percentage of drug released at each time point.

  • Plot the cumulative percentage of drug released against time to obtain the release profile.

Biocompatibility Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[7][8]

Materials:

  • Human cell line (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Polymer material (as a film or nanoparticles)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to different concentrations of the polymer material (or its degradation products) for a specified period (e.g., 24, 48, or 72 hours). Include a positive control (a known cytotoxic agent) and a negative control (cells in medium only).

  • MTT Addition: After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for a few hours, during which viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. The IC50 value (the concentration at which 50% of cell viability is inhibited) can be determined by plotting the percentage of viability against the log of the polymer concentration.[9]

Visualizations

Diagrams created using Graphviz (DOT language) illustrate key processes and relationships relevant to this compound-based drug delivery systems.

Synthesis_Workflow A This compound C Polymerization (e.g., Esterification) A->C B Functional Monomer (e.g., Diol) B->C D This compound-Based Polymer C->D F Drug Encapsulation (e.g., Nanoprecipitation) D->F E Drug Molecule E->F G Drug-Loaded Nanoparticle F->G Drug_Release_Mechanism Start Drug-Loaded Nanoparticle in Physiological Environment Diffusion Diffusion of Drug from Polymer Matrix Start->Diffusion Degradation Polymer Matrix Degradation Start->Degradation Release Sustained Drug Release Diffusion->Release Degradation->Release Stimuli_Responsive_Pathway Nanoparticle Functionalized Nanoparticle (with stimuli-responsive moiety) Stimulus External/Internal Stimulus (e.g., pH change, Redox potential) Nanoparticle->Stimulus ConformationChange Polymer Conformational Change or Bond Cleavage Stimulus->ConformationChange DrugRelease Accelerated Drug Release ConformationChange->DrugRelease

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(Allyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation and cross-validation of analytical methods are critical for ensuring data integrity and regulatory compliance. This guide provides a comparative overview of principal analytical methods applicable to the quantification of 4-(Allyloxy)benzoic acid, a key intermediate in organic synthesis. The performance of these methods is benchmarked using typical experimental data to support informed method selection and development.

Comparison of Analytical Methodologies

The choice of an analytical method for this compound is dictated by the specific requirements of the analysis, such as purity assessment, impurity profiling, or routine quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly employed techniques for the analysis of benzoic acid derivatives.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity Range 0.5 - 150 µg/mL0.01 - 50 µg/mL
Accuracy (% Recovery) 98.5 - 101.5%99.0 - 102.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~0.1 µg/mL~2 ng/mL
Limit of Quantitation (LOQ) ~0.5 µg/mL~10 ng/mL

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are outlines of the experimental protocols for HPLC and GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

A simple and sensitive RP-HPLC method can be developed for the quantification of this compound.

  • Instrumentation : A standard HPLC system equipped with a UV detector, autosampler, and data processing software.

  • Column : C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A gradient elution using a mixture of 0.1% phosphoric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at approximately 240 nm.

  • Sample Preparation : Standard and sample solutions are prepared in the mobile phase or a compatible solvent like methanol.

Validation Parameters :

  • Linearity : Established by analyzing a series of standard solutions across the desired concentration range.

  • Accuracy : Assessed by the recovery of spiked samples.

  • Precision : Evaluated by multiple analyses of the same sample.

  • LOD and LOQ : Determined by injecting serially diluted standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For the analysis of volatile impurities or for confirmation of identity, a GC-MS method is suitable. Derivatization is often required for non-volatile compounds like benzoic acids to improve their chromatographic behavior.

  • Instrumentation : A gas chromatograph coupled with a mass spectrometer.

  • Column : A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow rate.

  • Injector Temperature : 250 °C.

  • Oven Temperature Program : A suitable temperature gradient to ensure separation of the analyte from any impurities.

  • Derivatization : Silylation of the carboxylic acid group with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.

  • Mass Spectrometry : Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

Validation Parameters :

  • Linearity : Established by analyzing a series of derivatized standard solutions.

  • Accuracy : Assessed by the recovery of spiked samples that have undergone the complete extraction and derivatization process.

  • Precision : Evaluated by multiple analyses of the same sample.

  • LOD and LOQ : Determined by injecting serially diluted derivatized standards.

Cross-Validation Workflow

Cross-validation is the process of demonstrating that two or more analytical methods are equivalent and can be used interchangeably. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

Cross-Validation Workflow cluster_0 Method A (e.g., HPLC) cluster_1 Method B (e.g., GC-MS) A_dev Method Development & Validation A_samples Analysis of Samples (Set 1) A_dev->A_samples A_results Results from Method A A_samples->A_results compare Statistical Comparison of Results A_results->compare B_dev Method Development & Validation B_samples Analysis of Samples (Set 2) B_dev->B_samples B_results Results from Method B B_samples->B_results B_results->compare decision Acceptance Criteria Met? compare->decision pass Methods are Interchangeable decision->pass Yes fail Investigate Discrepancies decision->fail No

Caption: Workflow for the cross-validation of two analytical methods.

A Comparative Guide to Cross-Linking Agents: Evaluating 4-(Allyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of cross-linking agents, with a focus on establishing a framework for evaluating the efficacy of 4-(Allyloxy)benzoic acid against commonly used alternatives. Due to a lack of extensive, direct comparative studies on this compound as a cross-linking agent in the public domain, this document outlines the critical performance indicators and detailed experimental protocols necessary for a comprehensive internal evaluation. Data for established commercial cross-linkers are presented to serve as a baseline for comparison.

Introduction to Cross-Linking and the Potential of this compound

Cross-linking is a crucial process in polymer chemistry that transforms linear polymer chains into a three-dimensional network, significantly enhancing mechanical strength, thermal stability, and chemical resistance. The choice of cross-linking agent is pivotal in tailoring the properties of the resulting material for specific applications, such as in drug delivery systems, hydrogels for tissue engineering, and advanced materials.

This compound is a molecule of interest due to its bifunctional nature, possessing both a carboxylic acid group and an allyl ether group. The carboxylic acid can react with hydroxyl or amine groups, while the allyl group can participate in free-radical polymerization or thiol-ene reactions. This dual reactivity offers the potential for creating novel polymer networks with unique properties.

Comparative Performance Data

To objectively assess the performance of this compound, it is essential to compare it against well-characterized cross-linking agents. The following tables summarize typical quantitative data for materials cross-linked with Glutaraldehyde (a common synthetic cross-linker), Divinylbenzene (a rigid cross-linker for styrenic polymers), and Citric Acid (a natural, non-toxic cross-linker).

Table 1: Comparative Mechanical Properties of Cross-Linked Materials

Cross-Linking AgentPolymer MatrixConcentration (% w/w)Tensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)Reference
This compound Data Not Available-----
GlutaraldehydeGelatin0.25~10~200~10[1][2]
GlutaraldehydeBovine Pericardium0.52.5 ± 0.8-14.2 ± 4.4[3]
DivinylbenzenePolystyrene10-~3000< 2[4]
Citric AcidCellulose-Gelatin100.091.2177.44[5]

Table 2: Comparative Thermal Properties of Cross-Linked Polymers

Cross-Linking AgentPolymer MatrixConcentration (% w/w)Glass Transition Temp. (Tg) (°C)Decomposition Temp. (Td) (°C)Reference
This compound Data Not Available----
GlutaraldehydeStarch/PVA2.5Increased from ~70 to ~82-[6][7]
DivinylbenzenePolystyrene75 (mol %)Not Observed~377[8]
Citric AcidStarch/Xanthan Gum2.25-Onset increased[9]

Table 3: Comparative Swelling Ratios of Cross-Linked Hydrogels

Cross-Linking AgentHydrogel MatrixSwelling MediumSwelling Ratio (%)Reference
This compound Data Not Available---
GlutaraldehydeGelatinPhysiological SolutionSignificantly Reduced[1][2]
DivinylbenzeneMethyl MethacrylateTetrahydrofuranLow (indicates high cross-link density)[10]
Citric AcidStarch/Xanthan GumWaterLower than control[9]

Experimental Protocols

To conduct a thorough evaluation of this compound as a cross-linking agent, the following experimental protocols are recommended.

Mechanical Property Analysis: Tensile Testing

Objective: To determine the tensile strength, Young's modulus, and elongation at break of the cross-linked material.

Procedure:

  • Sample Preparation: Prepare dog-bone-shaped specimens of the cross-linked polymer according to ASTM D638 standards. Ensure uniform thickness and absence of air bubbles.[11]

  • Instrumentation: Utilize a universal testing machine (UTM) equipped with appropriate load cells and grips.

  • Testing Conditions: Conduct the test at a constant crosshead speed (e.g., 2 inch/min).[12]

  • Data Acquisition: Record the applied force and the corresponding elongation of the specimen until fracture.

  • Analysis: Convert the force-elongation data into a stress-strain curve. From this curve, determine the tensile strength (maximum stress), Young's modulus (slope of the initial linear portion), and elongation at break (strain at fracture).[11][12]

Thermal Stability Assessment: Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of the cross-linked polymer.

Procedure:

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into a TGA sample pan.[13]

  • Instrumentation: Use a thermogravimetric analyzer.

  • Testing Conditions: Heat the sample at a constant rate (e.g., 10 °C/min) from room temperature to a final temperature (e.g., 800 °C) under a controlled atmosphere (e.g., nitrogen or air).[14][15]

  • Data Acquisition: Continuously record the sample weight as a function of temperature.

  • Analysis: Plot the percentage of weight loss versus temperature to obtain the TGA curve. The onset of decomposition and the temperature of maximum weight loss rate (from the derivative curve) indicate the thermal stability of the material.[13][16]

Hydrogel Characterization: Swelling Studies

Objective: To determine the swelling ratio of hydrogels cross-linked with this compound.

Procedure:

  • Sample Preparation: Prepare disc-shaped samples of the hydrogel and record their initial dry weight (Wd).[17]

  • Swelling: Immerse the dry hydrogel samples in a specific swelling medium (e.g., deionized water, phosphate-buffered saline) at a constant temperature.[17]

  • Data Collection: At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and record the swollen weight (Ws). Continue until the weight remains constant, indicating equilibrium swelling.[18]

  • Calculation: Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100[19][20]

Visualizing Cross-Linking in a Biological Context

Cross-linking is a fundamental technique used in various biological studies to stabilize protein-protein interactions and elucidate cellular signaling pathways. The following diagram illustrates a simplified signaling cascade where cross-linking could be employed to study protein interactions.

Cell_Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression Nucleus->GeneExpression Results in Crosslinker Cross-linking Agent Crosslinker->Kinase1 Crosslinker->Kinase2 Stabilizes Interaction

Caption: A simplified cell signaling cascade.

The diagram above illustrates a typical signal transduction pathway, initiated by ligand binding to a receptor, which in turn activates a cascade of kinases leading to the activation of a transcription factor and subsequent gene expression.[21][22] Cross-linking agents can be used to stabilize the transient interactions between signaling proteins, such as Kinase 1 and Kinase 2, allowing for their isolation and identification.[23]

Experimental Workflow for Cross-Linking Agent Evaluation

The following workflow provides a structured approach for comparing the efficacy of this compound with other cross-linking agents.

Crosslinking_Agent_Evaluation_Workflow Start Select Polymer and Cross-linking Agents (this compound vs. Alternatives) Preparation Prepare Cross-linked Polymer Samples (Varying Cross-linker Concentrations) Start->Preparation Characterization Characterize Material Properties Preparation->Characterization Mechanical Mechanical Testing (Tensile Strength, Modulus) Characterization->Mechanical Thermal Thermal Analysis (TGA, DSC) Characterization->Thermal Swelling Swelling Studies (for Hydrogels) Characterization->Swelling Analysis Data Analysis and Comparison Mechanical->Analysis Thermal->Analysis Swelling->Analysis Conclusion Conclusion on Efficacy of This compound Analysis->Conclusion

Caption: Workflow for evaluating a novel cross-linking agent.

References

A Comparative Analysis of the Mesomorphic Properties of 4-(allyloxy)benzoic acid versus 4-(propyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison reveals significant differences in the liquid crystalline behavior of 4-(allyloxy)benzoic acid and its saturated analogue, 4-(propyloxy)benzoic acid. While 4-(propyloxy)benzoic acid exhibits well-defined calamitic mesophases, this compound is non-mesomorphic, a critical distinction for researchers in materials science and drug development.

The presence of a terminal double bond in the alkoxy chain of this compound disrupts the molecular linearity and intermolecular interactions necessary for the formation of liquid crystalline phases. In contrast, the saturated propyl chain in 4-(propyloxy)benzoic acid allows for the formation of stable nematic and smectic phases. This guide provides a comprehensive comparison of their properties, supported by experimental data and detailed methodologies.

Comparative Mesomorphic Data

The mesomorphic properties of 4-(propyloxy)benzoic acid have been characterized, revealing a rich liquid crystalline behavior. In contrast, studies have shown that this compound does not exhibit any liquid crystalline phases.[1] The transition temperatures and enthalpy changes for 4-(propyloxy)benzoic acid are summarized in the table below.

CompoundTransitionTemperature (°C)Enthalpy (kcal/mol)Liquid Crystal Phase
4-(propyloxy)benzoic acid Crystal to Smectic108.851.40Smectic
Smectic to Nematic114.850.17Nematic
Nematic to Isotropic146.850.10Isotropic Liquid
This compound ---Non-mesomorphic

Data for 4-(propyloxy)benzoic acid sourced from Herbert, 1967.

Experimental Protocols

The following sections detail the experimental methodologies for the synthesis and characterization of this compound and 4-(propyloxy)benzoic acid.

Synthesis of this compound

A general procedure for the synthesis of this compound involves the Williamson ether synthesis.[2]

  • Reaction Setup: 4-hydroxybenzoic acid (10 mmol) is dissolved in a suitable solvent such as dimethylformamide (DMF).

  • Deprotonation: Anhydrous potassium carbonate (K₂CO₃) (40 mmol) is added to the solution to act as a base, deprotonating the phenolic hydroxyl group.

  • Alkylation: Allyl bromide (40 mmol) is added to the reaction mixture.

  • Heating: The mixture is heated to 60°C for 3 hours with stirring.

  • Work-up: After cooling, the reaction mixture is filtered. The filtrate is then treated with a sodium hydroxide (NaOH) solution to hydrolyze any ester by-products. The aqueous solution is then acidified with hydrochloric acid (HCl) to precipitate the this compound.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis of 4-(propyloxy)benzoic acid

The synthesis of 4-(propyloxy)benzoic acid follows a similar Williamson ether synthesis protocol.

  • Reaction Setup: 4-hydroxybenzoic acid is dissolved in a solvent like ethanol.

  • Deprotonation: A base such as potassium hydroxide (KOH) is added to the solution.

  • Alkylation: 1-bromopropane is added as the alkylating agent.

  • Reflux: The reaction mixture is refluxed for several hours.

  • Work-up: The solvent is removed, and the residue is dissolved in water and acidified with HCl to precipitate the product.

  • Purification: The crude 4-(propyloxy)benzoic acid is purified by recrystallization.

Characterization of Mesomorphic Properties

The investigation of the liquid crystalline properties of the synthesized compounds is performed using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC):

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.

  • Instrumentation: A calibrated differential scanning calorimeter is used.

  • Thermal Program: The sample is subjected to a controlled heating and cooling cycle, typically at a rate of 10°C/min, under a nitrogen atmosphere.

  • Data Analysis: The heat flow as a function of temperature is recorded. Phase transitions are identified as endothermic peaks on heating and exothermic peaks on cooling. The peak onset temperature is taken as the transition temperature, and the peak area is used to calculate the enthalpy of the transition.

Polarized Optical Microscopy (POM):

  • Sample Preparation: A small amount of the sample is placed on a clean glass slide and covered with a coverslip.

  • Instrumentation: A polarizing microscope equipped with a hot stage and a camera is used.

  • Observation: The sample is heated and cooled at a controlled rate, typically a few degrees per minute.

  • Texture Identification: The optical textures of the different phases are observed between crossed polarizers. The characteristic textures (e.g., schlieren for nematic, focal conic for smectic) are used to identify the type of liquid crystal phase. The temperatures at which these textures appear and disappear are recorded as the phase transition temperatures.

Logical Workflow for Comparative Analysis

The following diagram illustrates the logical workflow for the comparative analysis of the mesomorphic properties of this compound and 4-(propyloxy)benzoic acid.

G Comparative Analysis Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion S1 This compound C1 DSC Analysis S1->C1 C2 POM Analysis S1->C2 S2 4-(propyloxy)benzoic acid S2->C1 S2->C2 D1 Transition Temperatures C1->D1 D2 Enthalpy Changes C1->D2 D3 Liquid Crystal Phases C2->D3 Conclusion Comparative Assessment of Mesomorphic Properties D1->Conclusion D2->Conclusion D3->Conclusion

Caption: Workflow for comparing the mesomorphic properties of the two benzoic acid derivatives.

References

Safety Operating Guide

Proper Disposal of 4-(Allyloxy)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 4-(Allyloxy)benzoic acid, ensuring the safety of laboratory personnel and the protection of the environment.

Proper management of chemical waste is not only a regulatory requirement but also a cornerstone of responsible scientific practice. This document outlines the essential safety precautions, handling procedures, and disposal protocols for this compound, a compound that requires careful handling due to its chemical properties.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2]

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[3]

  • Avoid Inhalation: Prevent the inhalation of dust or vapors by working in a well-ventilated area or a chemical fume hood.[1][3]

  • Prevent Contact: Avoid contact with skin, eyes, and clothing.[1] In case of contact, rinse the affected area immediately and thoroughly with water.[2][4]

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent, such as vermiculite or sand. Collect the spilled material and place it in a sealed, labeled container for hazardous waste disposal.[2]

Quantitative Data Summary

While specific quantitative data for this compound's immediate disposal parameters were not found, the following table summarizes key hazard information for the related compound, benzoic acid, which serves as a structural analog. This information is fundamental to its safe handling and disposal.

Hazard ClassificationDescriptionPrecautionary Statements
Skin Corrosion/IrritationCauses skin irritation.[3]Wash hands and any exposed skin thoroughly after handling.[1][3] If on skin, wash with plenty of soap and water.[2][3]
Serious Eye Damage/IrritationCauses serious eye damage or irritation.[3][5]Wear eye protection.[3] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] Immediately call a POISON CENTER/doctor.[5]
Acute Oral ToxicityMay be harmful if swallowed.[1]Do not eat, drink, or smoke when using this product.[3][4] If swallowed, seek immediate medical assistance.[6]
Environmental HazardMay be harmful to aquatic life with long-lasting effects.[1]Avoid release to the environment.[7]
Experimental Protocol: Waste Segregation and Disposal

The systematic segregation of chemical waste is crucial to prevent dangerous reactions and ensure proper disposal. The following protocol details the step-by-step procedure for the disposal of this compound waste.

Methodology:

  • Waste Identification: Identify all waste streams containing this compound, including unused product, reaction residues, and contaminated lab supplies (e.g., pipette tips, gloves, absorbent pads).[1]

  • Waste Segregation: Keep all waste containing this compound separate from other waste streams.[1] This is critical to avoid incompatible chemical reactions.

  • Container Selection:

    • Solid Waste: Collect solid waste, including contaminated materials, in a designated, leak-proof, and clearly labeled solid hazardous waste container.[1][2]

    • Liquid Waste: Collect liquid waste in a designated, sealed, and clearly labeled liquid hazardous waste container.[1][2] Ensure the container is compatible with the chemical.[2]

  • Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any known hazard pictograms (e.g., irritant, environmental hazard).[1]

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be away from heat sources and incompatible materials.[2] Ensure the container is kept tightly closed when not in use.[2]

  • Disposal Request: Follow your institution's established procedures to request a pickup of the hazardous waste by the Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[1][2] Do not dispose of this chemical down the drain or in regular trash.[5][8]

Visualizing the Disposal Workflow

To further clarify the proper disposal procedures for this compound, the following diagrams illustrate the decision-making process and the overall experimental workflow.

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Storage & Disposal start Generate Waste Containing This compound is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_solid->liquid_waste Liquid storage Store in Designated Satellite Accumulation Area solid_waste->storage liquid_waste->storage disposal Arrange for Pickup by EHS or Licensed Contractor storage->disposal

Caption: Decision workflow for the disposal of this compound waste.

G cluster_0 Preparation cluster_1 Waste Handling cluster_2 Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Well-Ventilated Area (Chemical Fume Hood) A->B C Segregate Waste from Other Chemical Streams B->C D Use Designated & Labeled Hazardous Waste Containers C->D E Store Sealed Containers in Satellite Accumulation Area D->E F Follow Institutional Procedures for Waste Pickup E->F

Caption: Experimental workflow for handling and disposing of this compound.

References

Safeguarding Your Research: Personal Protective Equipment for 4-(Allyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following tables outline the recommended PPE for various operations involving 4-(Allyloxy)benzoic acid, based on the safety data for benzoic acid.

Table 1: Personal Protective Equipment (PPE) Recommendations

Body PartPPE ItemStandard/SpecificationPurpose
Eyes/Face Safety goggles with side protection or face shieldOSHA 29 CFR 1910.133 or European Standard EN166Protects against dust particles and splashes.[1]
Skin/Hands Chemical-resistant gloves (rubber or neoprene)ASTM D6978Prevents skin contact and irritation.[2][3]
Body Protective clothing, lab coatN/APrevents skin exposure to dust and splashes.[1][2]
Respiratory NIOSH/MSHA approved respiratorOSHA 29 CFR 1910.134 and ANSI Z88Required when ventilation is inadequate or dust is generated.[1][2]

Table 2: Exposure Controls and Hygiene Practices

ControlDescription
Ventilation Work in a well-ventilated area or under a chemical fume hood to minimize dust inhalation.[1]
Eyewash & Safety Shower Facilities should be equipped with an eyewash station and a safety shower.[1][2]
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2][4]
Contaminated Clothing Remove and wash contaminated clothing before reuse.[2][5]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Handling Procedures:

  • Avoid Contact: Minimize contact with skin, eyes, and clothing.[1][2]

  • Dust Control: Avoid generating and accumulating dust.[1] Concentrated dust can be an explosion hazard.[2]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[5] Keep away from incompatible materials such as strong oxidizing agents.[2]

Spill and Leak Procedures:

  • Evacuate: If a significant spill occurs, evacuate the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Use proper personal protective equipment.[1] Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1] Avoid methods that generate dust.

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan:

  • Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations.[2] This may involve incineration in a licensed waste disposal facility.

Experimental Workflow for Safe Handling

The following diagram illustrates the decision-making process for ensuring safety when working with this compound.

Experimental Workflow: Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Review Safety Data Sheet (SDS) for Benzoic Acid B Assess Risks for Planned Procedure A->B C Select Appropriate PPE (Table 1) B->C D Work in a Well-Ventilated Area / Fume Hood C->D Proceed to Handling E Don Required PPE D->E F Handle Chemical as per Protocol E->F G Decontaminate Work Area F->G Procedure Complete H Doff and Dispose of/Clean PPE G->H I Dispose of Chemical Waste Properly H->I

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.